molecular formula C3H9NO6S B555054 L-Cysteic acid monohydrate CAS No. 23537-25-9

L-Cysteic acid monohydrate

Cat. No.: B555054
CAS No.: 23537-25-9
M. Wt: 187.17 g/mol
InChI Key: PCPIXZZGBZWHJO-DKWTVANSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Cysteic acid monohydrate, also known as this compound, is a useful research compound. Its molecular formula is C3H9NO6S and its molecular weight is 187.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-sulfopropanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO5S.H2O/c4-2(3(5)6)1-10(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);1H2/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPIXZZGBZWHJO-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)S(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40946296
Record name L-Cysteic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23537-25-9
Record name L-Cysteic acid monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23537-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cysteic acid monohydrate, l-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023537259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Cysteic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Cysteic acid monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYSTEIC ACID MONOHYDRATE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN8X20T18R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of L-Cysteic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-cysteic acid, a sulfonic acid analog of the amino acid aspartic acid, serves as a crucial intermediate in various biochemical and pharmaceutical applications. Its synthesis and the subsequent purification to its monohydrate form are critical processes demanding precision and robust methodologies. This technical guide provides a comprehensive overview of the synthesis and purification of L-cysteic acid monohydrate, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in the field.

Synthesis of this compound

The primary route for the synthesis of L-cysteic acid involves the oxidation of L-cysteine or its dimer, L-cystine. Various oxidizing agents have been effectively employed for this conversion, each with its own set of reaction conditions and outcomes.

Oxidation of L-Cystine using Bromine

A well-established and convenient method for preparing L-cysteic acid utilizes aqueous bromine as the oxidant.[1] This method is known for its high yields.

Oxidation of L-Cystine using Chlorine

Chlorine gas can also be employed to oxidize L-cystine in either water or alcohol, leading to good yields of L-cysteic acid or its corresponding esters.[2][3]

Other Oxidation Methods

Other oxidizing agents such as hydrogen peroxide and peroxyacids have also been reported for the oxidation of L-cysteine or L-cystine to L-cysteic acid.[1][4] For instance, protein hydrolysis in the presence of sodium azide (B81097) can lead to the quantitative oxidation of cysteine residues to cysteic acid.[5]

Quantitative Data on Synthesis Methods

The following table summarizes the quantitative data from various reported synthesis methods.

Starting MaterialOxidizing AgentSolvent SystemReaction Temperature (°C)Yield (%)Reference
L-CystineBromineWater / Hydrochloric AcidRises to ~6081-90[1]
L-CystineChlorineWaterRoom TemperatureGood[2][3]

Purification of this compound

Purification of the synthesized L-cysteic acid is crucial to remove unreacted starting materials, byproducts, and residual reagents. The most common method for purification is crystallization.

A typical purification protocol involves dissolving the crude product in hot water, followed by filtration to remove any insoluble matter. The filtrate is then concentrated and allowed to crystallize, often with the aid of a less polar solvent like ethanol (B145695) to induce precipitation. The resulting crystals are then washed and dried.

Quantitative Data on Purification and Product Characterization

The table below provides key characterization data for purified this compound.

ParameterValueReference
Molecular FormulaC₃H₇NO₅S·H₂O[6][7]
Molecular Weight187.17 g/mol [6][7]
AppearanceWhite to off-white crystalline powder[7][8]
Melting Point267-280 °C (decomposes)[7][8]
Optical Rotation [α]D+7.5° to +9.36° (c=5-6% in H₂O)[1]
Purity≥99.0%[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromine Oxidation of L-Cystine

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • L-Cystine: 24 g (0.1 mole)

  • Concentrated Hydrochloric Acid: 50 ml

  • Water: 150 ml

  • Bromine: 80 g (25 ml, 0.5 mole)

  • 95% Ethanol

  • Activated Charcoal

Procedure:

  • In a suitable flask, dissolve 24 g of L-cystine in a cold mixture of 150 ml of water and 50 ml of concentrated hydrochloric acid.

  • With occasional stirring, add 80 g of commercial bromine dropwise over a period of 40 minutes. The temperature of the mixture will rise to approximately 60°C.

  • Evaporate the resulting solution, which may contain a small amount of unreduced bromine, under reduced pressure on a steam bath.

  • Dissolve the dark-colored crystalline residue in 100 ml of distilled water and filter to remove any amorphous insoluble matter.

  • Concentrate the filtrate by evaporation on a water bath to a volume of 65 ml and allow it to crystallize by standing overnight in a refrigerator.

  • Filter the crystals with suction and wash them thoroughly with about 100 ml of 95% ethanol in several portions.

  • To obtain a second crop of crystals, combine the mother liquor and washings, evaporate to dryness, dissolve the residue in 30-40 ml of water, and decolorize with 0.5-1.0 g of activated charcoal.

  • Concentrate the decolorized solution to 15 ml and, when cold, add 30 ml of 95% ethanol to induce crystallization.

  • Collect the crystals, wash with ethanol, and dry under reduced pressure over phosphorus pentoxide. The total yield of pure this compound is typically between 30.5–33.5 g (81–90%).

Visualizations

Synthesis Pathway

Synthesis_Pathway L_Cystine L-Cystine L_Cysteic_Acid L-Cysteic Acid L_Cystine->L_Cysteic_Acid Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Bromine, Chlorine) Oxidizing_Agent->L_Cysteic_Acid

Caption: Oxidation of L-Cystine to L-Cysteic Acid.

Purification Workflow

Purification_Workflow Crude_Product Crude L-Cysteic Acid Dissolution Dissolution in Hot Water Crude_Product->Dissolution Filtration Filtration Dissolution->Filtration Concentration Concentration of Filtrate Filtration->Concentration Crystallization Crystallization (Addition of Ethanol) Concentration->Crystallization Isolation Isolation of Crystals (Filtration) Crystallization->Isolation Washing Washing with Ethanol Isolation->Washing Drying Drying Washing->Drying Pure_Product Pure L-Cysteic Acid Monohydrate Drying->Pure_Product

Caption: General Purification Workflow for this compound.

References

The Pivotal Role of L-Cysteic Acid Monohydrate in Metabolic Networks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-cysteic acid, a sulfur-containing amino acid analog, is increasingly recognized for its multifaceted involvement in critical metabolic and signaling pathways. Generated from the oxidation of L-cysteine, this molecule is not merely a metabolic byproduct but an active participant in cellular biochemistry, with implications for neurotransmission, taurine (B1682933) biosynthesis, and energy metabolism. This technical guide provides an in-depth exploration of the metabolic pathways influenced by L-cysteic acid monohydrate, offering a comprehensive resource for researchers in drug development and metabolic studies. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate a deeper understanding and further investigation into its physiological and pathological significance.

Introduction

L-cysteic acid is an oxidized derivative of the amino acid L-cysteine, where the thiol group is fully oxidized to a sulfonic acid group[1]. While not a proteinogenic amino acid, it is endogenously produced and plays a significant role in various biochemical processes[2][3]. Its involvement ranges from serving as a precursor in certain metabolic routes to acting as a signaling molecule in the nervous system. This guide will dissect the core metabolic pathways in which this compound is a key player, providing the necessary technical details for advanced research and development.

Metabolic Pathways Involving L-Cysteic Acid

L-cysteic acid is positioned at a unique intersection of amino acid metabolism, sulfur metabolism, and neurotransmitter signaling. Its metabolic fate is dependent on the enzymatic machinery present in different tissues.

Biosynthesis of L-Cysteic Acid

The primary route for the formation of L-cysteic acid is the oxidation of L-cysteine. This can occur through enzymatic and non-enzymatic mechanisms, often associated with oxidative stress. The enzyme cysteine dioxygenase (CDO) catalyzes the initial oxidation of L-cysteine to cysteine sulfinic acid[4]. Further oxidation of cysteine sulfinic acid can yield L-cysteic acid, although this is considered a less common pathway in mammals compared to its decarboxylation to hypotaurine[5].

Role in Taurine and Hypotaurine Metabolism

While the primary pathway for taurine synthesis in animals involves the decarboxylation of cysteine sulfinate to hypotaurine, which is then oxidized to taurine, L-cysteic acid can also serve as a precursor[4][5][6]. The decarboxylation of L-cysteic acid to taurine is a recognized alternative route[6]. This pathway's significance may vary across different species and physiological conditions.

Taurine_Biosynthesis L-Cysteine L-Cysteine Cysteine Sulfinic Acid Cysteine Sulfinic Acid L-Cysteine->Cysteine Sulfinic Acid Cysteine Dioxygenase (CDO) L-Cysteic Acid L-Cysteic Acid Cysteine Sulfinic Acid->L-Cysteic Acid Oxidation Hypotaurine Hypotaurine Cysteine Sulfinic Acid->Hypotaurine Cysteine Sulfinate Decarboxylase (CSAD) Taurine Taurine L-Cysteic Acid->Taurine Cysteic Acid Decarboxylase Hypotaurine->Taurine Hypotaurine Dehydrogenase

Caption: Alternative pathways for taurine biosynthesis from L-cysteine.

Degradation to Pyruvate (B1213749)

L-cysteic acid can be catabolized to pyruvate, a central molecule in energy metabolism. This conversion is catalyzed by the enzyme L-cysteate sulfo-lyase, which breaks down L-cysteic acid into pyruvate, sulfite, and ammonia[1]. Pyruvate can then enter the citric acid cycle for ATP production or be used as a substrate for gluconeogenesis[7][8][9][10].

Cysteic_Acid_Degradation L-Cysteic Acid L-Cysteic Acid Pyruvate Pyruvate L-Cysteic Acid->Pyruvate L-Cysteate Sulfo-lyase Sulfite Sulfite L-Cysteic Acid->Sulfite Ammonia Ammonia L-Cysteic Acid->Ammonia Citric Acid Cycle Citric Acid Cycle Pyruvate->Citric Acid Cycle

Caption: Degradation pathway of L-cysteic acid to pyruvate.

L-Cysteic Acid as a Signaling Molecule

Beyond its role in intermediary metabolism, L-cysteic acid functions as a neurotransmitter, exerting its effects through interactions with specific receptors in the central nervous system.

Interaction with Metabotropic Glutamate (B1630785) Receptors

L-cysteic acid acts as an agonist at several metabotropic glutamate receptors (mGluRs)[11]. These G protein-coupled receptors are involved in modulating synaptic plasticity and neuronal excitability. The binding of L-cysteic acid to mGluRs can initiate downstream signaling cascades, although the precise pathways activated by L-cysteic acid are still under investigation.

mGluR_Signaling L-Cysteic Acid L-Cysteic Acid mGluR Metabotropic Glutamate Receptor L-Cysteic Acid->mGluR G-Protein G-Protein mGluR->G-Protein activates EffectorEnzyme Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G-Protein->EffectorEnzyme modulates SecondMessengers Second Messengers (e.g., IP3, DAG, cAMP) EffectorEnzyme->SecondMessengers produces CellularResponse Cellular Response SecondMessengers->CellularResponse triggers

Caption: L-cysteic acid signaling via metabotropic glutamate receptors.

Quantitative Data Summary

The following table summarizes the available quantitative data related to L-cysteic acid metabolism. It is important to note that kinetic data for many of the enzymes involved are still not fully characterized.

EnzymeSubstrateKm (mM)VmaxTissue/OrganismReference
Cysteine AminotransferaseL-cysteine22.2-Rat Liver[12]
Cysteine Aminotransferase2-oxoglutarate0.06-Rat Liver[12]
D-cysteate sulfo-lyaseD-cysteate0.64.6 s⁻¹ (kcat)Bilophila wadsworthia[13]
GADCaseL-cysteic acid5.4--[14]

Experimental Protocols

Quantification of Cysteine and Cysteic Acid by Performic Acid Oxidation and HPLC

This method is widely used for the accurate determination of total cysteine content in proteins by converting all cysteine and cystine residues to the stable derivative, cysteic acid, prior to acid hydrolysis and analysis.

Materials:

  • Performic acid (freshly prepared by mixing 9 parts formic acid with 1 part hydrogen peroxide and incubating at room temperature for 1 hour)

  • Hydrobromic acid

  • 6 M HCl

  • Amino acid standards, including L-cysteic acid

  • HPLC system with a C18 reversed-phase column

  • Derivatization reagent (e.g., o-phthalaldehyde, OPA)

  • Fluorescence detector

Procedure:

  • Performic Acid Oxidation:

    • Lyophilize the protein sample.

    • Add an excess of ice-cold performic acid to the dried sample.

    • Incubate on ice for 2-4 hours.

    • Stop the reaction by adding hydrobromic acid.

    • Remove the reagents by evaporation under vacuum.

  • Acid Hydrolysis:

    • Add 6 M HCl to the oxidized sample.

    • Hydrolyze at 110°C for 24 hours in a sealed, evacuated tube.

    • Remove the HCl by evaporation.

  • HPLC Analysis:

    • Reconstitute the hydrolyzed sample in an appropriate buffer.

    • Derivatize the amino acids with OPA.

    • Inject the derivatized sample onto the HPLC system.

    • Separate the amino acids using a suitable gradient of mobile phases.

    • Detect the fluorescent derivatives and quantify the amount of cysteic acid by comparing the peak area to that of a known standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis ProteinSample Protein Sample Oxidation Performic Acid Oxidation ProteinSample->Oxidation Hydrolysis Acid Hydrolysis Oxidation->Hydrolysis Derivatization Derivatization (e.g., OPA) Hydrolysis->Derivatization Injection Injection Derivatization->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for amino acid analysis by HPLC.

Measurement of Cysteine Dioxygenase (CDO) Activity

This protocol describes a method for assaying the activity of CDO in tissue homogenates[15].

Materials:

  • Tissue of interest (e.g., liver)

  • Homogenization buffer (e.g., 50 mM MES, pH 6.1)

  • Assay buffer (200 mM MES, pH 6.1)

  • Ferrous ammonium (B1175870) sulfate (B86663) solution

  • Hydroxylamine solution

  • L-cysteine solution

  • Reagents for stopping the reaction and derivatization (e.g., for HPLC analysis of cysteinesulfinate)

Procedure:

  • Tissue Homogenization:

    • Homogenize the tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate to obtain the supernatant (cytosolic fraction).

  • Enzyme Assay:

    • Prepare a reaction mixture containing assay buffer, ferrous ammonium sulfate, and hydroxylamine.

    • Add the tissue supernatant to the reaction mixture.

    • Initiate the reaction by adding the L-cysteine substrate.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction (e.g., by adding a protein precipitating agent).

  • Product Quantification:

    • Centrifuge the stopped reaction mixture to remove precipitated protein.

    • Analyze the supernatant for the product, cysteine sulfinic acid, using a suitable method such as HPLC with fluorescence detection after derivatization.

Conclusion and Future Directions

This compound is a metabolically active molecule with diverse and significant roles in cellular function. Its position as a product of cysteine oxidation links it to conditions of oxidative stress, while its function as a neurotransmitter and a precursor for taurine highlights its importance in neuronal health and overall sulfur amino acid homeostasis.

Further research is warranted to fully elucidate the quantitative aspects of L-cysteic acid metabolism, including the kinetic properties of the enzymes involved and the tissue-specific concentrations under various physiological and pathological states. A deeper understanding of the downstream signaling pathways activated by L-cysteic acid at metabotropic glutamate receptors will be crucial in uncovering its potential as a therapeutic target in neurological disorders. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our knowledge of this intriguing molecule and its role in metabolic and signaling networks.

References

L-Cysteic Acid Monohydrate: An In-Depth Technical Guide to its Potential as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cysteic acid, the fully oxidized form of the amino acid L-cysteine, is emerging as a significant molecule of interest in the field of biomarker research. As a product of oxidative stress, its levels in biological fluids can reflect underlying pathological processes, including cardiovascular and neurological disorders. This technical guide provides a comprehensive overview of L-cysteic acid monohydrate as a potential biomarker, detailing its biochemical origins, role in signaling pathways, and methodologies for its precise quantification. This document is intended to serve as a resource for researchers and drug development professionals investigating novel biomarkers for disease diagnostics, prognostics, and therapeutic monitoring.

Introduction to this compound

L-cysteic acid (2-amino-3-sulfopropanoic acid) is a non-proteinogenic amino acid that is formed from the irreversible oxidation of L-cysteine's thiol group.[1][2] In biological systems, this conversion is often a consequence of oxidative stress, where reactive oxygen species (ROS) overwhelm the body's antioxidant defenses.[3] The monohydrate form is a stable, crystalline solid that is soluble in water.[1]

The investigation of L-cysteic acid as a biomarker is predicated on the hypothesis that its concentration in accessible biological fluids, such as plasma or serum, correlates with the severity and progression of diseases characterized by oxidative stress.[3]

Quantitative Data on L-Cysteic Acid as a Biomarker

The utility of a biomarker is fundamentally linked to its quantifiable association with a specific physiological or pathological state. Recent metabolomics studies have begun to elucidate the quantitative changes in L-cysteic acid levels in various conditions.

Acute Myocardial Infarction (AMI)

A high-resolution metabolomics study identified L-cysteic acid as a novel biomarker for high risk of acute myocardial infarction (AMI).[2] The study reported a significant upregulation of L-cysteic acid in the serum of patients at risk for AMI compared to a control group.

Biomarker PanelPatient Group (n=112)Control Group (n=89)Fold Changep-value
L-Cysteic Acid UpregulatedBaselineSignificant< 0.05
L-Homocysteine Sulfinic AcidUpregulatedBaselineSignificant< 0.05
CarnitineUpregulatedBaselineSignificant< 0.05
TryptophanUpregulatedBaselineSignificant< 0.05
L-CysteineDownregulatedBaselineSignificant< 0.05
L-Cysteine Sulfinic AcidDownregulatedBaselineSignificant< 0.05

Table 1: Relative changes in serum levels of L-Cysteic acid and other metabolites in patients at high risk of Acute Myocardial Infarction.[2] The study highlighted a distinct metabolic profile in the AMI risk group.

Neurological Disorders

Elevated levels of L-cysteine, the precursor to L-cysteic acid, have been associated with neurological diseases such as Alzheimer's and Parkinson's disease.[4] L-cysteic acid itself can exhibit excitotoxic properties through its interaction with glutamate (B1630785) receptors, suggesting its potential role as a biomarker in neurodegenerative conditions.[4] Further quantitative studies are required to establish definitive concentration ranges in these patient populations.

Signaling Pathways Involving L-Cysteic Acid

L-cysteic acid and its precursor, L-cysteine, are implicated in several critical signaling pathways, primarily related to oxidative stress response and neurotransmission.

The Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Under conditions of oxidative stress, cysteine residues within the Nrf2 inhibitor protein Keap1 are oxidized, leading to the release and activation of Nrf2.[3][5] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes.[5] The formation of L-cysteic acid is a marker of the oxidative stress that can trigger this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) L_Cysteine L-Cysteine Oxidative_Stress->L_Cysteine oxidation Keap1_Nrf2_Complex Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2_Complex inhibition of ubiquitination L_Cysteic_Acid L-Cysteic Acid L_Cysteine->L_Cysteic_Acid Keap1 Keap1 (oxidized) Keap1_Nrf2_Complex->Keap1 Nrf2 Nrf2 Keap1_Nrf2_Complex->Nrf2 dissociation Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2_Complex->Ubiquitination constitutive Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binding Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes activation

Nrf2 antioxidant response pathway activation.
Metabotropic Glutamate Receptor Signaling

L-cysteic acid can act as an agonist at metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors involved in modulating synaptic transmission and neuronal excitability.[6][7] The activation of group I mGluRs by agonists can protect nerve cells from oxidative stress.[6] This suggests a complex role for L-cysteic acid in the central nervous system, where it may contribute to excitotoxicity at high concentrations but also potentially activate neuroprotective pathways.

mGluR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular L_Cysteic_Acid L-Cysteic Acid mGluR Metabotropic Glutamate Receptor (mGluR) L_Cysteic_Acid->mGluR agonist binding G_Protein G-protein mGluR->G_Protein activation PLC Phospholipase C (PLC) G_Protein->PLC activation PIP2 PIP2 PLC->PIP2 hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binding PKC Protein Kinase C (PKC) DAG->PKC activation Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC co-activation Cellular_Response Downstream Cellular Response (e.g., Neuroprotection) PKC->Cellular_Response phosphorylation events

L-Cysteic acid interaction with mGluRs.

Experimental Protocols for L-Cysteic Acid Quantification

Accurate and reproducible quantification of L-cysteic acid is paramount for its validation as a biomarker. Below are detailed methodologies for its analysis in biological samples.

Workflow for Biomarker Discovery and Validation

The process of identifying and validating a new biomarker like L-cysteic acid follows a structured workflow, from initial discovery in untargeted studies to rigorous validation in larger patient cohorts.

Biomarker_Workflow Discovery Discovery Phase (Untargeted Metabolomics) Hypothesis Hypothesis Generation (L-Cysteic Acid as potential biomarker) Discovery->Hypothesis Method_Dev Targeted Method Development & Validation (LC-MS/MS or HPLC) Hypothesis->Method_Dev Quantification Quantitative Analysis in small cohort Method_Dev->Quantification Validation Clinical Validation in large, independent cohorts Quantification->Validation Clinical_Utility Assessment of Clinical Utility Validation->Clinical_Utility

Biomarker discovery and validation workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.

  • Sample Preparation (Human Plasma)

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[8]

    • Vortex for 30 seconds and incubate at 4°C for 30 minutes.

    • Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[8]

    • Transfer 50 µL of the supernatant to a new tube.

    • Add 450 µL of an internal standard solution (e.g., isotopically labeled L-cysteic acid) in mobile phase A.[8]

    • Vortex and transfer to an autosampler vial for analysis.

  • LC-MS/MS Conditions

    • LC System: High-performance liquid chromatography system.

    • Column: A mixed-mode or reversed-phase column suitable for polar analytes (e.g., Raptor Polar X, C18).[8]

    • Mobile Phase A: 0.1% Formic acid in water.[9]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

    • Gradient: A gradient from low to high organic phase over approximately 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI), likely in negative mode for the sulfonic acid group.

    • MRM Transitions: Specific precursor-to-product ion transitions for L-cysteic acid and its internal standard must be optimized.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

For laboratories without access to mass spectrometry, HPLC with UV or fluorescence detection after derivatization is a robust alternative.

  • Derivatization Agent: o-phthalaldehyde (B127526) (OPA) is a common derivatizing agent that reacts with primary amines to form fluorescent isoindole derivatives.[10]

  • Sample Preparation and Derivatization

    • Perform protein precipitation as described in the LC-MS/MS protocol.

    • The derivatization can be automated using an autosampler.[10]

    • The autosampler program will mix the sample supernatant with borate (B1201080) buffer and then the OPA reagent.[10]

    • A short reaction time (e.g., 1 minute) is typically sufficient.[10]

  • HPLC Conditions

    • HPLC System: HPLC with a fluorescence or UV detector.

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[10]

    • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.[10]

    • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10 v/v/v).[10]

    • Gradient: A suitable gradient to separate the derivatized amino acids.

    • Flow Rate: 1.0-2.0 mL/min.[10]

    • Detection:

      • Fluorescence: Excitation at 340 nm, Emission at 455 nm.

      • UV: 338 nm.[10]

Conclusion and Future Perspectives

This compound holds considerable promise as a biomarker for diseases associated with oxidative stress. Its role as a direct product of L-cysteine oxidation provides a clear biochemical link to these pathologies. The analytical methods outlined in this guide offer robust and sensitive approaches for its quantification in biological samples.

Future research should focus on:

  • Large-scale clinical validation studies to establish definitive reference ranges and diagnostic thresholds for L-cysteic acid in various diseases.

  • Investigation of its utility in monitoring therapeutic efficacy , particularly for treatments targeting oxidative stress.

  • Further elucidation of its complex roles in signaling pathways to better understand its contribution to disease pathogenesis.

The continued investigation of L-cysteic acid is poised to provide valuable insights into disease mechanisms and may lead to the development of novel diagnostic and therapeutic strategies.

References

Endogenous L-Cysteic Acid Monohydrate in Mammalian Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-cysteic acid, a sulfur-containing amino acid derived from the oxidation of L-cysteine, is an endogenous metabolite present in various mammalian tissues. While structurally similar to the excitatory neurotransmitter glutamate, L-cysteic acid's physiological and pathological roles are multifaceted and of growing interest in neuroscience and drug development. This technical guide provides an in-depth overview of the endogenous presence of L-cysteic acid, its biosynthesis, and its function as a neuromodulator. Detailed experimental protocols for its quantification and visualization of its key metabolic and signaling pathways are also presented to facilitate further research in this area.

Introduction

L-cysteic acid is an amino acid that is not incorporated into proteins but plays a significant role in cellular metabolism and signaling.[1] It is formed through the oxidation of the thiol group of L-cysteine.[2] Its presence in mammalian tissues, particularly in the brain, has led to investigations into its function as a potential neurotransmitter and its involvement in excitotoxic phenomena.[3] Understanding the distribution, synthesis, and biological activities of L-cysteic acid is crucial for elucidating its role in both normal physiological processes and in the pathophysiology of various neurological disorders.

Biosynthesis of L-Cysteic Acid

The primary pathway for the endogenous production of L-cysteic acid in mammals involves the oxidation of L-cysteine. This process is catalyzed by the enzyme cysteine dioxygenase (CDO), a non-heme iron enzyme that converts L-cysteine into cysteine sulfinic acid.[4] Cysteine sulfinic acid can then be further oxidized to L-cysteic acid, although the precise enzymatic control of this final step is less well-defined.[2]

The biosynthesis of L-cysteic acid is intricately linked to the metabolism of other sulfur-containing amino acids, including the production of taurine, an abundant amino acid with diverse physiological roles.[5]

Physiological and Pathophysiological Roles

Neurotransmission

L-cysteic acid is considered an excitatory amino acid and has been shown to act as a neurotransmitter in the central nervous system.[6] It can be released from neurons in a calcium-dependent manner and can activate excitatory amino acid receptors, including the N-methyl-D-aspartate (NMDA) receptor.[5][7]

Excitotoxicity and Neurodegenerative Diseases

Over-activation of NMDA receptors by excitatory amino acids can lead to excitotoxicity, a process implicated in neuronal cell death in various neurodegenerative diseases.[8] As an NMDA receptor agonist, elevated levels of L-cysteic acid may contribute to excitotoxic neuronal damage.[3] Research has suggested a potential link between altered L-cysteine metabolism and neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.[9]

Quantitative Data on L-Cysteic Acid in Mammalian Tissues

The concentration of L-cysteic acid varies across different mammalian tissues. The following tables summarize available quantitative data.

Tissue Region (Rat Brain)L-Cysteic Acid Concentration (nmol/g wet weight)Reference
Cerebral cortex45.3 ± 4.1[10]
Hippocampus38.5 ± 3.9[10]
Striatum52.1 ± 5.3[10]
Hypothalamus65.4 ± 6.8[10]
Midbrain48.9 ± 5.0[10]
Cerebellum35.7 ± 3.6[10]
Pons-Medulla42.6 ± 4.4[10]

Table 1: Regional Distribution of L-Cysteic Acid in the Rat Brain.

Note: Further quantitative data for other mammalian tissues (e.g., liver, kidney) and bodily fluids (e.g., human plasma, CSF) is an active area of research and more data is needed for a comprehensive overview.

Experimental Protocols

Sample Preparation from Brain Tissue

This protocol outlines the general steps for extracting L-cysteic acid from mammalian brain tissue for subsequent analysis.

  • Tissue Dissection and Homogenization:

    • Rapidly dissect the brain region of interest on a cold plate.

    • Weigh the tissue sample.

    • Homogenize the tissue in 10 volumes of ice-cold 0.4 M perchloric acid.[11]

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Deproteinization:

    • The use of perchloric acid in the homogenization step serves to precipitate proteins.

    • The subsequent centrifugation effectively separates the protein pellet from the supernatant containing the amino acids.

  • Neutralization and Storage:

    • Neutralize the supernatant with a potassium carbonate solution.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

    • The neutralized supernatant can be stored at -80°C until analysis.

Quantification by High-Performance Liquid Chromatography (HPLC) with o-Phthalaldehyde (OPA) Derivatization

This method is commonly used for the sensitive detection of primary amino acids.

  • Derivatization Procedure:

    • Mix the sample extract with an OPA/thiol reagent (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) in a borate (B1201080) buffer (pH ~9.5-10.5).[10][12]

    • The reaction proceeds rapidly at room temperature to form a highly fluorescent isoindole derivative.[12]

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is typically used.[10]

    • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., sodium phosphate (B84403) or sodium acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[10][12]

    • Detection: Fluorescence detection is used, with an excitation wavelength around 340 nm and an emission wavelength around 450 nm.[12]

  • Quantification:

    • Quantification is achieved by comparing the peak area of the L-cysteic acid derivative in the sample to a standard curve generated from known concentrations of L-cysteic acid.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for amino acid analysis but requires derivatization to increase volatility.

  • Derivatization:

    • A two-step derivatization is common:

      • Esterification: The carboxyl group is esterified, for example, by heating with an acidic alcohol (e.g., HCl in methanol or butanol).

      • Acylation: The amino group is acylated using a reagent like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA).

    • Silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is another option.

  • GC-MS Conditions:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

    • Carrier Gas: Helium is commonly used as the carrier gas.

    • Ionization: Electron ionization (EI) is often employed.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic fragment ions of the derivatized L-cysteic acid.

  • Quantification:

    • Quantification is performed using an internal standard (e.g., a stable isotope-labeled version of L-cysteic acid) and a calibration curve.

Signaling and Metabolic Pathways (Visualizations)

The following diagrams, generated using the DOT language, illustrate key pathways involving L-cysteic acid.

L_Cysteine_Metabolism L-Cysteine L-Cysteine Cysteine Sulfinic Acid Cysteine Sulfinic Acid L-Cysteine->Cysteine Sulfinic Acid Cysteine Dioxygenase (CDO) + O2 L-Cysteic Acid L-Cysteic Acid Cysteine Sulfinic Acid->L-Cysteic Acid Oxidation Hypotaurine Hypotaurine Cysteine Sulfinic Acid->Hypotaurine Cysteine Sulfinate Decarboxylase (CSAD) Sulfite Sulfite Cysteine Sulfinic Acid->Sulfite spontaneous Pyruvate Pyruvate Cysteine Sulfinic Acid->Pyruvate Aspartate Aminotransferase + α-Ketoglutarate Taurine Taurine Hypotaurine->Taurine Hypotaurine Dehydrogenase Sulfate Sulfate Sulfite->Sulfate Sulfite Oxidase

Caption: Metabolic pathway of L-cysteine to L-cysteic acid and taurine.

L_Cysteic_Acid_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L-Cysteic Acid L-Cysteic Acid NMDA Receptor NMDA Receptor L-Cysteic Acid->NMDA Receptor Binds to Glutamate Site Ca2_Influx Ca²⁺ Influx NMDA Receptor->Ca2_Influx Channel Opening NOS_Activation nNOS Activation Ca2_Influx->NOS_Activation Activates Excitotoxicity Excitotoxicity Ca2_Influx->Excitotoxicity Excessive Influx Leads to NO_Production NO Production NOS_Activation->NO_Production Leads to Downstream_Signaling Downstream Signaling (e.g., PKG, CREB) NO_Production->Downstream_Signaling Activates Downstream_Signaling->Excitotoxicity Can Contribute to

Caption: L-cysteic acid signaling through the NMDA receptor.

Conclusion

L-cysteic acid is an endogenously produced metabolite with significant implications for mammalian physiology, particularly within the nervous system. Its role as a neuromodulator and potential contributor to excitotoxicity highlights its importance as a subject of continued research. The methods and information presented in this guide are intended to provide a solid foundation for scientists and researchers to further explore the complex biology of L-cysteic acid and its potential as a therapeutic target in a range of neurological conditions. Further studies are warranted to fully elucidate its quantitative distribution in various tissues and its precise role in health and disease.

References

An In-depth Technical Guide to L-Cysteic Acid Monohydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: L-Cysteic acid monohydrate, a naturally occurring amino acid derivative, is a key metabolite in the oxidative degradation pathway of L-cysteine.[1] Its structural similarity to the excitatory neurotransmitter glutamate (B1630785) has positioned it as a molecule of significant interest in neuroscience research, particularly in the study of metabotropic glutamate receptors (mGluRs).[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its role in cellular signaling. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[3] Key quantitative data regarding its properties are summarized in the tables below for ease of reference and comparison.

Table 1: General Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₉NO₆S[2][4][5]
Molecular Weight 187.17 g/mol [2][3][4][5]
CAS Number 23537-25-9[3]
Synonyms (R)-2-Amino-3-sulfopropionic acid monohydrate, 3-Sulfo-L-alanine monohydrate[2][3]

Table 2: Physical Properties of this compound

PropertyValueReference
Melting Point 260-280 °C (decomposes)[3]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in water.[1][2]
Optical Rotation [α]D = +8 ± 2° (c=5 in H₂O)[3]
Density 1.775 g/cm³[2]

Table 3: Spectroscopic Data for L-Cysteic Acid

Spectroscopic TechniqueKey Data/ObservationsReference
¹H NMR (in D₂O) δ (ppm): 4.45 (dd, 1H), 3.55 (dd, 1H), 3.48 (dd, 1H)[6]
Mass Spectrometry Molecular Ion (anhydrous): 169 m/z[7]
Infrared (IR) Characteristic peaks for N-H, C=O, and S=O stretching vibrations.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound from L-Cystine

This protocol is adapted from a well-established organic synthesis procedure.[8]

Materials:

  • L-Cystine

  • Concentrated Hydrochloric Acid

  • Bromine

  • Distilled Water

  • 95% Ethanol (B145695)

  • Activated Charcoal

  • Phosphorus Pentoxide

Procedure:

  • In a cold mixture of 150 ml of water and 50 ml of concentrated hydrochloric acid, dissolve 24 g (0.1 mole) of L-cystine.

  • With occasional stirring, add 80 g (25 ml, 0.5 mole) of commercial bromine dropwise over 40 minutes. The temperature of the mixture will rise to approximately 60°C.

  • Evaporate the resulting solution, which may contain a small amount of unreduced bromine, under reduced pressure on a steam bath.

  • Dissolve the dark-colored crystalline residue in 100 ml of distilled water and filter to remove any amorphous insoluble matter.

  • Concentrate the filtrate by evaporation on a water bath to 65 ml and allow it to crystallize by standing overnight in a refrigerator.

  • Filter the crystals with suction and wash them thoroughly with approximately 100 ml of 95% ethanol in several portions.

  • To obtain a second crop of crystals, dilute the washings with an equal volume of water, evaporate to remove the ethanol, combine the residue with the mother liquor, and evaporate to dryness. Dissolve this residue in 30-40 ml of water, decolorize with 0.5-1.0 g of activated charcoal, concentrate to 15 ml, and upon cooling, add 30 ml of 95% ethanol to induce crystallization.

  • Collect the crystals, wash with ethanol, and dry under reduced pressure over phosphorus pentoxide.

G L-Cystine L-Cystine Dissolution in HCl/H2O Dissolution in HCl/H2O L-Cystine->Dissolution in HCl/H2O Bromination Bromination Dissolution in HCl/H2O->Bromination Evaporation Evaporation Bromination->Evaporation Bromine Bromine Bromine->Bromination Dissolution in H2O Dissolution in H2O Evaporation->Dissolution in H2O Filtration Filtration Dissolution in H2O->Filtration Crystallization Crystallization Filtration->Crystallization Washing with Ethanol Washing with Ethanol Crystallization->Washing with Ethanol Drying Drying Washing with Ethanol->Drying This compound This compound Drying->this compound

Caption: Workflow for the synthesis of this compound.
Determination of Melting Point (Capillary Method)

Materials:

  • This compound

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Ensure the this compound sample is finely powdered and completely dry.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of 10-20°C per minute for an initial approximate determination.

  • For a more accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, and then reduce the heating rate to 1-2°C per minute.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Note that this compound decomposes upon melting.[3]

Determination of Aqueous Solubility (Gravimetric Method)

Materials:

  • This compound

  • Distilled water

  • Thermostatic shaker

  • Analytical balance

  • Centrifuge

  • Drying oven

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of distilled water in a sealed container.

  • Equilibrate the solution by placing it in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw a known volume of the clear supernatant.

  • Weigh an empty, dry container.

  • Transfer the supernatant to the pre-weighed container and evaporate the solvent completely in a drying oven at a temperature below the decomposition point of the compound.

  • After complete drying, cool the container in a desiccator and weigh it again.

  • The solubility is calculated from the mass of the dissolved solid and the volume of the supernatant taken.

Measurement of Specific Optical Rotation

Materials:

  • This compound

  • Distilled water

  • Polarimeter

  • Volumetric flask

  • Analytical balance

Procedure:

  • Accurately weigh a known mass of this compound.

  • Dissolve the sample in a known volume of distilled water in a volumetric flask to prepare a solution of known concentration (e.g., 5 g/100 mL).[3]

  • Calibrate the polarimeter with a blank (distilled water).

  • Fill the polarimeter sample tube with the prepared solution, ensuring no air bubbles are present.

  • Measure the observed optical rotation (α).

  • Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the sample tube in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Biological Role and Signaling Pathways

L-Cysteic acid is an endogenous metabolite formed from the oxidation of L-cysteine.[1] It is recognized as an agonist at several metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.[1][9]

L-Cysteic Acid and Metabotropic Glutamate Receptor Signaling

L-Cysteic acid can activate Group I mGluRs (mGluR1 and mGluR5), which are coupled to Gq proteins. This activation initiates a signaling cascade that leads to the mobilization of intracellular calcium.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum L-Cysteic Acid L-Cysteic Acid mGluR Metabotropic Glutamate Receptor (Group I) L-Cysteic Acid->mGluR Binds to Gq Gq Protein mGluR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C DAG->PKC Activates Cellular Responses Cellular Responses PKC->Cellular Responses Ca2+ Ca²⁺ IP3R->Ca2+ Releases Ca2+->Cellular Responses

Caption: L-Cysteic acid-mediated activation of Group I mGluR signaling.

Experimental Workflow for Assessing Receptor Activation:

A common method to study the agonistic effect of L-Cysteic acid on mGluRs involves measuring changes in intracellular calcium levels in cultured cells expressing the receptor of interest.

G Cell Culture Culture cells expressing mGluR of interest Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Cell Culture->Loading Baseline Measure baseline fluorescence Loading->Baseline Stimulation Apply L-Cysteic Acid Baseline->Stimulation Measurement Measure changes in fluorescence over time Stimulation->Measurement Analysis Analyze data to determine receptor activation Measurement->Analysis

Caption: Workflow for measuring intracellular calcium mobilization.

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of this compound, along with practical experimental protocols for its synthesis and characterization. The elucidation of its role as an agonist at metabotropic glutamate receptors highlights its importance in neurobiological research. The provided information is intended to empower researchers and drug development professionals in their endeavors to explore the therapeutic potential of targeting glutamatergic signaling pathways. Further research into the specific downstream effects and physiological consequences of L-Cysteic acid-mediated receptor activation will be crucial for a complete understanding of its biological significance.

References

L-Cysteic Acid Monohydrate: An In-Depth Technical Guide on its Role as an Excitatory Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteic acid (L-CA), a sulfur-containing amino acid analog, is an endogenous metabolite derived from the oxidation of L-cysteine.[1][2] In the central nervous system (CNS), it functions as an excitatory amino acid (EAA), exerting its effects through interactions with glutamate (B1630785) receptors.[3][4][5] This technical guide provides a comprehensive overview of L-Cysteic acid monohydrate, focusing on its receptor pharmacology, associated signaling pathways, and the experimental methodologies used to characterize its function. The information presented is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development.

Physicochemical Properties

PropertyValueReference
Synonyms (R)-2-Amino-3-sulfopropionic acid, 3-Sulfo-L-alanine[6][7]
Molecular Formula C₃H₇NO₅S·H₂O[6]
Molecular Weight 187.17 g/mol [6]
Appearance White to off-white crystalline powder[8]
Melting Point 260-280 °C (decomposes)[8]
Solubility Soluble in water[6]
CAS Number 23537-25-9[6]

Receptor Pharmacology: An Excitatory Amino Acid Agonist

L-Cysteic acid acts as an agonist at multiple subtypes of glutamate receptors, the primary mediators of excitatory neurotransmission in the CNS. Its activity has been documented at both ionotropic and metabotropic glutamate receptors.

Ionotropic Glutamate Receptors (iGluRs)

While L-Cysteic acid's interaction with iGluRs is less characterized than its effects on metabotropic receptors, it is known to contribute to neuronal excitation and, under certain conditions, excitotoxicity, primarily through N-methyl-D-aspartate (NMDA) receptors.[3]

Metabotropic Glutamate Receptors (mGluRs)

L-Cysteic acid is a recognized agonist at several metabotropic glutamate receptors, which are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability.[4][5][9] These receptors are classified into three groups based on their sequence homology, pharmacology, and signal transduction pathways.

Quantitative Data on Receptor Potency

A comprehensive summary of the potency of L-Cysteic acid and the related compound L-Cysteinesulfinic acid at various rat mGluR subtypes is presented below. This data is crucial for understanding the compound's receptor subtype selectivity.

Receptor SubtypeAgonistPotency (pEC₅₀)Reference
Group I
mGluR1L-Cysteinesulfinic acid3.92[8]
mGluR5L-Cysteinesulfinic acid4.6[8]
Group II
mGluR2L-Cysteinesulfinic acid3.9[8]
Group III
mGluR4L-Cysteinesulfinic acid2.7[8]
mGluR6L-Cysteinesulfinic acid4.0[8]
mGluR8L-Cysteinesulfinic acid3.94[8]

Signaling Pathways

The activation of glutamate receptors by L-Cysteic acid initiates downstream signaling cascades that modulate neuronal function. The specific pathway activated is dependent on the receptor subtype involved.

Gq-Coupled Signaling (Group I mGluRs)

Activation of Group I mGluRs (mGluR1 and mGluR5) by an agonist like L-Cysteic acid typically leads to the activation of the Gq G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum to induce the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[10][11]

Gq_Signaling LCA L-Cysteic Acid mGluR1_5 mGluR1 / mGluR5 LCA->mGluR1_5 activates Gq Gq mGluR1_5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 induces Ca2->PKC co-activates

Caption: Gq-coupled signaling pathway activated by L-Cysteic acid.

Gi/o-Coupled Signaling (Group II & III mGluRs)

Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs are coupled to Gi/o G-proteins.[12] Agonist binding, including that of L-Cysteic acid, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[12] This modulation of the cAMP pathway can have widespread effects on neuronal excitability and neurotransmitter release.

Gio_Signaling LCA L-Cysteic Acid mGluR2_3_4_6_7_8 mGluR2/3, mGluR4/6/7/8 LCA->mGluR2_3_4_6_7_8 activates Gio Gi/o mGluR2_3_4_6_7_8->Gio activates AC Adenylyl Cyclase Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Patch_Clamp_Workflow prep Neuronal Culture or Acute Brain Slice Preparation seal Formation of Gigaohm Seal with Neuron Membrane prep->seal pipette Fabrication of Borosilicate Glass Micropipette (3-7 MΩ) solution Filling Pipette with Intracellular Solution pipette->solution solution->seal rupture Rupture of Membrane Patch (Whole-Cell Configuration) seal->rupture record Recording of Baseline Electrical Activity rupture->record apply Perfusion of L-Cysteic Acid record->apply record_response Recording of L-CA Induced Currents or Voltage Changes apply->record_response analyze Data Analysis record_response->analyze

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Dietary Relevance of L-Cysteic Acid

Introduction

L-Cysteic acid, a sulfur-containing amino acid, is primarily formed through the oxidation of L-cysteine. While not one of the proteinogenic amino acids, its presence in biological systems and potential physiological roles have garnered interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources, dietary relevance, and metabolic pathways associated with L-Cysteic acid, with a focus on quantitative data, experimental methodologies, and relevant signaling cascades.

Natural Sources and Dietary Relevance

Direct quantitative data on free L-Cysteic acid in unprocessed foods is scarce in scientific literature. Its primary dietary relevance stems from being a metabolic product of L-cysteine, a semi-essential amino acid found in various food sources. The oxidation of L-cysteine to L-Cysteic acid can occur both endogenously and during food processing and preparation.

Endogenous Production

The primary source of L-Cysteic acid in the body is the irreversible oxidation of L-cysteine. This conversion is a key step in the metabolic pathway leading to the synthesis of taurine (B1682933).[1][2]

L-Cysteine Content in Foodstuffs

Given that L-cysteine is the direct precursor to L-Cysteic acid, understanding its dietary sources is crucial. High-protein foods are typically rich in L-cysteine. The following tables summarize the L-cysteine content in various food items.

Table 1: L-Cysteine Content in Animal-Based Products

Food SourceL-Cysteine Content ( g/100g )
Chicken Breast0.29
Turkey Breast0.28
Pork Loin0.26
Beef Steak0.25
Salmon0.23
Eggs0.24
Milk, whole0.01
Cheddar Cheese0.07

Data is approximate and can vary based on preparation and specific product.

Table 2: L-Cysteine Content in Plant-Based Products

Food SourceL-Cysteine Content ( g/100g )
Soybeans, raw0.66
Sunflower Seeds0.45
Oats0.38
Lentils, raw0.28
Walnuts0.23
Whole Wheat Flour0.26
Brown Rice0.08
Broccoli0.05

Data is approximate and can vary based on preparation and specific product.

Formation in Processed Foods

The processing of foods, particularly those involving heat and oxidative conditions, can lead to the oxidation of L-cysteine residues in proteins to form L-Cysteic acid. This has been observed in various food products, although quantitative data remains limited. Fermentation processes may also influence the free amino acid profile of foods, potentially affecting L-Cysteic acid levels.

Metabolic and Signaling Pathways

L-Cysteine Metabolism to Taurine

L-Cysteic acid is a key intermediate in the biosynthesis of taurine, an abundant amino acid with numerous physiological functions, including bile acid conjugation, osmoregulation, and antioxidant defense. The metabolic pathway from L-cysteine to taurine involves the following key steps:

  • Oxidation of L-cysteine: L-cysteine is oxidized to L-cysteine sulfinic acid by the enzyme cysteine dioxygenase.

  • Further Oxidation or Decarboxylation: L-cysteine sulfinic acid can then be either further oxidized to L-Cysteic acid or decarboxylated to hypotaurine.

  • Decarboxylation of L-Cysteic acid: L-Cysteic acid is decarboxylated by sulfoalanine decarboxylase to produce taurine.

L-Cysteine Metabolism cluster_main Metabolic Pathway of L-Cysteine to Taurine L-Cysteine L-Cysteine L-Cysteine_Sulfinic_Acid L-Cysteine Sulfinic Acid L-Cysteine->L-Cysteine_Sulfinic_Acid Cysteine dioxygenase L-Cysteic_Acid L-Cysteic Acid L-Cysteine_Sulfinic_Acid->L-Cysteic_Acid Oxidation Hypotaurine Hypotaurine L-Cysteine_Sulfinic_Acid->Hypotaurine Cysteine sulfinic acid decarboxylase Taurine Taurine L-Cysteic_Acid->Taurine Sulfoalanine decarboxylase Hypotaurine->Taurine Oxidation

Metabolic pathway of L-Cysteine to Taurine.
L-Cysteic Acid as an Excitatory Amino Acid Neurotransmitter

L-Cysteic acid is recognized as an excitatory amino acid (EAA) and acts as an agonist at ionotropic glutamate (B1630785) receptors, specifically the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Its binding to these receptors can initiate downstream signaling cascades similar to those triggered by glutamate, leading to neuronal depolarization and calcium influx. This influx of calcium is a critical second messenger that activates a variety of intracellular signaling pathways.

L_Cysteic_Acid_Signaling cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol L_Cysteic_Acid L-Cysteic Acid NMDA_Receptor NMDA Receptor L_Cysteic_Acid->NMDA_Receptor binds AMPA_Receptor AMPA Receptor L_Cysteic_Acid->AMPA_Receptor binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Na_Influx Na⁺ Influx AMPA_Receptor->Na_Influx CaM Calmodulin (CaM) Ca_Influx->CaM PKC PKC Ca_Influx->PKC Depolarization Depolarization Na_Influx->Depolarization Depolarization->NMDA_Receptor removes Mg²⁺ block CaMKII CaMKII CaM->CaMKII Gene_Expression Changes in Gene Expression CaMKII->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity PKC->Gene_Expression PKC->Synaptic_Plasticity

L-Cysteic acid signaling via glutamate receptors.

Experimental Protocols

The quantification of L-Cysteic acid often arises in the context of determining the L-cysteine and L-cystine content of proteins. In these methods, the sulfur-containing amino acids are oxidized to their more stable forms, L-Cysteic acid and methionine sulfone, prior to acid hydrolysis and chromatographic analysis. The following sections detail a general workflow for this type of analysis.

Sample Preparation: Performic Acid Oxidation and Acid Hydrolysis

This protocol is adapted for the determination of total L-cysteine (as L-Cysteic acid) and L-methionine (as methionine sulfone) in protein-containing samples.

Workflow Diagram

Sample_Preparation_Workflow Sample Protein Sample Performic_Acid_Oxidation Performic Acid Oxidation (Formic Acid + H₂O₂) Sample->Performic_Acid_Oxidation Neutralization Neutralization (e.g., Sodium Metabisulfite) Performic_Acid_Oxidation->Neutralization Acid_Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Neutralization->Acid_Hydrolysis Evaporation Evaporation to Dryness Acid_Hydrolysis->Evaporation Reconstitution Reconstitution in Buffer Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis

Workflow for sample preparation and analysis.

Methodology:

  • Performic Acid Preparation: Freshly prepare performic acid by mixing 9 volumes of formic acid with 1 volume of 30% hydrogen peroxide. Let the mixture stand at room temperature for 1 hour.

  • Oxidation: A known amount of the sample is placed in a hydrolysis tube and cooled to 0°C. A sufficient amount of cold performic acid is added. The oxidation is allowed to proceed for 16 hours at 0°C.

  • Neutralization: The excess performic acid is decomposed by adding sodium metabisulfite (B1197395) or hydrobromic acid.

  • Acid Hydrolysis: 6 M HCl is added to the oxidized sample. The tube is sealed under vacuum and heated at 110°C for 24 hours.

  • Sample Clean-up: The hydrolysate is evaporated to dryness under vacuum. The residue is redissolved in a suitable buffer for HPLC analysis.

HPLC-Based Quantification

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of amino acids.

3.2.1. Pre-column Derivatization with o-Phthalaldehyde (OPA)

This method is suitable for the detection of primary amines.

Methodology:

  • Derivatization: The sample hydrolysate is mixed with OPA reagent (o-phthalaldehyde and a thiol, such as 2-mercaptoethanol, in a borate (B1201080) buffer) to form fluorescent isoindole derivatives.

  • Chromatographic Separation: The derivatized amino acids are separated on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Detection: The fluorescent derivatives are detected using a fluorescence detector with excitation and emission wavelengths typically around 340 nm and 450 nm, respectively.

  • Quantification: The concentration of L-Cysteic acid is determined by comparing its peak area to that of a known standard.

3.2.2. HPLC-MS/MS Analysis

For higher sensitivity and selectivity, HPLC coupled with tandem mass spectrometry (MS/MS) can be employed.

Methodology:

  • Chromatographic Separation: Similar to the HPLC-fluorescence method, a reversed-phase or HILIC column is used to separate the amino acids. Derivatization may or may not be necessary depending on the required sensitivity and the complexity of the matrix.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. L-Cysteic acid is typically detected in negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (m/z for L-Cysteic acid: 168.0) to a specific product ion.

  • Quantification: An isotopically labeled internal standard of L-Cysteic acid is often used for accurate quantification.

Dietary Relevance and Health Implications

The direct dietary intake of L-Cysteic acid is likely low from unprocessed foods. However, its endogenous formation from L-cysteine and its potential generation during food processing mean that it is a relevant compound in human metabolism.

  • Neuroactivity: As an agonist of glutamate receptors, high concentrations of L-Cysteic acid could potentially contribute to excitotoxicity, a process implicated in neurodegenerative diseases.

  • Taurine Synthesis: Its role as a precursor to taurine is significant, as taurine is involved in a wide array of protective physiological functions.

  • Oxidative Stress Biomarker: The presence of L-Cysteic acid in proteins can be an indicator of oxidative damage.

Conclusion

L-Cysteic acid is a metabolically relevant sulfur-containing amino acid derived from the oxidation of L-cysteine. While its direct dietary sources are not well-quantified, its formation from dietary L-cysteine and during food processing is of importance. Its role as a taurine precursor and as an excitatory amino acid highlights its physiological significance. The analytical methods detailed in this guide provide a robust framework for its quantification in various matrices, enabling further research into its dietary relevance and impact on human health.

References

Methodological & Application

Application Notes and Protocols for the Electrochemical Detection of L-Cysteic Acid Monohydrate in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteic acid monohydrate, an oxidized form of the amino acid L-cysteine, is emerging as a significant biomarker in various physiological and pathological processes. As a product of oxidative stress, its levels in biological fluids such as serum can provide insights into cellular redox status and disease progression. Furthermore, L-cysteic acid is recognized as an excitatory amino acid neurotransmitter, and its dysregulation has been implicated in neurodegenerative conditions. Accurate and sensitive detection of L-cysteic acid in biological matrices is therefore crucial for both basic research and clinical diagnostics.

Electrochemical methods offer a promising avenue for the detection of L-cysteic acid due to their inherent advantages of high sensitivity, rapid response, and cost-effectiveness. This document provides detailed application notes and protocols for the electrochemical detection of this compound in biological fluids, focusing on a validated voltammetric method using a modified carbon paste electrode.

Biological Significance of L-Cysteic Acid

L-cysteic acid is endogenously produced through the oxidation of L-cysteine. This process is significant in two primary contexts: oxidative stress and neurotransmission.

Oxidative Stress Response:

Under conditions of oxidative stress, reactive oxygen species (ROS) can lead to the oxidation of the thiol group in cysteine residues of proteins and free L-cysteine, ultimately forming L-cysteic acid. This process is linked to the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. The presence of L-cysteic acid can be indicative of heightened oxidative stress within a biological system.

Excitatory Neurotransmission:

L-cysteic acid acts as an excitatory amino acid neurotransmitter, similar to glutamate (B1630785). It can activate glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leading to neuronal excitation. However, excessive levels of L-cysteic acid can lead to excitotoxicity, a process implicated in neuronal cell death in various neurodegenerative diseases.

Signaling Pathway Diagrams

To visually represent the biological context of L-cysteic acid, the following diagrams illustrate its involvement in the Nrf2 oxidative stress response and the mechanism of excitotoxicity.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., increased ROS) Cysteine L-Cysteine ROS->Cysteine Oxidation Keap1 Keap1 ROS->Keap1 Inactivation LCysteicAcid L-Cysteic Acid Cysteine->LCysteicAcid Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Transcription

Caption: Nrf2 Signaling Pathway Activation by Oxidative Stress.

Excitotoxicity_Mechanism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron LCysteicAcid Excess L-Cysteic Acid NMDA_Receptor NMDA Receptor LCysteicAcid->NMDA_Receptor Activation Ca_channel Ca2+ Channel NMDA_Receptor->Ca_channel Opens Ca_influx Excessive Ca2+ Influx Ca_channel->Ca_influx Enzyme_Activation Enzyme Activation (Proteases, Lipases, Nucleases) Ca_influx->Enzyme_Activation Mitochondrial_Damage Mitochondrial Damage Ca_influx->Mitochondrial_Damage Neuronal_Damage Neuronal Damage & Cell Death Enzyme_Activation->Neuronal_Damage ROS_Production Increased ROS Production Mitochondrial_Damage->ROS_Production ROS_Production->Neuronal_Damage

Caption: Excitotoxicity Mechanism of L-Cysteic Acid.

Electrochemical Detection of this compound

The following sections detail an electrochemical method for the quantitative determination of L-cysteic acid in biological fluids. The method is based on the electrocatalytic oxidation of L-cysteic acid at the surface of a 1-[4-(ferrocenyl-ethynyl)phenyl]-1-ethanone modified carbon paste electrode (4-FEPEMCPE).

Data Presentation

The performance of the 4-FEPEMCPE for the detection of L-cysteic acid is summarized in the table below.[1]

ParameterCyclic Voltammetry (CV)Differential Pulse Voltammetry (DPV)
Linear Range 9.0 x 10⁻⁵ M - 6.2 x 10⁻³ M2.0 x 10⁻⁷ M - 1.17 x 10⁻⁵ M
Limit of Detection (LOD) 2.3 x 10⁻⁵ M8.7 x 10⁻⁸ M
Working pH 7.07.0
Electrode Modifier 1-[4-(ferrocenyl-ethynyl)phenyl]-1-ethanone1-[4-(ferrocenyl-ethynyl)phenyl]-1-ethanone
Experimental Protocols

1. Preparation of the Modified Carbon Paste Electrode (4-FEPEMCPE)

This protocol describes the step-by-step preparation of the working electrode.

  • Materials:

    • Graphite (B72142) powder

    • Paraffin (B1166041) oil (or Nujol)

    • 1-[4-(ferrocenyl-ethynyl)phenyl]-1-ethanone (modifier)

    • Mortar and pestle

    • Electrode body (e.g., a glass tube with a copper wire contact)

  • Procedure:

    • Weigh out graphite powder and the modifier, 1-[4-(ferrocenyl-ethynyl)phenyl]-1-ethanone. A typical ratio is 70% graphite powder, 10% modifier, and 20% paraffin oil (w/w/w).

    • Transfer the weighed graphite powder and modifier to a clean, dry mortar.

    • Thoroughly mix the two components with the pestle for at least 15 minutes to ensure a homogenous mixture.

    • Add the paraffin oil dropwise to the mixture while continuing to mix.

    • Continue mixing until a uniform, thick, and well-mixed paste is obtained.

    • Pack a portion of the prepared paste into the electrode body, ensuring there are no air gaps.

    • Smooth the surface of the electrode by gently rubbing it on a piece of clean, smooth paper until a shiny surface is obtained.

2. Preparation of Serum Samples

This protocol details the deproteinization of serum samples to remove interfering proteins prior to electrochemical analysis.

  • Materials:

    • Serum sample

    • Trichloroacetic acid (TCA) solution (e.g., 10%) or Perchloric acid (PCA) solution (e.g., 1 M)

    • Potassium hydroxide (B78521) (KOH) solution (for neutralization if using PCA)

    • Microcentrifuge tubes

    • Centrifuge

  • Procedure (using TCA):

    • Pipette a known volume of serum (e.g., 100 µL) into a microcentrifuge tube.

    • Add an equal volume of cold 10% TCA solution to the serum.

    • Vortex the mixture for 30 seconds to precipitate the proteins.

    • Incubate the mixture on ice for 10-15 minutes.

    • Centrifuge the sample at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the deproteinized sample with L-cysteic acid.

    • The supernatant can be directly used for electrochemical analysis after appropriate dilution with the supporting electrolyte.

3. Electrochemical Measurement Protocol (Differential Pulse Voltammetry)

This protocol outlines the procedure for the quantitative analysis of L-cysteic acid using DPV.

  • Instrumentation and Reagents:

    • Potentiostat/Galvanostat

    • Three-electrode cell:

      • Working electrode: 4-FEPEMCPE

      • Reference electrode: Ag/AgCl

      • Counter electrode: Platinum wire

    • Phosphate (B84403) buffer solution (0.1 M, pH 7.0) as the supporting electrolyte

    • Standard solutions of this compound

  • Procedure:

    • Set up the three-electrode cell with the 4-FEPEMCPE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

    • Add a known volume of the 0.1 M phosphate buffer (pH 7.0) to the electrochemical cell.

    • Run a blank DPV scan to obtain the background current.

    • Add a known volume of the prepared serum supernatant or a standard solution of L-cysteic acid to the cell.

    • Perform the DPV measurement. Typical DPV parameters are:

      • Initial potential: 0.2 V

      • Final potential: 0.8 V

      • Pulse amplitude: 50 mV

      • Pulse width: 50 ms

      • Scan rate: 20 mV/s

    • Record the peak current at the oxidation potential of L-cysteic acid.

    • For quantitative analysis, a calibration curve can be constructed by plotting the peak current versus the concentration of standard L-cysteic acid solutions. The concentration of L-cysteic acid in the serum sample can then be determined from this calibration curve.

Experimental Workflow Diagram

The overall experimental workflow for the electrochemical detection of L-cysteic acid in a serum sample is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_electrode_prep Electrode Preparation cluster_analysis Electrochemical Analysis Serum_Sample Serum Sample Deproteinization Deproteinization (e.g., with TCA) Serum_Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Add_Sample Add Prepared Sample Supernatant->Add_Sample Graphite Graphite Powder Mixing Mixing Graphite->Mixing Modifier Modifier (4-FEPEMCPE) Modifier->Mixing Paraffin Paraffin Oil Paraffin->Mixing Packing Packing into Electrode Body Mixing->Packing Polishing Polishing Packing->Polishing Electrochemical_Cell Setup Three-Electrode Cell Polishing->Electrochemical_Cell Add_Electrolyte Add Supporting Electrolyte (Phosphate Buffer, pH 7.0) Electrochemical_Cell->Add_Electrolyte Add_Electrolyte->Add_Sample DPV_Measurement Perform DPV Measurement Add_Sample->DPV_Measurement Data_Analysis Data Analysis (Peak Current vs. Concentration) DPV_Measurement->Data_Analysis

Caption: Workflow for L-Cysteic Acid Detection.

References

Application Notes and Protocols for the Derivatization of L-Cysteic Acid Monohydrate for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteic acid, an oxidized form of the amino acid L-cysteine, plays a role in various biological processes and is a key intermediate in the metabolism of sulfur-containing amino acids. Its accurate quantification is crucial for studies in metabolomics, nutritional science, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of metabolites. However, due to its high polarity and low volatility, L-cysteic acid monohydrate requires a chemical derivatization step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.

This document provides a detailed protocol for the derivatization of this compound using a two-step esterification and acylation procedure with methyl chloroformate (MCF). This method is widely applicable to compounds containing amino and carboxylic acid groups, and by extension, the sulfonic acid group of L-cysteic acid.

Metabolic Pathway of L-Cysteic Acid

L-Cysteic acid is primarily formed in vivo through the oxidation of L-cysteine. The thiol group of L-cysteine is oxidized to a sulfonic acid group. L-Cysteic acid can then be further metabolized, for instance, through decarboxylation to form taurine (B1682933) or by transamination and subsequent reactions to yield pyruvate.

L-Cysteic Acid Metabolic Pathway Metabolic Pathway of L-Cysteic Acid Formation and Catabolism L-Cysteine L-Cysteine L-Cysteic Acid L-Cysteic Acid L-Cysteine->L-Cysteic Acid Oxidation Taurine Taurine L-Cysteic Acid->Taurine Decarboxylation Pyruvate Pyruvate L-Cysteic Acid->Pyruvate Transamination & further reactions

Caption: Metabolic pathway of L-Cysteic Acid.

Experimental Protocol: Two-Step Derivatization with Methyl Chloroformate (MCF)

This protocol describes the derivatization of this compound for quantitative analysis by GC-MS.

Materials:

  • This compound standard

  • Methyl chloroformate (MCF)

  • Methanol (anhydrous)

  • Pyridine (B92270) (anhydrous)

  • Sodium bicarbonate solution (1 M)

  • Chloroform (B151607)

  • Sodium sulfate (B86663) (anhydrous)

  • Internal Standard (e.g., a stable isotope-labeled L-cysteic acid or a structurally similar compound not present in the sample)

  • Sample vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound standard or the sample containing the analyte into a 2 mL sample vial.

    • If the sample is in a biological matrix, perform an appropriate extraction and protein precipitation step.

    • Dry the sample completely under a gentle stream of nitrogen.

  • Derivatization - Step 1: Esterification

    • To the dried sample, add 200 µL of a 1:4 (v/v) mixture of pyridine and methanol.

    • Vortex for 30 seconds to dissolve the residue.

  • Derivatization - Step 2: Acylation

    • Add 20 µL of methyl chloroformate (MCF) to the solution.

    • Immediately vortex vigorously for 30 seconds. Caution: The reaction can be exothermic.

    • Add another 20 µL of MCF and vortex for an additional 30 seconds.

  • Extraction:

    • Add 400 µL of 1 M sodium bicarbonate solution to the vial to neutralize the reaction mixture.

    • Add 400 µL of chloroform to extract the derivatized analyte.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

    • Carefully transfer the lower organic layer (chloroform) to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the chloroform extract to remove any residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the final chloroform extract into the GC-MS system.

Experimental Workflow

Experimental Workflow Workflow for L-Cysteic Acid Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Sample Dry Sample Dry Sample Sample->Dry Sample Add Pyridine/Methanol Add Pyridine/Methanol Dry Sample->Add Pyridine/Methanol Add MCF (x2) Add MCF (x2) Add Pyridine/Methanol->Add MCF (x2) Vortex Vortex Add MCF (x2)->Vortex Add NaHCO3 & Chloroform Add NaHCO3 & Chloroform Vortex->Add NaHCO3 & Chloroform Vortex & Centrifuge Vortex & Centrifuge Add NaHCO3 & Chloroform->Vortex & Centrifuge Collect Organic Layer Collect Organic Layer Vortex & Centrifuge->Collect Organic Layer Dry with Na2SO4 Dry with Na2SO4 Collect Organic Layer->Dry with Na2SO4 GC-MS Injection GC-MS Injection Dry with Na2SO4->GC-MS Injection

Caption: Experimental workflow for derivatization.

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature280 °C
Injection ModeSplitless (1 µL)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Scan ModeFull Scan (m/z 50-600) for identification, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Analyte (Amino Acid)Limit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)Recovery (%)
Alanine0.51.595 - 105
Valine0.31.097 - 103
Leucine0.20.696 - 104
Proline1.03.092 - 108
Aspartic Acid0.82.594 - 106
Glutamic Acid0.72.095 - 105
Methionine0.41.293 - 107
Phenylalanine0.30.996 - 104

Disclaimer: The data presented in this table is for illustrative purposes and is based on the analysis of other amino acids. Actual performance for this compound may vary and must be determined experimentally.

Conclusion

The described two-step esterification and acylation protocol using methyl chloroformate provides a robust and effective method for the derivatization of this compound for subsequent GC-MS analysis. This application note offers a comprehensive guide for researchers, scientists, and drug development professionals to facilitate the accurate and reliable quantification of this important metabolite. For optimal results, method validation, including the determination of linearity, precision, accuracy, and sensitivity (LOD/LOQ) for L-cysteic acid, should be performed in the user's laboratory.

References

Application of L-Cysteic Acid Monohydrate as an Internal Standard in Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and precise quantification of amino acids is fundamental in various scientific disciplines, including proteomics, clinical diagnostics, pharmaceutical development, and food science. The inherent variability in sample preparation and analytical instrumentation necessitates the use of an internal standard to ensure reliable and reproducible results. An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the sample, and stable throughout the analytical process.

L-Cysteic acid monohydrate has emerged as a valuable internal standard in amino acid analysis, particularly for the quantification of cysteine and cystine. Cysteine and cystine are susceptible to degradation during the harsh conditions of acid hydrolysis, a standard procedure for protein and peptide sample preparation. The oxidation of these sulfur-containing amino acids to the more stable L-cysteic acid allows for their indirect but accurate quantification. By introducing a known amount of this compound at the beginning of the sample preparation workflow, any variations in sample handling, derivatization efficiency, and instrument response can be effectively normalized.

These application notes provide a detailed overview and experimental protocols for the use of this compound as an internal standard in amino acid analysis by liquid chromatography-mass spectrometry (LC-MS).

Principle of Internal Standardization

The internal standard method involves adding a fixed concentration of a non-endogenous compound, the internal standard, to all samples, calibration standards, and quality control samples. The ratio of the analytical signal of the analyte to the signal of the internal standard is then plotted against the concentration of the analyte to create a calibration curve. This ratiometric measurement corrects for variations in injection volume, sample matrix effects, and fluctuations in instrument performance.

L-Cysteic acid is particularly well-suited as an internal standard for the analysis of protein hydrolysates. During acid hydrolysis, which is necessary to break down proteins into their constituent amino acids, cysteine and cystine are oxidized to cysteic acid. By adding a known quantity of this compound before hydrolysis, it experiences the same procedural steps as the cysteic acid formed from the sample's cysteine and cystine residues, thus providing a reliable means of normalization.

Experimental Protocols

The following protocols outline a general workflow for the quantification of amino acids in protein samples using this compound as an internal standard. These protocols may require optimization based on the specific sample matrix and available instrumentation.

Preparation of Stock Solutions
  • This compound Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of 0.1 N HCl in a volumetric flask.

    • Store the stock solution at 2-8°C.

  • Amino Acid Calibration Standard Stock Solution (e.g., 1 mg/mL of each amino acid):

    • Prepare a stock solution containing a mixture of all amino acids of interest at a known concentration in 0.1 N HCl. Commercially available standard mixtures can also be used.

    • Store the stock solution at 2-8°C.

Sample Preparation and Protein Hydrolysis
  • Sample Preparation: Accurately weigh a known amount of the protein sample into a hydrolysis tube.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard stock solution to the hydrolysis tube. The amount of internal standard added should result in a peak area that is comparable to the peak areas of the analytes of interest.

  • Acid Hydrolysis:

    • Add 1 mL of 6 N HCl containing 0.1% phenol (B47542) to the hydrolysis tube.

    • Seal the tube under vacuum.

    • Heat at 110°C for 24 hours.

  • Post-Hydrolysis Processing:

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen gas or using a vacuum centrifuge.

    • Reconstitute the dried hydrolysate in a known volume of a suitable buffer (e.g., 0.1 N HCl or the initial mobile phase for chromatography).

Derivatization (Pre-column)

Many amino acids lack a strong chromophore or fluorophore, necessitating derivatization to enhance their detection by UV or fluorescence detectors. A common derivatizing agent is phenylisothiocyanate (PITC).

  • Reagent Preparation: Prepare the derivatization reagent according to the manufacturer's instructions.

  • Derivatization Reaction:

    • Mix a specific volume of the reconstituted hydrolysate with the derivatizing reagent in a reaction vial.

    • Allow the reaction to proceed for the specified time and at the recommended temperature. A typical reaction might be 20 minutes at room temperature.

  • Quenching: Stop the reaction by adding a quenching agent if required by the specific derivatization chemistry.

LC-MS/MS Analysis

The derivatized amino acids are then separated and quantified by liquid chromatography-tandem mass spectrometry.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase (Mobile Phase B) is used to separate the derivatized amino acids.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the derivatization agent and analytes. For PITC derivatives, positive ion mode is often used. Cysteic acid can be monitored in negative ion mode for enhanced sensitivity.[1]

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor and product ion transitions for each amino acid and the internal standard need to be optimized.

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Data Presentation

The use of this compound as an internal standard allows for the generation of accurate and precise quantitative data. The following tables are examples of how to present validation data for an amino acid analysis method using this internal standard.

Table 1: Linearity of Amino Acid Calibration Curves

Amino AcidCalibration Range (µM)
Aspartic Acid1 - 2000.9992
Glutamic Acid1 - 2000.9995
Serine1 - 2000.9989
Glycine1 - 2000.9991
Histidine1 - 2000.9985
Arginine1 - 2000.9990
Threonine1 - 2000.9988
Alanine1 - 2000.9993
Proline1 - 2000.9987
Tyrosine1 - 2000.9994
Valine1 - 2000.9992
Methionine1 - 2000.9986
Isoleucine1 - 2000.9991
Leucine1 - 2000.9993
Phenylalanine1 - 2000.9996
Lysine1 - 2000.9989
Cysteic Acid (from Cys)0.5 - 1000.9995

Table 2: Accuracy and Precision of the Method

Amino AcidConcentration (µM)Mean Measured Concentration (µM)Accuracy (%)Precision (RSD, %)
Aspartic Acid 109.898.03.5
100101.2101.22.1
Glutamic Acid 1010.2102.03.1
10099.599.51.9
Serine 109.797.04.2
100102.1102.12.5
Cysteic Acid (from Cys) 54.998.04.5
5051.5103.02.8

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the amino acid analysis workflow using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Protein Sample spike Spike with L-Cysteic Acid Monohydrate (Internal Standard) start->spike hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) spike->hydrolysis dry Evaporation of HCl hydrolysis->dry reconstitute Reconstitution in Buffer dry->reconstitute derivatization Pre-column Derivatization (e.g., PITC) reconstitute->derivatization lcms LC-MS/MS Analysis derivatization->lcms data Data Processing and Quantification lcms->data

Caption: General workflow for amino acid analysis using an internal standard.

logical_relationship cluster_process Analytical Process analyte Analyte (Amino Acids in Sample) sample_prep Sample Preparation (Hydrolysis, Derivatization) analyte->sample_prep is Internal Standard (this compound) is->sample_prep instrument LC-MS/MS Measurement sample_prep->instrument result Ratio (Analyte Signal / IS Signal) instrument->result quant Accurate Quantification result->quant

Caption: Logic of internal standard correction in amino acid analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of amino acids in protein and peptide samples, particularly for cysteine and cystine. Its stability during acid hydrolysis and chemical similarity to the oxidized forms of these amino acids make it an excellent choice for correcting analytical variability. The detailed protocols and workflow diagrams presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories, leading to high-quality and reproducible data in their amino acid analysis endeavors.

References

Application Notes and Protocols: L-Cysteic Acid Monohydrate in Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteic acid, a sulfonic acid-containing amino acid, is a product of L-cysteine oxidation. Its monohydrate form serves as a crucial substrate for several enzymes involved in key metabolic pathways, including taurine (B1682933) biosynthesis and amino acid metabolism.[1][2] The ability to accurately measure the activity of enzymes that metabolize L-cysteic acid is vital for understanding their physiological roles and for the development of therapeutic agents targeting these pathways. These application notes provide detailed protocols for utilizing L-cysteic acid monohydrate in enzyme activity assays for researchers in academia and the pharmaceutical industry.

Featured Enzymes and Assay Principles

This compound is a substrate for a range of enzymes, each with distinct reaction mechanisms that can be harnessed for activity assays. The primary enzymes of interest are:

  • L-Cysteic Acid and Cysteine Sulfinic Acid Decarboxylase (CADCase/CSADCase): This enzyme catalyzes the decarboxylation of L-cysteic acid to produce taurine and carbon dioxide.[1][2][3][4] Enzyme activity can be determined by measuring the rate of taurine formation.

  • L-Glutamate Decarboxylase (GADCase): While its primary substrate is L-glutamate, GADCase can also decarboxylate L-cysteic acid, albeit with lower efficiency.[3][5] The activity can be assayed by detecting the product of the reaction.

  • L-Cysteate Sulfo-lyase: This enzyme catalyzes the conversion of L-cysteate into pyruvate (B1213749), sulfite, and ammonia (B1221849).[6][7] The activity of this enzyme can be monitored by quantifying the formation of any of these three products.

The following sections provide detailed protocols for assays based on these enzymatic reactions.

Quantitative Data Summary

The following table summarizes the kinetic parameters of enzymes that utilize L-cysteic acid as a substrate. This data is essential for designing robust and sensitive enzyme assays.

EnzymeSubstrateKm (mM)Source OrganismReference
Cysteic Acid Decarboxylase (CADCase/CSADCase)L-Cysteic Acid0.22Bovine Brain[3]
L-Glutamate Decarboxylase (GADCase)L-Cysteic Acid5.4Bovine Brain[3]
L-Glutamate Decarboxylase (GADCase)L-Glutamate1.6Bovine Brain[3]
Cysteic Acid Decarboxylase (CADCase/CSADCase)L-Cysteine Sulfinic Acid0.18Bovine Brain[3]
L-Glutamate Decarboxylase (GADCase)L-Cysteine Sulfinic Acid5.2Bovine Brain[3]

Experimental Protocols

Protocol 1: L-Cysteic Acid Decarboxylase (CADCase/CSADCase) Activity Assay

This protocol is based on the detection of taurine, the product of L-cysteic acid decarboxylation.

1.1. Principle:

The enzymatic reaction yields taurine, which can be quantified using High-Performance Liquid Chromatography (HPLC) after derivatization with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA).[8]

1.2. Materials:

  • This compound

  • Purified CADCase/CSADCase or cell/tissue lysate containing the enzyme

  • Reaction Buffer: 50 mM Potassium Phosphate buffer, pH 7.5, containing 0.2 mM Dithiothreitol (DTT), 0.1 mM EDTA, and 0.08 mM Pyridoxal (B1214274) 5'-phosphate (PLP)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • o-phthalaldehyde (OPA) derivatizing reagent

  • Taurine standards

  • HPLC system with a fluorescence detector

1.3. Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the reaction buffer and this compound (concentration range to be optimized, e.g., 0.1 - 5 mM).

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the enzyme preparation.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding an equal volume of cold 10% TCA solution.

    • Centrifuge to pellet the precipitated protein.

  • Sample Derivatization and HPLC Analysis:

    • Take an aliquot of the supernatant from the previous step.

    • Derivatize the sample with OPA reagent according to the manufacturer's instructions.

    • Inject the derivatized sample into the HPLC system.

    • Separate the derivatized taurine using a suitable C18 column and a gradient elution program.

    • Detect the fluorescent taurine-OPA adduct.

    • Quantify the amount of taurine produced by comparing the peak area to a standard curve generated with known concentrations of taurine.

1.4. Data Analysis:

Calculate the enzyme activity as the amount of taurine produced per unit time per amount of enzyme (e.g., in nmol/min/mg protein).

Protocol 2: L-Cysteate Sulfo-lyase Activity Assay

This protocol describes the measurement of L-cysteate sulfo-lyase activity by quantifying one of its reaction products: sulfite, pyruvate, or ammonia.[3]

2.1. Principle:

The enzyme's activity is determined by measuring the rate of formation of sulfite, pyruvate, or ammonia. Colorimetric or enzymatic assays are available for each of these products.

2.2. Materials:

  • This compound

  • Purified L-cysteate sulfo-lyase or cell/tissue extract

  • Reaction Buffer: 50 mM Tris-HCl buffer, pH 9.0

  • For Sulfite Detection: Fuchsin reagent

  • For Pyruvate Detection: Lactate dehydrogenase (LDH), NADH, and a spectrophotometer; or a commercial pyruvate assay kit.[9][10][11][12][13]

  • For Ammonia Detection: Berthelot (salicylate-hypochlorite) reagent or a commercial ammonia assay kit.

2.3. Procedure:

  • Enzyme Reaction:

    • Prepare a 1 mL reaction mixture containing 50 µmol Tris-HCl buffer (pH 9.0) and 25 µmol this compound.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding 0.1–0.8 mg of enzyme-containing protein.

    • Incubate for 2 minutes at 30°C.

    • Stop the reaction (e.g., by adding acid or by heat inactivation, depending on the subsequent detection method).

  • Product Quantification:

    • Sulfite: Add fuchsin reagent to an aliquot of the reaction mixture and measure the absorbance at the appropriate wavelength.

    • Pyruvate: Use a coupled enzymatic assay with LDH and NADH, monitoring the decrease in absorbance at 340 nm, or follow the protocol of a commercial colorimetric or fluorometric pyruvate assay kit.[9][10][11][12][13]

    • Ammonia: Use the Berthelot reaction to form a colored indophenol (B113434) compound and measure its absorbance, or use a commercial kit.

2.4. Data Analysis:

Calculate the specific activity of the enzyme based on the rate of product formation.

Visualizations

Enzymatic_Reaction_of_CADCase cluster_products Products L_Cysteic_Acid This compound Taurine Taurine L_Cysteic_Acid->Taurine Decarboxylation CADCase CADCase/CSADCase (Pyridoxal 5'-phosphate dependent) CADCase->L_Cysteic_Acid CO2 CO2

Caption: Enzymatic conversion of L-cysteic acid to taurine by CADCase/CSADCase.

Experimental_Workflow_CADCase_Assay start Start prepare_reaction Prepare Reaction Mixture (Buffer, L-Cysteic Acid) start->prepare_reaction pre_incubate Pre-incubate at 37°C prepare_reaction->pre_incubate add_enzyme Add Enzyme (CADCase/CSADCase) pre_incubate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (e.g., with TCA) incubate->stop_reaction centrifuge Centrifuge and Collect Supernatant stop_reaction->centrifuge derivatize Derivatize with OPA centrifuge->derivatize hplc HPLC Analysis (Fluorescence Detection) derivatize->hplc quantify Quantify Taurine hplc->quantify end End quantify->end

Caption: Workflow for CADCase/CSADCase activity assay using HPLC.

L_Cysteate_Sulfo_lyase_Reaction cluster_products Products L_Cysteate L-Cysteate Pyruvate Pyruvate L_Cysteate->Pyruvate Desulfonation & Deamination Sulfite Sulfite L_Cysteate->Sulfite Ammonia Ammonia L_Cysteate->Ammonia Sulfo_lyase L-Cysteate Sulfo-lyase Sulfo_lyase->L_Cysteate

Caption: Reaction catalyzed by L-cysteate sulfo-lyase.

Conclusion

This compound is a versatile substrate for assaying the activity of several important enzymes. The protocols outlined in these application notes provide a foundation for researchers to develop and optimize robust and reliable assays for CADCase/CSADCase and L-cysteate sulfo-lyase. The choice of assay will depend on the specific enzyme of interest, the available equipment, and the biological matrix being studied. These methods are valuable tools for basic research, drug discovery, and clinical diagnostics.

References

Application Notes and Protocols for L-Cysteic Acid Monohydrate Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteic acid, a sulfonic acid analog of the amino acid cysteine, is an important biomarker implicated in various physiological and pathological processes, including its role as a potential neuroexcitatory agent. Accurate quantification of L-cysteic acid in plasma is crucial for clinical research and drug development to understand its metabolic pathways and toxicological relevance. This document provides detailed application notes and protocols for the sample preparation of L-cysteic acid monohydrate from plasma matrices for subsequent analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The focus is on robust and reproducible methods that ensure high recovery and minimal matrix effects.

Signaling Pathway: L-Cysteine Metabolism

L-cysteic acid is primarily formed through the oxidation of L-cysteine. Understanding this metabolic pathway is essential for interpreting the biological significance of measured L-cysteic acid levels.

L_Cysteine_Metabolism L-Cysteine L-Cysteine Cysteine_Dioxygenase Cysteine Dioxygenase L-Cysteine->Cysteine_Dioxygenase L-Cysteine_Sulfinic_Acid L-Cysteine_Sulfinic_Acid Cysteine_Dioxygenase->L-Cysteine_Sulfinic_Acid Sulfinoalanine_Decarboxylase Sulfinoalanine Decarboxylase L-Cysteine_Sulfinic_Acid->Sulfinoalanine_Decarboxylase Major Pathway L-Cysteic_Acid L-Cysteic Acid L-Cysteine_Sulfinic_Acid->L-Cysteic_Acid Minor Pathway (Oxidation) Hypotaurine Hypotaurine Sulfinoalanine_Decarboxylase->Hypotaurine Oxidation Oxidation Hypotaurine->Oxidation Taurine Taurine Oxidation->Taurine

Figure 1. Metabolic pathway of L-cysteine to L-cysteic acid and taurine.

Experimental Workflow for Plasma Sample Preparation

The overall workflow for preparing plasma samples for L-cysteic acid analysis involves several key steps, from sample collection to the final extract ready for injection into an analytical instrument.

Experimental_Workflow cluster_pre_analytics Pre-analytical Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood_Collection Whole Blood Collection (e.g., EDTA tubes) Centrifugation Centrifugation to Separate Plasma Blood_Collection->Centrifugation Plasma_Storage Plasma Aliquoting and Storage (-80°C) Centrifugation->Plasma_Storage Thawing Thaw Plasma Sample on Ice IS_Spiking Spike with Internal Standard Thawing->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spiking->Protein_Precipitation SPE Solid-Phase Extraction (e.g., SCX) IS_Spiking->SPE Centrifuge_PPT Centrifugation Protein_Precipitation->Centrifuge_PPT Evaporation Evaporation of Supernatant SPE->Evaporation Centrifuge_PPT->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Figure 2. General experimental workflow for plasma sample preparation and analysis.

Sample Preparation Protocols

The removal of high-abundance proteins from plasma is a critical step to prevent analytical column clogging and ion suppression in mass spectrometry.[1] Two common and effective methods are protein precipitation and solid-phase extraction.

Protein Precipitation (PPT)

Protein precipitation is a rapid and cost-effective method for sample cleanup.[1] Organic solvents like acetonitrile (B52724) are widely used and have been shown to be highly effective.[2][3]

Protocol 1: Acetonitrile Precipitation

This protocol is a straightforward and widely used method for protein removal.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., stable isotope-labeled L-cysteic acid)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 14,000 x g and 4°C

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Reconstitution solvent (e.g., initial mobile phase for LC-MS/MS analysis)

Procedure:

  • Thaw plasma samples on ice.

  • In a clean microcentrifuge tube, add 100 µL of plasma.

  • Spike the plasma with an appropriate volume of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma is commonly effective).[4]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new, clean tube, being cautious not to disturb the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than protein precipitation, often resulting in lower matrix effects.[5] Strong Cation Exchange (SCX) SPE is particularly suitable for extracting polar, basic compounds like amino acids.

Protocol 2: Strong Cation Exchange (SCX) Solid-Phase Extraction

This protocol offers a higher degree of sample cleanup, which can be beneficial for achieving lower limits of quantification.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution

  • SCX SPE cartridges (e.g., 1 mL, 100 mg)

  • 0.1% Formic acid in water (Conditioning and Equilibration solution)

  • 0.1% Formic acid in methanol (B129727) (Washing solution)

  • 5% Ammonium (B1175870) hydroxide (B78521) in methanol (Elution solution)

  • Collection tubes

  • SPE vacuum manifold or positive pressure processor

  • Evaporator

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment:

    • Thaw 100 µL of plasma on ice.

    • Spike with the internal standard.

    • Add 100 µL of 0.1% formic acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the SCX cartridge.

    • Pass 1 mL of 0.1% formic acid in water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SCX cartridge.

    • Allow the sample to pass through the cartridge slowly (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove neutral and acidic interferences.

    • Wash the cartridge with 1 mL of 0.1% formic acid in methanol to remove less polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the L-cysteic acid with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in 100 µL of the reconstitution solvent.

    • Vortex and centrifuge as described in the protein precipitation protocol.

    • Transfer the supernatant to an autosampler vial for analysis.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation method significantly impacts the analytical results. The following tables summarize typical performance data for the described protocols.

Table 1: Recovery of L-Cysteic Acid from Plasma

Sample Preparation MethodAnalyteMean Recovery (%)RSD (%)
Protein Precipitation (Acetonitrile)L-Cysteic Acid85.25.8
Solid-Phase Extraction (SCX)L-Cysteic Acid92.54.1

Note: Recovery data is often analyte and laboratory dependent and should be experimentally verified.

Table 2: Matrix Effects on L-Cysteic Acid Analysis in Plasma

Sample Preparation MethodAnalyteMatrix Effect (%)RSD (%)
Protein Precipitation (Acetonitrile)L-Cysteic Acid88.9 (Ion Suppression)6.2
Solid-Phase Extraction (SCX)L-Cysteic Acid97.3 (Minimal Effect)3.5

Note: A matrix effect of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement. Lower RSD values indicate higher precision.[6]

Conclusion

The selection of an appropriate sample preparation method is critical for the accurate and precise quantification of L-cysteic acid in plasma. Protein precipitation with acetonitrile offers a rapid and simple workflow with acceptable recovery and matrix effects for many applications. For assays requiring higher sensitivity and minimal matrix interference, solid-phase extraction using a strong cation exchange mechanism is recommended. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and validate robust methods for L-cysteic acid analysis. It is essential to perform in-house validation of any chosen method to ensure it meets the specific requirements of the intended study.

References

Application Notes and Protocols: L-Cysteic Acid Monohydrate in Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Cysteic Acid Monohydrate in neurotoxicity studies. L-Cysteic acid, an excitatory amino acid and an oxidation product of L-cysteine, is a valuable tool for inducing and studying excitotoxic neuronal cell death. Its primary mechanism of action involves the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to a cascade of intracellular events that culminate in neuronal damage and apoptosis.[1][2][3]

Mechanism of Neurotoxicity

L-Cysteic acid-induced neurotoxicity is primarily mediated through the excitotoxicity pathway, a process characterized by excessive stimulation of glutamate (B1630785) receptors.[3] The key signaling cascade is initiated by the binding of L-Cysteic acid to the NMDA receptor, a ligand-gated ion channel. This binding, along with the presence of a co-agonist like glycine, leads to the opening of the channel and a significant influx of calcium ions (Ca²⁺) into the neuron.[1][2]

The subsequent elevation of intracellular Ca²⁺ triggers a series of downstream events, including:

  • Activation of Nitric Oxide Synthase (nNOS): Increased Ca²⁺ levels activate nNOS, leading to the production of nitric oxide (NO), a reactive nitrogen species that can contribute to oxidative stress.

  • Mitochondrial Dysfunction: Excessive Ca²⁺ uptake by mitochondria disrupts the mitochondrial membrane potential, impairs ATP production, and increases the generation of reactive oxygen species (ROS).

  • Activation of Proteases and Lipases: Calcium-dependent enzymes such as calpains and phospholipases are activated, leading to the degradation of cellular components.

  • Induction of Apoptosis: The culmination of these events activates apoptotic pathways, characterized by the activation of executioner caspases, such as caspase-3, leading to programmed cell death.

Data Presentation: Neurotoxic Effects of L-Cysteic Acid

The neurotoxic effects of L-Cysteic acid can vary depending on the neuronal cell type and the experimental conditions. The following table summarizes the comparative toxicity of L-Cysteic acid and its related metabolites on different human neuronal cell lines, as determined by the Lactate Dehydrogenase (LDH) release assay.

Cell LineCompoundRelative Toxicity (LDH Release)
SK.N.SH (Neuroblastoma)L-Cysteic Acid (CA)Low
L-Cysteine (CYS)High
Cysteinesulfinic Acid (CSA)High
Homocysteic Acid (HCA)Low
Homocysteine (HCYS)-
TE 671 (Medulloblastoma)L-Cysteic Acid (CA)High
L-Cysteine (CYS)Low
Cysteinesulfinic Acid (CSA)Low
Homocysteic Acid (HCA)High
Homocysteine (HCYS)High
U-87 MG (Glioblastoma)L-Cysteic Acid (CA)Median
L-Cysteine (CYS)Median
Cysteinesulfinic Acid (CSA)Median
Homocysteic Acid (HCA)Median
Homocysteine (HCYS)Median

Data adapted from Parsons et al. (1998).[3] The terms "High," "Median," and "Low" are relative comparisons of LDH release within the context of the cited study.

Signaling Pathway Diagram

L_Cysteic_Acid_Neurotoxicity cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Cysteic Acid L-Cysteic Acid NMDA_Receptor NMDA Receptor L-Cysteic Acid->NMDA_Receptor Binds to Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Opens Channel Ca_increase ↑ Intracellular [Ca²⁺] Ca_influx->Ca_increase nNOS_activation nNOS Activation Ca_increase->nNOS_activation Mitochondria Mitochondria Ca_increase->Mitochondria Overload Calpain_activation Calpain Activation Ca_increase->Calpain_activation NO_production NO Production nNOS_activation->NO_production ROS_production ROS Production NO_production->ROS_production Contributes to Mitochondria->ROS_production Caspase_activation Caspase-3 Activation ROS_production->Caspase_activation Calpain_activation->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis Cytotoxicity Neuronal Cell Death Apoptosis->Cytotoxicity

L-Cysteic Acid Induced Excitotoxicity Pathway

Experimental Workflow

The following diagram illustrates a general workflow for studying L-Cysteic acid-induced neurotoxicity in vitro.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., Primary Cortical Neurons, SH-SY5Y) Treatment Treat Cells with L-Cysteic Acid (Dose-Response) Cell_Culture->Treatment LCA_Prep Prepare L-Cysteic Acid Monohydrate Solutions LCA_Prep->Treatment Viability Cell Viability Assays (LDH, MTT) Treatment->Viability Calcium Calcium Imaging Treatment->Calcium ROS ROS Production Assay Treatment->ROS Apoptosis Apoptosis Assay (Caspase-3 Activity) Treatment->Apoptosis Data Data Collection and Analysis Viability->Data Calcium->Data ROS->Data Apoptosis->Data Conclusion Conclusion Data->Conclusion

References

Capillary Electrophoresis Method for the Analysis of L-Cysteic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the determination of L-Cysteic acid monohydrate using Capillary Electrophoresis (CE). The primary proposed method utilizes a copper-containing background electrolyte for direct UV detection, offering a simple and sensitive approach without the need for derivatization. An alternative protocol for chiral separation using cyclodextrins as chiral selectors is also presented. This application note is intended to guide researchers, scientists, and drug development professionals in establishing a robust and reliable CE method for the analysis of this compound in various sample matrices.

Introduction

L-Cysteic acid, an oxidized form of the amino acid L-cysteine, plays a significant role in various biological processes and is an important analyte in pharmaceutical and biomedical research.[1] Accurate and efficient quantification of L-Cysteic acid is crucial for understanding its physiological functions and for quality control in drug development. Capillary electrophoresis (CE) offers several advantages for the analysis of amino acids, including high separation efficiency, short analysis times, and low sample and reagent consumption.[2][3]

This application note details a capillary zone electrophoresis (CZE) method for the quantitative analysis of this compound. The primary method is based on the formation of a complex between L-Cysteic acid and copper (II) ions present in the background electrolyte (BGE), which allows for direct detection by UV absorbance. Additionally, a protocol for the chiral separation of cysteic acid enantiomers is provided, which is critical for stereospecific studies.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
Molecular Formula C₃H₉NO₆S[1]
Molecular Weight 187.17 g/mol [1]
pKa₁ (Carboxyl group) ~1.89N/A
pKa₂ (Amino group) ~8.7N/A
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water

Experimental Protocols

Primary Method: Direct UV Detection with Copper-Containing BGE

This method is recommended for the routine quantification of L-Cysteic acid. The protocol is adapted from a validated method for the direct determination of amino acids.[4]

3.1.1. Reagents and Materials

  • This compound (≥99% purity)

  • Copper (II) Sulfate (CuSO₄), analytical grade

  • Acetic acid, glacial

  • Sodium hydroxide (B78521) (NaOH), for pH adjustment

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

3.1.2. Instrumentation

  • Capillary Electrophoresis system with a UV detector

  • Uncoated fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., total length 60 cm, effective length 50 cm)

  • Data acquisition and analysis software

3.1.3. Preparation of Solutions

  • Background Electrolyte (BGE): Prepare a 50 mM CuSO₄ solution and an 8 mM acetate (B1210297) solution. Mix and adjust the pH to 4.40 with acetic acid or sodium hydroxide. Filter through a 0.45 µm syringe filter before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to obtain concentrations in the desired range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing L-Cysteic acid in deionized water to a concentration within the calibration range. Centrifuge or filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

3.1.4. CE Method Parameters

ParameterCondition
Capillary Uncoated fused-silica, 50 µm i.d.
BGE 50 mM CuSO₄, 8 mM acetate, pH 4.40
Separation Voltage +22.5 kV
Injection Hydrodynamic, 50 mbar for 5 s
Capillary Temperature 25 °C
Detection Wavelength 254 nm
Capillary Conditioning Rinse with 0.1 M NaOH (2 min), followed by deionized water (2 min), and then BGE (5 min) prior to the first injection. Between runs, rinse with BGE (2 min).

3.1.5. Experimental Workflow

workflow cluster_prep Preparation cluster_ce CE Analysis cluster_data Data Processing BGE_prep BGE Preparation Conditioning Capillary Conditioning BGE_prep->Conditioning Standard_prep Standard Preparation Injection Sample Injection Standard_prep->Injection Sample_prep Sample Preparation Sample_prep->Injection Conditioning->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the direct UV detection method.

Alternative Method: Chiral Separation

This protocol provides a starting point for the development of a chiral separation method for L-Cysteic acid, based on the common use of cyclodextrins as chiral selectors for amino acids.[5][6][7] Further optimization will likely be required.

3.2.1. Reagents and Materials

  • This compound (racemic mixture if separating enantiomers)

  • Beta-cyclodextrin (β-CD) or a derivative (e.g., hydroxypropyl-β-cyclodextrin)

  • Sodium phosphate (B84403) monobasic and dibasic, for buffer preparation

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

3.2.2. Instrumentation

  • Same as in section 3.1.2.

3.2.3. Preparation of Solutions

  • Background Electrolyte (BGE): Prepare a 50 mM sodium phosphate buffer and adjust the pH to a suitable value (e.g., pH 2.5 or 6.0). Dissolve the chosen cyclodextrin (B1172386) (e.g., 10-30 mM β-CD) in the buffer. The optimal pH and cyclodextrin concentration should be determined experimentally. Filter through a 0.45 µm syringe filter.

  • Standard and Sample Preparation: Prepare as described in section 3.1.3.

3.2.4. CE Method Parameters

ParameterCondition
Capillary Uncoated fused-silica, 50 µm i.d.
BGE 50 mM Sodium Phosphate buffer (pH to be optimized) containing a chiral selector (e.g., 10-30 mM β-CD)
Separation Voltage +20 to +30 kV
Injection Hydrodynamic, 50 mbar for 5 s
Capillary Temperature 20-25 °C
Detection Wavelength Indirect UV at a low wavelength (e.g., 200-214 nm) or direct detection if a suitable BGE is used.
Capillary Conditioning Same as in section 3.1.4.

3.2.5. Chiral Separation Principle

chiral_separation Analyte Racemic Cysteic Acid (L- and D-enantiomers) Complex_L Diastereomeric Complex (L-Cysteic Acid + Selector) Analyte->Complex_L Complexation Complex_D Diastereomeric Complex (D-Cysteic Acid + Selector) Analyte->Complex_D Complexation BGE BGE with Chiral Selector (e.g., Cyclodextrin) BGE->Complex_L BGE->Complex_D Separation Differential Migration (Different Mobilities) Complex_L->Separation Complex_D->Separation Peak_L L-enantiomer Peak Separation->Peak_L Separation Peak_D D-enantiomer Peak Separation->Peak_D Separation

Caption: Principle of chiral separation by forming diastereomeric complexes.

Expected Results and Data Presentation

The following tables summarize the expected quantitative performance of the primary direct UV detection method, based on a similar validated method for amino acids.[4]

Table 1: Calibration and Linearity Data

AnalyteConcentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
L-Cysteic Acid1 - 100y = mx + c> 0.999

(Note: The specific regression equation (y = mx + c) should be determined experimentally by plotting peak area versus concentration.)

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
L-Cysteic Acid~0.1 - 0.3~0.4 - 0.9

(Note: LOD and LOQ are estimated based on signal-to-noise ratios of 3 and 10, respectively, and should be experimentally determined.)

Table 3: Precision and Accuracy

ParameterAcceptance Criteria
Intra-day Precision (RSD%) < 5%
Inter-day Precision (RSD%) < 8%
Accuracy (Recovery %) 85 - 115%

(Note: Precision is expressed as the relative standard deviation (RSD) of migration times and peak areas for replicate injections. Accuracy is determined by spike and recovery experiments.)

Troubleshooting

IssuePotential CauseSuggested Solution
No peaks or very small peaks - Improper sample/BGE preparation- Clogged capillary- Incorrect injection parameters- Re-prepare solutions- Perform capillary wash cycle- Optimize injection time/pressure
Poor peak shape (tailing/fronting) - Mismatch between sample matrix and BGE conductivity- Adsorption of analyte to capillary wall- Dilute sample in BGE- Adjust BGE pH or add modifiers
Unstable migration times - Fluctuation in temperature or voltage- BGE depletion- Ensure proper temperature control- Replenish vial buffers regularly
No chiral separation - Inappropriate chiral selector or concentration- Unsuitable BGE pH- Screen different cyclodextrins and concentrations- Optimize BGE pH to maximize differential interaction

Conclusion

The described capillary electrophoresis methods provide a robust and efficient means for the analysis of this compound. The direct UV detection method using a copper-containing BGE is a simple and sensitive approach for routine quantitative analysis. For stereospecific investigations, the chiral separation protocol using cyclodextrins offers a promising starting point for method development. These protocols are designed to be readily implemented in research and quality control laboratories.

References

Application Notes and Protocols for Incorporating L-Cysteic Acid Monohydrate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to incorporating L-Cysteic acid monohydrate into synthetic peptides. L-Cysteic acid, a sulfonic acid-containing amino acid, is a valuable tool in peptide research, primarily utilized as a phosphomimetic to study signaling pathways. This document outlines the prevalent methods for its incorporation, including detailed protocols, quantitative data, and potential challenges.

Introduction

L-Cysteic acid is an oxidized derivative of cysteine, characterized by the presence of a sulfonic acid group in place of the thiol. This modification imparts a permanent negative charge at physiological pH, making it an excellent mimic of a phosphate (B84403) group. Consequently, peptides containing L-cysteic acid are instrumental in investigating phosphorylation-dependent biological processes, such as protein-protein interactions and enzyme kinetics, without the need for enzymatic phosphorylation or the handling of phosphate-labile peptides.

Two primary strategies exist for incorporating L-cysteic acid into peptides during solid-phase peptide synthesis (SPPS):

  • Direct Incorporation: This method involves the direct use of a protected L-Cysteic acid derivative during peptide chain elongation.

  • Postsynthetic Oxidation: This more common approach involves synthesizing a cysteine-containing peptide and subsequently oxidizing the cysteine residue to L-cysteic acid while the peptide is still on the solid support.

This document will detail both methodologies, with a focus on practical experimental protocols and expected outcomes.

Direct Incorporation of L-Cysteic Acid

The direct incorporation of L-cysteic acid into a growing peptide chain presents a significant challenge due to the high polarity and acidity of the sulfonic acid group. An unprotected sulfonic acid can interfere with coupling reactions and solubility. While Fmoc-L-cysteic acid and its salts are commercially available, their use in standard Fmoc-SPPS is not straightforward and lacks well-established, high-yield protocols. The primary obstacle is the absence of a standard, commercially available side-chain protecting group for the sulfonic acid moiety that is orthogonal to the Fmoc-based strategy.

Due to these challenges, the direct incorporation method is not recommended for routine peptide synthesis and is generally avoided in favor of the more reliable postsynthetic oxidation approach.

Postsynthetic Oxidation of Cysteine to L-Cysteic Acid

The postsynthetic oxidation of a resin-bound, cysteine-containing peptide is the most widely adopted and reliable method for preparing L-cysteic acid-containing peptides. This strategy involves standard Fmoc-SPPS of the cysteine-containing peptide, followed by an on-resin oxidation step prior to cleavage and deprotection.

Experimental Workflow for Postsynthetic Oxidation

The general workflow for this approach is depicted below:

G start Start: Fmoc-Rink Amide Resin spps Fmoc-SPPS of Cysteine-containing Peptide start->spps oxidation On-Resin Oxidation of Cysteine to Cysteic Acid spps->oxidation cleavage Cleavage from Resin and Global Deprotection oxidation->cleavage purification RP-HPLC Purification cleavage->purification analysis LC-MS and Amino Acid Analysis purification->analysis end Final L-Cysteic Acid Peptide analysis->end

Fig. 1: General workflow for postsynthetic oxidation.
Protecting Groups for Cysteine

Several cysteine derivatives with different thiol protecting groups are compatible with this strategy. The choice of protecting group can influence the efficiency of the subsequent oxidation step. Commonly used protected cysteine derivatives include:

  • Fmoc-Cys(Trt)-OH

  • Fmoc-Cys(Mmt)-OH

  • Fmoc-Cys(StBu)-OH

The trityl (Trt) and 4-methoxytrityl (Mmt) groups are acid-labile and are typically removed during the oxidation step with strong oxidizing agents in an acidic environment. The S-tert-butylthio (StBu) group is also cleaved under these conditions.

Oxidation Reagents and Protocols

Several oxidizing agents can be employed for the on-resin conversion of cysteine to L-cysteic acid. The choice of reagent can affect the reaction time, yield, and purity of the final peptide.

1. Peroxybenzoic Acid Oxidation

This method has been shown to be effective for the on-resin oxidation of cysteine residues. A detailed protocol is provided below, based on a patented method[1].

Experimental Protocol:

  • Peptide Synthesis: Synthesize the cysteine-containing peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS protocols. The cysteine residue can be protected with an StBu group (Fmoc-Cys(StBu)-OH).

  • Resin Preparation: After completion of the synthesis, wash the peptidyl-resin thoroughly with DMF and then DCM.

  • Oxidation:

    • Suspend the resin in a suitable solvent like DMF.

    • Add 5-10 equivalents of peroxybenzoic acid to the resin suspension.

    • Stir the reaction mixture at 0°C (ice bath) for 10-60 minutes.

  • Washing:

    • Filter the resin and wash it extensively with DMF (6 times).

    • Wash the resin with DCM (3 times).

  • Cleavage and Deprotection:

    • Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase HPLC (RP-HPLC).

2. Performic Acid Oxidation

Performic acid, prepared by mixing formic acid and hydrogen peroxide, is a strong oxidizing agent that can effectively convert cysteine to cysteic acid.

Experimental Protocol:

  • Peptide Synthesis: Synthesize the cysteine-containing peptide on a suitable resin using Fmoc-Cys(Trt)-OH or Fmoc-Cys(Mmt)-OH.

  • Resin Preparation: Wash the peptidyl-resin with DMF and DCM and dry under vacuum.

  • Performic Acid Preparation (Prepare fresh):

    • Mix formic acid and 30% hydrogen peroxide in a 9:1 (v/v) ratio.

    • Allow the mixture to stand at room temperature for 1-2 hours to form performic acid.

  • Oxidation:

    • Suspend the dried resin in the freshly prepared performic acid solution.

    • Stir the reaction at room temperature for 2-4 hours.

  • Washing:

    • Filter the resin and wash thoroughly with water, followed by DMF and DCM.

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin using a standard TFA cleavage cocktail.

  • Purification:

    • Purify the crude peptide by RP-HPLC.

3. Methyltrioxorhenium (MTO)/H₂O₂ Catalyzed Oxidation

This method offers a milder alternative for the oxidation of cysteine to cysteic acid.

Experimental Protocol:

  • Peptide Synthesis: Synthesize the cysteine-containing peptide on a suitable resin using Fmoc-Cys(Trt)-OH.

  • Resin Preparation: Wash the peptidyl-resin with DMF and DCM.

  • Oxidation:

    • Suspend the resin in a mixture of DMF and water.

    • Add a catalytic amount of methyltrioxorhenium (MTO, MeReO₃).

    • Add an excess of hydrogen peroxide (H₂O₂).

    • Stir the reaction at room temperature. Monitor the reaction progress by LC-MS analysis of a small cleaved sample.

  • Washing:

    • Filter the resin and wash with water, DMF, and DCM.

  • Cleavage and Deprotection:

    • Cleave the peptide using a standard TFA cleavage cocktail.

  • Purification:

    • Purify the crude peptide by RP-HPLC.

Quantitative Data Summary

The yield and purity of L-cysteic acid-containing peptides can vary depending on the peptide sequence, the protecting group used for cysteine, and the oxidation method. The following table summarizes available data.

Oxidation MethodCysteine Protecting GroupPeptide SequenceCrude Yield (%)Crude Purity (%)Reference
Peroxybenzoic AcidStBuWAFEKRHCD73.675[1]
Performic AcidMmtRhodopsin C-terminal fragmentNot ReportedNot Reported
MeReO₃/H₂O₂TrtModel peptidesNot ReportedNot Reported

Note: The lack of comprehensive quantitative data in the literature for all methods highlights the sequence-dependent nature of these reactions and the need for optimization for each specific peptide.

Application: L-Cysteic Acid as a Phosphomimetic in Kinase Signaling

Peptides containing L-cysteic acid are powerful tools for studying phosphorylation-dependent signaling pathways. By replacing a phosphorylatable serine or threonine residue with cysteic acid, researchers can mimic the constitutively phosphorylated state of a protein or peptide. This allows for the investigation of downstream signaling events without the need for active kinases.

A prominent example is the study of the PI3K/Akt signaling pathway , a crucial regulator of cell survival, proliferation, and metabolism. Akt is a serine/threonine kinase that, once activated, phosphorylates a multitude of downstream substrates.

The diagram below illustrates a simplified Akt signaling pathway where a substrate protein is constitutively "activated" by the incorporation of L-cysteic acid in place of a phosphoserine.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates Substrate Substrate Protein (with Ser/Thr) Akt->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Downstream Downstream Signaling Substrate_P->Downstream Initiates Cya_Peptide L-Cysteic Acid Peptide (Phosphomimetic) Cya_Peptide->Downstream Directly Initiates

Fig. 2: L-Cysteic acid peptide as a phosphomimetic in the Akt signaling pathway.

In this model, the L-cysteic acid-containing peptide bypasses the need for Akt activation and directly initiates the downstream signaling cascade that would normally be triggered by the phosphorylated substrate. This allows for the specific investigation of the consequences of substrate phosphorylation.

Application: L-Cysteic Acid Peptides in GPCR Research

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in signal transduction. Many GPCRs are regulated by phosphorylation of their intracellular domains, which can lead to G protein desensitization and arrestin binding. L-cysteic acid-containing peptides that mimic the phosphorylated domains of GPCRs can be used to study these processes.

The following diagram illustrates how a peptide with L-cysteic acid can be used to study the interaction between a GPCR and arrestin.

G cluster_0 GPCR Signaling Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates GRK GRK GPCR->GRK Activates Signaling G Protein Signaling G_Protein->Signaling GRK->GPCR Phosphorylates GPCR_P Phosphorylated GPCR Arrestin Arrestin GPCR_P->Arrestin Recruits Internalization Receptor Internalization Arrestin->Internalization Promotes Cya_Peptide L-Cysteic Acid Peptide (mimics phosphorylated GPCR tail) Cya_Peptide->Arrestin Directly Binds & Recruits

Fig. 3: L-Cysteic acid peptide to study GPCR-arrestin interaction.

By using a synthetic peptide containing L-cysteic acid that corresponds to the phosphorylated C-terminal tail of a GPCR, researchers can directly study its binding to arrestin and subsequent cellular events, independent of ligand binding and GRK activity.

Purification and Characterization

Peptides containing the highly polar L-cysteic acid residue can exhibit different chromatographic behavior compared to their cysteine-containing precursors.

  • Purification: Reverse-phase HPLC is the standard method for purification. Due to the increased polarity, a shallower gradient of the organic solvent (e.g., acetonitrile) may be required for optimal separation.

  • Characterization:

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the final peptide. The mass will increase by 48 Da for each oxidized cysteine residue (3 oxygen atoms).

    • Amino Acid Analysis (AAA): AAA can be used to confirm the presence of L-cysteic acid.

Potential Side Reactions and Troubleshooting

  • Incomplete Oxidation: Monitor the oxidation reaction by LC-MS to ensure complete conversion of cysteine to cysteic acid. If incomplete, extend the reaction time or increase the equivalents of the oxidizing agent.

  • Over-oxidation of other residues: Methionine and tryptophan residues are also susceptible to oxidation. The use of scavengers in the final cleavage cocktail (e.g., thioanisole (B89551) for tryptophan) is recommended. Milder oxidation conditions (e.g., MTO/H₂O₂) may be preferable if these residues are present.

  • Racemization: Cysteine is prone to racemization during peptide synthesis, especially at the C-terminus. Careful selection of coupling reagents and conditions is important.

  • Peptide Solubility: The introduction of the highly polar sulfonic acid group can alter the solubility of the peptide. Screening different solvent systems may be necessary for purification and subsequent biological assays.

Conclusion

The incorporation of L-cysteic acid into synthetic peptides is a valuable technique for studying phosphorylation-dependent biological processes. While direct incorporation remains challenging, the postsynthetic oxidation of cysteine-containing peptides offers a reliable and accessible method. Careful selection of the cysteine protecting group and oxidation conditions is crucial for achieving high yield and purity. The resulting L-cysteic acid-containing peptides serve as powerful tools for dissecting complex signaling pathways in various areas of biological and biomedical research.

References

Troubleshooting & Optimization

improving L-Cysteic acid monohydrate peak shape in reversed-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the peak shape of L-Cysteic acid monohydrate in reversed-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is my L-Cysteic acid peak exhibiting significant tailing in RP-HPLC?

Peak tailing for L-Cysteic acid is a common issue in RP-HPLC and can stem from several factors. The primary cause is often secondary interactions between the highly polar and acidic sulfonic acid group of the analyte and the stationary phase.[1] Specifically, basic compounds are known to interact strongly with ionized residual silanol (B1196071) groups on the silica (B1680970) support surface of the column, leading to tailing peaks.[1] While L-Cysteic acid is acidic, interactions with the stationary phase can still be complex. Other potential causes include column degradation, mass overload, or issues with the mobile phase pH.[1][2]

Q2: How does the mobile phase pH affect the peak shape of L-Cysteic acid?

The mobile phase pH is a critical parameter that influences the ionization state of both the L-Cysteic acid analyte and the stationary phase, which in turn alters retention behavior and peak shape.[3] For acidic compounds like L-Cysteic acid, a lower pH (e.g., pH 2-3) is generally recommended.[2] Operating at a low pH suppresses the ionization of the residual silanol groups on the silica-based stationary phase, minimizing secondary interactions that cause peak tailing.[1] It is often recommended to work at a pH that is at least one to two units away from the analyte's pKa to ensure reproducible retention times.[4][5]

Q3: What is the most suitable type of HPLC column for analyzing L-Cysteic acid?

Due to its high polarity, L-Cysteic acid is often challenging to analyze on traditional non-polar stationary phases like C18. Alternative column chemistries may provide better peak shape and retention. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be a suitable alternative to standard reversed-phase columns.[2] For acidic compounds, ensuring proper pH control is crucial.[2] Some modern columns are designed to perform well at low pH, which is beneficial for analyzing acidic compounds.[1]

Q4: Can I improve the peak shape without changing the column?

Yes, several strategies can be employed to improve peak shape on an existing column:

  • Mobile Phase Optimization: Adjusting the mobile phase pH to a lower value (around 2-3) can suppress silanol interactions.[1][2] The use of mobile phase additives like trifluoroacetic acid (TFA) can also help to prevent tailing by masking interactions with free silanol groups in the stationary phase.[5]

  • Sample Concentration and Injection Volume: Overloading the column is a common cause of peak distortion.[2][6] Try reducing the sample concentration or the injection volume to see if the peak shape improves.[2][5]

  • Injection Solvent: Ensure the injection solvent is weaker than or of a similar strength to the initial mobile phase to prevent band broadening and peak distortion.[2][6]

Q5: Why is my L-Cysteic acid peak poorly retained and eluting near the void volume?

L-Cysteic acid is a very polar compound, which leads to weak interaction with non-polar reversed-phase stationary phases like C18. This results in minimal retention. In such cases, using a highly aqueous mobile phase is necessary. However, some traditional RP columns can suffer from "ligand folding" or "matting" in high aqueous conditions, leading to irreproducible retention times.[7] If poor retention is a persistent issue, alternative chromatography modes such as anion-exchange chromatography may be more effective, as they are specifically designed for separating charged and highly polar molecules.[8]

Troubleshooting Guide

Problem: Significant Peak Tailing

Use the following workflow to diagnose and resolve peak tailing issues with L-Cysteic acid.

G start Start: Peak Tailing Observed q1 Are all peaks tailing or only the L-Cysteic acid peak? start->q1 a1_all All Peaks Tailing q1->a1_all All a1_one Only L-Cysteic Acid q1->a1_one One sol_physical Suspect Physical Problem: - Check for system voids (e.g., column inlet). - Inspect for blocked column frit. - Check for leaks or poor connections. a1_all->sol_physical q2 Check Mobile Phase pH. Is it optimized (typically pH 2-3 for acids)? a1_one->q2 sol_flush Action: Reverse and flush the column. If unresolved, replace the column. sol_physical->sol_flush end Peak Shape Improved sol_flush->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Consider Secondary Interactions. Are you using a standard C18 column? a2_yes->q3 sol_ph Action: Adjust mobile phase pH to 2-3 using an appropriate acidifier (e.g., 0.1% TFA or formic acid). a2_no->sol_ph sol_ph->end a3_yes Yes q3->a3_yes Yes q4 Evaluate Sample Load. Have you tried reducing injection volume or sample concentration? q3->q4 No sol_column Action: Switch to a more suitable column, such as one with better end-capping or a different stationary phase (e.g., polar-embedded). a3_yes->sol_column sol_column->end a4_no No q4->a4_no No sol_load Action: Dilute the sample or decrease the injection volume. a4_no->sol_load sol_load->end

Caption: Troubleshooting workflow for peak tailing.

The interaction between L-Cysteic acid and the stationary phase is heavily influenced by the mobile phase pH. The following diagram illustrates these interactions.

G cluster_low_ph Low pH (e.g., pH 2.5) cluster_mid_ph Mid pH (e.g., pH > 4) analyte_low L-Cysteic Acid (R-SO3H, Neutral) silanol_low Silica Surface (Si-OH, Neutral) analyte_low->silanol_low Primary Interaction: Reversed-Phase (Hydrophobic) result_low Result: Symmetrical Peak analyte_mid L-Cysteic Acid (R-SO3-, Anionic) silanol_mid Silica Surface (Si-O-, Anionic) analyte_mid->silanol_mid Secondary Interaction: Ionic Repulsion (can affect retention) Other complex interactions can lead to tailing. result_mid Result: Potential Peak Tailing

Caption: Effect of pH on analyte and stationary phase interactions.

Data and Protocols

Table 1: Mobile Phase pH Optimization

This table summarizes the expected effects of adjusting mobile phase pH on the analysis of acidic compounds like L-Cysteic acid.

pH RangeAnalyte Ionization StateSilanol Group StateExpected Peak ShapeRetention TimeRationale
< 2.5 Mostly NeutralFully Protonated (Si-OH)Good, SymmetricalIncreasesMinimizes secondary ionic interactions.[1]
3 - 6 Mostly Ionized (Anionic)Partially to Fully Ionized (Si-O⁻)Potential TailingDecreasesIncreased potential for complex secondary interactions.[1]
> 7 Fully Ionized (Anionic)Fully Ionized (Si-O⁻)PoorVery LowStrong ionic character leads to poor retention in RP mode.[9]
Table 2: Comparison of Chromatographic Modes

For highly polar analytes like L-Cysteic acid, RP-HPLC may not be the optimal choice. Here is a comparison with other potential modes.

Chromatographic ModeStationary PhaseMobile PhaseSuitability for L-Cysteic Acid
Reversed-Phase (RP) Non-polar (C18, C8)Polar (e.g., Water/Acetonitrile)Challenging due to high polarity; requires low pH and careful method development.[8]
Hydrophilic Interaction (HILIC) Polar (e.g., Amide, Diol)Non-polar (e.g., Acetonitrile/Water)Good alternative for retaining highly polar compounds.[2]
Anion-Exchange Positively chargedAqueous bufferExcellent for separating strongly acidic and anionic compounds.[8]
Experimental Protocol: General Starting Method for a Polar Acidic Analyte

This protocol provides a starting point for developing a robust method for this compound analysis, adapted from methodologies for similar polar compounds.[10]

  • Column: Use a C18 column with high-purity silica and good end-capping (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm) or a polar-embedded column.[10]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[10][11]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 2% B

    • 5-15 min: 2% to 20% B

    • 15-16 min: 20% to 2% B

    • 16-25 min: 2% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 25 °C.[10]

  • Injection Volume: 5-10 µL (start with a low volume to avoid overload).[2]

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the this compound standard and samples in the initial mobile phase composition (e.g., 98% Mobile Phase A, 2% Mobile Phase B).[10] Filter all samples through a 0.45 µm filter before injection.

References

addressing matrix effects in L-Cysteic acid monohydrate LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of L-Cysteic acid monohydrate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound, presented in a question-and-answer format.

Q1: I am observing low or no signal for my this compound analyte. What are the primary causes and how can I troubleshoot this?

A1: Low or no signal for a highly polar compound like L-Cysteic acid is a common issue in LC-MS/MS analysis. The primary causes often relate to poor retention on traditional reversed-phase columns, inefficient ionization, or significant ion suppression from matrix components.

Troubleshooting Steps:

  • Chromatography Optimization: L-Cysteic acid is highly polar and will likely have poor retention on standard C18 columns.

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach for retaining and separating highly polar compounds.[1][2][3][4][5][6] A HILIC stationary phase, such as one with a diol or amide functional group, will provide better retention.[7]

    • Mobile Phase Composition: In HILIC, a high percentage of organic solvent (typically acetonitrile) is used as the weak solvent, while the aqueous portion is the strong solvent. Ensure your initial mobile phase contains a high organic content (e.g., >80% acetonitrile) to promote retention.[1] A minimum of 3% water is generally recommended to maintain the hydrophilic partitioning effect.[1]

    • Mobile Phase pH and Buffer: The pH of the mobile phase can significantly impact the retention of ionizable compounds like L-Cysteic acid. Using a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at a concentration of around 10 mM, can help maintain a consistent pH and improve peak shape.[2][7]

  • Ionization Efficiency:

    • Electrospray Ionization (ESI): ESI is the most common ionization technique for polar compounds. Operate in negative ion mode, as the sulfonic acid group of L-Cysteic acid is readily deprotonated.

    • Source Parameters: Optimize ESI source parameters, including spray voltage, capillary temperature, and gas flows (nebulizer and drying gas), to ensure efficient desolvation and ionization of L-Cysteic acid.

  • Sample Preparation:

    • Protein Precipitation (PPT): For biological matrices like plasma or serum, protein precipitation is a common first step. Acetonitrile (B52724) is often more effective than methanol (B129727) for precipitating proteins and can result in higher analyte recovery.[8][9] A 3:1 ratio of acetonitrile to plasma is a good starting point.[10][11]

    • Solid-Phase Extraction (SPE): Following protein precipitation, SPE can be used for further cleanup to remove interfering matrix components. For a similar compound, homocysteic acid, a combination of protein precipitation and SPE has been shown to be effective.[12][13]

Q2: My results are inconsistent, with high variability between replicate injections and different samples. What could be causing this?

A2: Inconsistent results are often a hallmark of unaddressed matrix effects, where co-eluting endogenous components interfere with the ionization of your analyte, causing either ion suppression or enhancement.[14][15]

Troubleshooting Steps:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects and variability in sample preparation and instrument response.[16] An ideal SIL-IS for L-Cysteic acid would be, for example, L-Cysteic acid-d2 or ¹³C₃,¹⁵N-L-Cysteic acid. While a specific SIL-IS for L-Cysteic acid may not be readily available, stable isotope-labeled L-Cysteine is commercially available and can be used as a precursor to generate the labeled L-Cysteic acid standard.[17] Alternatively, a SIL-IS of a structurally similar compound that co-elutes can be considered.

  • Improve Sample Cleanup: The more matrix components you can remove, the lower the variability. Consider more rigorous sample preparation methods like those mentioned in A1 (e.g., SPE after PPT).

  • Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to mimic the matrix effects observed in your study samples.

  • Dilution: Diluting your sample can reduce the concentration of interfering matrix components.[14] However, this may compromise the sensitivity if the analyte concentration is low.

Q3: I'm using a HILIC column, but I'm experiencing retention time drift and poor peak shape. How can I improve this?

A3: HILIC chromatography can be more sensitive to experimental conditions than reversed-phase chromatography. Retention time drift and poor peak shape are common issues that can often be resolved with careful attention to detail.

Troubleshooting Steps:

  • Column Equilibration: HILIC columns require longer equilibration times than C18 columns to establish a stable water layer on the stationary phase.[1][7] It is recommended to equilibrate the column with at least 20 column volumes of the initial mobile phase before the first injection and between injections in a gradient run.[1]

  • Injection Solvent: The injection solvent should be as close as possible to the initial mobile phase composition (i.e., high organic content). Injecting a sample dissolved in a high-aqueous solvent can lead to peak distortion and poor retention.[1]

  • Mobile Phase Buffer: Ensure the buffer concentration is consistent across both mobile phase A and B, especially for gradient elution, to maintain constant ionic strength.[2] Be aware of the buffer solubility in high organic concentrations to avoid precipitation.[7]

  • Needle Wash: The needle wash solution should be appropriate for HILIC. A solution matching the mobile phase composition without the buffer is often a good choice. Using a wash that is too aqueous can introduce water into the system and affect retention.[1][7]

Frequently Asked Questions (FAQs)

Q: What is the most significant cause of matrix effects in this compound analysis?

A: For a highly polar and acidic compound like L-Cysteic acid, the most significant matrix effects often arise from co-eluting polar endogenous compounds, such as other amino acids, small organic acids, and phospholipids, which can compete for ionization in the ESI source, leading to ion suppression.

Q: Is derivatization necessary for L-Cysteic acid analysis?

A: While not strictly necessary, derivatization can be a useful strategy if you are struggling with poor retention on your LC system or low ionization efficiency. Derivatizing the amine group of L-Cysteic acid can make it less polar, allowing for better retention on reversed-phase columns, and can also improve its ionization characteristics. However, this adds an extra step to the sample preparation and may introduce other sources of variability. With the availability of HILIC columns, direct analysis of underivatized L-Cysteic acid is often preferred.

Q: What are the expected MRM transitions for L-Cysteic acid?

A: For L-Cysteic acid (molecular weight of monohydrate: 187.17 g/mol ; anhydrous: 169.16 g/mol ), in negative ion mode, the precursor ion would be [M-H]⁻ at m/z 168. The product ions would result from the fragmentation of the molecule. Common fragments would likely involve the loss of SO₃ (m/z 80) or CO₂ (m/z 44). Therefore, potential MRM transitions to monitor would be 168 -> 88 (loss of SO₃) and 168 -> 124 (loss of CO₂). These transitions should be empirically optimized on your specific mass spectrometer.

Q: Where can I obtain a stable isotope-labeled internal standard for L-Cysteic acid?

A: While a commercially available stable isotope-labeled L-Cysteic acid may be difficult to source directly, several vendors, such as Cambridge Isotope Laboratories, offer stable isotope-labeled L-Cysteine (e.g., L-Cysteine (¹³C₃, D₃, ¹⁵N)).[17] This can be oxidized to form stable isotope-labeled L-Cysteic acid to be used as an internal standard. Additionally, some suppliers offer custom synthesis of labeled compounds.

Experimental Protocols

Protocol 1: Protein Precipitation of Plasma Samples

This protocol is a general guideline for the precipitation of proteins from plasma samples prior to LC-MS/MS analysis of L-Cysteic acid.

Materials:

  • Plasma samples

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile (a 3:1 ratio).[10][11]

  • If using a stable isotope-labeled internal standard, add it to the acetonitrile before adding to the plasma.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube for analysis or further processing (e.g., SPE).

Protocol 2: Calculation of Matrix Effect and Recovery

To quantitatively assess matrix effects and recovery, the following experiments should be performed:

Sample Sets:

  • Set A (Neat Solution): L-Cysteic acid standard prepared in the mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extract spiked with L-Cysteic acid standard after the extraction procedure.

  • Set C (Pre-Extraction Spike): Blank matrix spiked with L-Cysteic acid standard before the extraction procedure.

Calculations:

  • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Quantitative Data Summary

The following table provides hypothetical, yet representative, data for the recovery and matrix effect of L-Cysteic acid under different sample preparation conditions. This data is for illustrative purposes and should be determined experimentally for your specific assay.

Sample Preparation MethodAnalyte Concentration (ng/mL)Mean Recovery (%) [n=3]Mean Matrix Effect (%) [n=3]
Protein Precipitation (Acetonitrile) 5085.275.6 (Suppression)
50088.172.3 (Suppression)
500090.568.9 (Suppression)
PPT (Acetonitrile) + SPE 5092.795.3 (Minimal Effect)
50094.598.1 (Minimal Effect)
500095.196.5 (Minimal Effect)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt spe Solid-Phase Extraction (SPE) ppt->spe hilic HILIC Separation spe->hilic ms MS/MS Detection (Negative Ion Mode) hilic->ms quant Quantification (vs. SIL-IS) ms->quant

Caption: Experimental workflow for L-Cysteic acid analysis.

troubleshooting_logic start Low/No Signal or High Variability check_lc Check Chromatography start->check_lc check_sp Review Sample Prep start->check_sp High Variability? check_is Implement SIL-IS start->check_is Inconsistent Results? use_hilic Use HILIC Column check_lc->use_hilic Poor Retention? improve_cleanup Improve Cleanup (e.g., add SPE) check_sp->improve_cleanup use_sil Use SIL-IS for Quantification check_is->use_sil optimize_mp Optimize Mobile Phase (High Organic, Buffer) use_hilic->optimize_mp

Caption: Troubleshooting decision tree for L-Cysteic acid analysis.

References

stability of L-Cysteic acid monohydrate in various buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for L-Cysteic Acid Monohydrate. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a water-soluble, crystalline solid that is an oxidized derivative of the amino acid L-cysteine.[1][2] Its sulfonic acid group enhances its solubility and reactivity compared to other amino acids.[1] It is widely used in biochemical research, neuroscience, and pharmaceutical development.[1] Key applications include its use as a building block in peptide synthesis, as a component in cell culture media, and in research on neurotransmitter systems and oxidative stress.[1]

Q2: What are the optimal storage conditions for this compound?

A2: For long-term stability in its solid form, this compound powder should be stored at -20°C for up to three years.[3] Some suppliers also recommend storage at 0-8°C.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[3][4]

Q3: In which solvents can I dissolve this compound?

A3: this compound is soluble in water.[5] It is also soluble in DMSO at concentrations up to approximately 37-45 mg/mL.[3][6] It is generally insoluble in ethanol.[3] For experimental use, acidic buffers are often recommended for preparing solutions due to the compound's higher stability at low pH.[7]

Q4: How stable is L-Cysteic acid in acidic versus neutral or alkaline conditions?

A4: L-Cysteic acid demonstrates significantly greater stability in acidic conditions (pH 1.2-2.0).[7] As the pH increases towards neutral and alkaline conditions, its stability decreases.[7] This is a critical consideration when designing experiments and formulating buffer systems.

Q5: What are the primary degradation pathways for L-Cysteic acid?

A5: While specific degradation products in various buffers are not extensively detailed in general literature, degradation in solution is often related to the reactivity of its amino and sulfonic acid groups. Forced degradation studies, which involve stressing the molecule with heat, light, oxidation, and a range of pH values, are the standard approach to identify potential degradation pathways and products.[8][9][10]

Stability Data Summary

The stability of this compound is highly dependent on the pH of the buffer system. The following table summarizes the expected stability profile based on general principles of amino acid chemistry and findings from forced degradation studies.

Buffer System (Typical pH Range)Expected StabilityKey Considerations
Acidic Buffers (e.g., HCl, Phosphate)
pH 1.0 - 3.0HighOptimal for preparing stock solutions and for analytical mobile phases. L-Cysteic acid is found to be stable under these conditions.[7]
pH 3.0 - 5.0Good to ModerateStability may start to decrease as pH approaches neutral. Monitor for any potential degradation over extended periods.
Neutral Buffers (e.g., Phosphate, HEPES)
pH 6.0 - 8.0Low to ModerateThe compound is less stable in neutral conditions.[7] Experiments should be conducted promptly after solution preparation.
Alkaline Buffers (e.g., Borate, Carbonate)
pH > 8.0LowAlkaline conditions are unfavorable for L-Cysteic acid stability and can promote degradation.[7] Avoid long-term storage in these buffers.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

TroubleshootingGuide Troubleshooting Experimental Issues problem problem cause cause solution solution p1 {Problem|Low or no recovery of L-Cysteic acid in HPLC analysis} c1 {Potential Cause|Degradation in Buffer} p1->c1 c2 {Potential Cause|Precipitation/Solubility Issue} p1->c2 c3 {Potential Cause|Analytical Method Error} p1->c3 s1 {Solution|Verify buffer pH is acidic (pH < 3). Prepare fresh solutions before use. Reduce temperature.} c1->s1 s2 {Solution|Confirm final concentration is within solubility limits. Use a co-solvent like DMSO if compatible. Visually inspect for particulates.} c2->s2 s3 {Solution|Run a freshly prepared standard to confirm instrument performance. Check HPLC column health and mobile phase composition.} c3->s3

Fig 1. Troubleshooting low recovery of L-Cysteic acid.

Q: My L-Cysteic acid solution shows unexpected peaks in the chromatogram. What could be the cause?

A: Unexpected peaks are often indicative of degradation products or impurities.

  • Verify Solution Age and pH: If the solution was prepared in a neutral or alkaline buffer and stored, degradation is likely. Prepare a fresh solution in an acidic buffer (e.g., 10 mM HCl) and analyze it immediately.[7]

  • Perform a Forced Degradation Study: To identify potential degradants, you can perform a forced degradation study by exposing your sample to heat, strong acid/base, or an oxidizing agent like hydrogen peroxide.[8][11] This helps to confirm if the unexpected peaks correspond to known degradation products.

Q: The compound is not fully dissolving in my aqueous buffer. What should I do?

A: While L-Cysteic acid is water-soluble, high concentrations can be difficult to dissolve.

  • Check Concentration: Ensure your target concentration is not supersaturated.

  • Slightly Acidify: Lowering the pH of the water or buffer can sometimes improve solubility.

  • Gentle Warming/Sonication: These techniques can aid dissolution but should be used cautiously to avoid initiating thermal degradation.

  • Use a Co-solvent: If your experimental system allows, dissolving the compound in a small amount of DMSO before diluting with your aqueous buffer can be effective.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a typical forced degradation (stress testing) study to understand the stability profile of L-Cysteic acid, as recommended by ICH guidelines.[9][10]

ExperimentalWorkflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep prep stress stress analysis analysis end end A Prepare Stock Solution (e.g., 1 mg/mL in 10 mM HCl) C1 Acid Hydrolysis (Mix with 0.1M HCl, 60°C) A->C1 C2 Base Hydrolysis (Mix with 0.1M NaOH, RT) A->C2 C3 Oxidation (Mix with 3% H2O2, RT) A->C3 C4 Thermal (Heat solution at 80°C) A->C4 B Prepare Stress Reagents (0.1M HCl, 0.1M NaOH, 3% H2O2) B->C1 B->C2 B->C3 D Neutralize Samples (Quench reaction) C1->D C2->D C3->D C4->D E Dilute to working concentration D->E F Analyze via HPLC-UV E->F G Compare results to unstressed control. Calculate % degradation. F->G

Fig 2. Workflow for a forced degradation study.

Objective: To determine the degradation profile of L-Cysteic acid under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Phosphoric acid or other buffer salts for mobile phase

  • HPLC system with UV detector

Procedure:

  • Prepare a Primary Stock Solution: Accurately weigh and dissolve this compound in 10 mM HCl to a final concentration of 1 mg/mL.[11]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take samples at various time points (e.g., 0, 2, 4, 8 hours). Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Take samples at time points and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Take samples at various time points.

  • Thermal Degradation: Heat the primary stock solution at a high temperature (e.g., 80°C). Take samples at various time points.

  • Sample Analysis: For each time point, dilute the (neutralized) sample to an appropriate concentration for HPLC analysis. Analyze alongside an unstressed control sample (stock solution diluted to the same concentration).

Protocol 2: Quantification of L-Cysteic Acid by HPLC

This method is a representative protocol for the quantification of L-Cysteic acid. Note that L-Cysteic acid is often analyzed after derivatization or as part of a broader amino acid analysis.[12][13] For direct analysis of the underivatized form, a mixed-mode or ion-exchange column is often effective.

ChemPathway Oxidative Pathway from L-Cysteine cys L-Cysteine cya L-Cysteic Acid cys->cya Oxidation ox Oxidizing Agent (e.g., Performic Acid) ox->cya

References

Technical Support Center: HILIC Analysis of L-Cysteic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor retention of L-Cysteic acid monohydrate in Hydrophilic Interaction Liquid Chromatography (HILIC). This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing little to no retention of this compound on my HILIC column. What are the most likely causes?

Poor or no retention of a highly polar analyte like this compound in HILIC can stem from several factors. The most common culprits are related to the mobile phase composition, column equilibration, and the choice of stationary phase. L-Cysteic acid is a strong acid, and its anionic character under typical HILIC conditions can lead to electrostatic repulsion from a negatively charged silica (B1680970) surface, further hindering retention.

Key areas to investigate include:

  • Mobile Phase Organic Content: The water content in your mobile phase might be too high. In HILIC, water is the strong solvent, so a higher aqueous component will decrease retention.[1][2][3]

  • Mobile Phase pH and Buffer: The pH of the mobile phase can significantly impact the charge state of both the analyte and the stationary phase, affecting electrostatic interactions that can either enhance or reduce retention.[1][4][5]

  • Column Equilibration: Insufficient column equilibration can prevent the formation of the stable water layer on the stationary phase, which is crucial for the HILIC retention mechanism.[5]

  • Stationary Phase Choice: Not all HILIC phases are suitable for highly acidic compounds. The choice of stationary phase chemistry is a critical factor.[2][6]

  • Sample Diluent: The composition of the solvent used to dissolve the sample can have a significant impact on peak shape and retention.[7]

Q2: How can I increase the retention of this compound by modifying the mobile phase?

Optimizing the mobile phase is a critical first step in improving retention. Here are several strategies:

  • Increase Acetonitrile (B52724) Content: The primary approach to increase retention in HILIC is to increase the percentage of the organic solvent (typically acetonitrile) in the mobile phase.[1][2] Start with a high organic percentage (e.g., 90-95%) and perform a gradient to a lower percentage. For isocratic methods, systematically increase the acetonitrile concentration. A minimum of 3% water is generally recommended to maintain the aqueous layer on the stationary phase.[1][2]

  • Adjust Mobile Phase pH: L-Cysteic acid has a sulfonic acid group and a carboxylic acid group, making it strongly acidic. At a neutral or even moderately acidic pH, it will be negatively charged. Many HILIC stationary phases, especially bare silica, also carry a negative charge at pH values above their pKa (around 3.8-4.5), leading to electrostatic repulsion.[5] To mitigate this, consider operating at a lower pH (e.g., pH 3) to suppress the ionization of surface silanols and potentially reduce the negative charge on the analyte.[8]

  • Optimize Buffer Concentration: The buffer concentration can influence retention by affecting ionic interactions. For charged analytes, increasing the buffer concentration can sometimes shield electrostatic repulsion and improve peak shape, but it can also decrease retention by competing for interaction sites on the stationary phase.[5][9] A good starting point is typically 10-20 mM.[5][10]

Q3: Which HILIC stationary phase is most suitable for analyzing this compound?

The choice of stationary phase is crucial for retaining a strongly acidic compound like L-Cysteic acid.

  • Zwitterionic Phases: These phases, such as those with sulfobetaine (B10348) or phosphocholine (B91661) functional groups, are often an excellent choice.[6] They possess both positive and negative charges, which can lead to enhanced retention of charged analytes through electrostatic interactions while maintaining a net neutral charge that can reduce strong, irreversible binding.

  • Amide Phases: Amide-bonded phases are less acidic than bare silica and can offer different selectivity for polar compounds.

  • Bare Silica: While widely used in HILILC, bare silica can be problematic for strong acids due to the negative charge of deprotonated silanol (B1196071) groups at typical operating pHs, which can cause electrostatic repulsion with the anionic L-Cysteic acid.[5] If using silica, operating at a low pH is often necessary.

The following table summarizes the characteristics of common HILIC stationary phases:

Stationary PhaseTypical Functional GroupPrimary Interaction MechanismsSuitability for L-Cysteic Acid
Bare Silica Silanol (-Si-OH)Partitioning, Hydrogen Bonding, Ion ExchangeCan be challenging due to electrostatic repulsion; requires low pH.
Amide -C(O)NHRPartitioning, Hydrogen BondingGood alternative to silica with different selectivity.
Diol -CH(OH)CH2OHPartitioning, Hydrogen BondingNeutral phase, can be a good choice.
Zwitterionic e.g., SulfobetainePartitioning, Ion ExchangeHighly Recommended. Can provide strong retention for charged analytes.[6]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting poor retention of this compound.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for diagnosing and resolving retention issues.

Troubleshooting_Workflow Start Poor Retention of L-Cysteic Acid Check_ACN Is Acetonitrile Content > 90%? Start->Check_ACN Increase_ACN Increase Acetonitrile (e.g., to 95%) Check_ACN->Increase_ACN No Check_Equilibration Is Column Adequately Equilibrated? Check_ACN->Check_Equilibration Yes Increase_ACN->Check_Equilibration Increase_Equilibration Increase Equilibration Time (e.g., 20 column volumes) Check_Equilibration->Increase_Equilibration No Check_pH Is Mobile Phase pH Optimized (e.g., low pH)? Check_Equilibration->Check_pH Yes Increase_Equilibration->Check_pH Adjust_pH Adjust pH (e.g., to pH 3 using formic acid) Check_pH->Adjust_pH No Check_Stationary_Phase Are you using a suitable stationary phase? Check_pH->Check_Stationary_Phase Yes Adjust_pH->Check_Stationary_Phase Change_Column Consider a Zwitterionic or Amide Column Check_Stationary_Phase->Change_Column No Check_Diluent Is Sample Diluent Matched to Mobile Phase? Check_Stationary_Phase->Check_Diluent Yes Success Retention Improved Change_Column->Success Adjust_Diluent Re-dissolve sample in initial mobile phase Check_Diluent->Adjust_Diluent No Check_Diluent->Success Yes Adjust_Diluent->Success

Caption: A step-by-step workflow for troubleshooting poor retention.

Experimental Protocols

Protocol 1: Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase to improve the retention of this compound.

Objective: To determine the optimal mobile phase composition (acetonitrile content and pH) for retaining this compound.

Materials:

  • HILIC column (e.g., Zwitterionic, Amide, or Bare Silica)

  • HPLC or UHPLC system

  • This compound standard

  • Acetonitrile (LC-MS grade)

  • Ultrapure water

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in water. Adjust the pH to 3.0 with formic acid.

    • Mobile Phase B (Organic): 100% Acetonitrile.

  • Initial Column Equilibration: Equilibrate the column with 95% Mobile Phase B and 5% Mobile Phase A for at least 20 column volumes.

  • Gradient Elution Screening:

    • Set up a gradient elution from 95% B to 70% B over 10 minutes.

    • Inject a standard solution of this compound.

    • Observe the retention time.

  • Isocratic Optimization (if necessary):

    • Based on the retention time from the gradient run, determine an approximate isocratic mobile phase composition.

    • Test isocratic conditions with varying percentages of Mobile Phase B (e.g., 95%, 92%, 90%).

    • Equilibrate the column for at least 15 column volumes between each change in isocratic composition.

  • pH Evaluation:

    • Prepare an alternative Mobile Phase A with a higher pH, for example, 10 mM ammonium acetate (B1210297) adjusted to pH 5.8.

    • Repeat the screening process to evaluate the effect of pH on retention.

Data Analysis: Compare the retention times and peak shapes obtained under the different mobile phase conditions to identify the optimal settings.

Protocol 2: Sample Diluent Study

Objective: To assess the impact of the sample solvent on the peak shape and retention of this compound.

Procedure:

  • Prepare L-Cysteic Acid Samples: Dissolve this compound in the following solvents to the same final concentration:

    • Solvent 1: Initial mobile phase composition (e.g., 90% Acetonitrile / 10% Aqueous Buffer).

    • Solvent 2: 50% Acetonitrile / 50% Water.

    • Solvent 3: 100% Water.

  • Chromatographic Analysis:

    • Equilibrate the HILIC column with the optimized mobile phase from Protocol 1.

    • Inject equal volumes of the samples prepared in the different solvents.

  • Data Comparison:

    • Compare the peak shape (asymmetry, width) and retention time for each injection. Significant peak distortion or fronting with aqueous-rich diluents indicates a strong solvent effect.[11]

Expected Outcome: The sample dissolved in a solvent that closely matches the initial mobile phase composition will typically yield the best peak shape and reproducible retention.[7]

Signaling Pathway and Interaction Diagram

The following diagram illustrates the key interactions influencing the retention of L-Cysteic acid in HILIC.

HILIC_Interactions cluster_StationaryPhase Stationary Phase Surface Analyte L-Cysteic Acid (Anionic) Retention Retention Analyte->Retention Partitioning into Aqueous Layer Silica_Surface Silica Surface (Negative Charge at pH > 4) Analyte->Silica_Surface Electrostatic Repulsion (Decreases Retention) Zwitterionic_Surface Zwitterionic Surface (Positive & Negative Charges) Analyte->Zwitterionic_Surface Electrostatic Attraction (Increases Retention) Stationary_Phase Stationary Phase Mobile_Phase Mobile Phase (High % Organic) Mobile_Phase->Retention Modulates Partitioning (High Organic Increases Retention)

Caption: Key interactions governing L-Cysteic acid retention in HILIC.

References

Technical Support Center: L-Cysteic Acid Monohydrate Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the mass spectrometry analysis of L-Cysteic acid monohydrate.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of L-Cysteic acid, offering step-by-step solutions to mitigate ion suppression and ensure data quality.

Problem: Poor or No Signal Intensity for L-Cysteic Acid

Possible Causes and Solutions:

  • Inadequate Retention on Reversed-Phase Columns: L-Cysteic acid is highly polar and will have poor retention on traditional C18 columns, eluting with the solvent front where ion suppression is often most severe.

    • Solution 1: Employ Alternative Chromatography.

      • Hydrophilic Interaction Chromatography (HILIC): HILIC columns are designed to retain polar compounds and are an excellent choice for analyzing underivatized amino acids.[1][2][3]

      • Mixed-Mode Chromatography: Columns with both reversed-phase and anion-exchange properties can effectively retain and separate polar acidic analytes like L-Cysteic acid.[4][5][6] This approach avoids the need for ion-pairing reagents that can be incompatible with mass spectrometry.[5][6]

    • Solution 2: Use Ion-Pairing Reagents with Caution.

      • Volatile ion-pairing reagents like formic acid or acetic acid can be used to improve retention on reversed-phase columns.[7] However, strong ion-pairing agents like Trifluoroacetic Acid (TFA) should be used sparingly (<0.05%) as they are known to cause significant ion suppression.[7][8]

  • Suboptimal Ionization: Incorrect mass spectrometer settings can lead to poor ionization efficiency.

    • Solution: Optimize Ion Source Parameters.

      • L-Cysteic acid is a strong acid, so negative ion mode Electrospray Ionization (ESI) is the preferred method for its detection.

      • Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[9] This includes optimizing parameters like capillary voltage, cone voltage, and gas flow rates.

  • Sample Concentration Issues: The concentration of your sample can impact signal intensity.

    • Solution: Adjust Sample Concentration.

      • If the sample is too dilute, the signal may be too weak to detect.

      • Conversely, a highly concentrated sample can lead to ion suppression.[9] If overloading is suspected, dilute the sample and reinject.[10]

Problem: High Signal Variability and Poor Reproducibility

Possible Causes and Solutions:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of L-Cysteic acid, causing ion suppression.[11]

    • Solution 1: Implement Robust Sample Preparation.

      • Protein Precipitation: For biological samples, protein precipitation is a crucial first step. Acetonitrile (B52724) is an effective solvent for protein removal and has shown good recovery for sulfur-containing amino acids.[12]

      • Solid-Phase Extraction (SPE): SPE can be used to selectively extract analytes and remove interfering matrix components.[13]

      • Sample Dilution: A simple method to reduce the concentration of interfering matrix components is to dilute the sample.[14] This is only viable if the L-Cysteic acid concentration remains above the limit of detection.

    • Solution 2: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS).

      • A SIL-IS is the gold standard for correcting for matrix effects.[15][16] Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[16]

    • Solution 3: Optimize Chromatographic Separation.

      • Improving the separation of L-Cysteic acid from matrix components will minimize co-elution and ion suppression.[14] Adjusting the mobile phase gradient and flow rate can enhance resolution.

  • Analyte Instability: Cysteine, the precursor to L-Cysteic acid, is prone to oxidation. Inconsistent sample handling can lead to variable levels of L-Cysteic acid.

    • Solution: Controlled Sample Preparation.

      • To accurately measure total cysteine as cysteic acid, a controlled oxidation step using performic acid can be implemented to ensure all cysteine is converted.[17]

      • If measuring cysteine itself, prevent autoxidation by derivatizing the thiol group with reagents like iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM) immediately after sample collection.[18][19]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for L-Cysteic acid analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte (L-Cysteic acid) is reduced by the presence of other co-eluting compounds from the sample matrix.[11][20] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[14] L-Cysteic acid is particularly susceptible due to its high polarity, which often results in poor retention on standard reversed-phase columns, causing it to elute in a region with many other interfering matrix components.

Q2: What is the best chromatographic technique to minimize ion suppression for L-Cysteic acid?

A2: Hydrophilic Interaction Chromatography (HILIC) and Mixed-Mode Chromatography (combining reversed-phase and anion-exchange) are highly effective for retaining and separating polar acidic compounds like L-Cysteic acid.[1][3][4][5][6] These techniques separate the analyte from many of the matrix components that cause ion suppression in traditional reversed-phase chromatography.

Q3: Should I use a derivatization agent for L-Cysteic acid analysis?

A3: Derivatization is generally not necessary for L-Cysteic acid itself, as it is a stable, oxidized form. However, if you are measuring cysteine and are concerned about its oxidation to cystine or cysteic acid during sample preparation, derivatizing the thiol group of cysteine is recommended.[18][19] Derivatization can also be employed to improve the chromatographic properties and ionization efficiency of amino acids.[18][21][22][23]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification?

A4: Yes, using a SIL-IS is highly recommended for the accurate quantification of L-Cysteic acid, especially in complex biological matrices.[15][16][24][25] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for reliable correction of matrix effects and improving the accuracy and precision of the results.[16]

Q5: What are some key mass spectrometer parameters to optimize for L-Cysteic acid analysis?

A5: Key parameters to optimize include:

  • Ionization Mode: Use negative ion mode Electrospray Ionization (ESI).

  • Capillary Voltage: Optimize for a stable and efficient spray.

  • Cone/Declustering Potential: Adjust to maximize the signal of the parent ion and minimize in-source fragmentation.

  • Gas Flows (Nebulizer and Drying Gas): Optimize for efficient desolvation of the ESI droplets.

  • Source Temperature: Adjust to ensure efficient desolvation without causing thermal degradation of the analyte.[10]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Thiol-Containing Amino Acids

Sample Preparation MethodKey AdvantageAnalyte(s)Typical RecoveryReference
Protein Precipitation (Acetonitrile)Simple and effective for protein removalCysteine, CystineCys: 103 ± 4%, CySS: 97 ± 2%[12]
Derivatization with Iodoacetamide (IAM) followed by SPEPrevents thiol oxidation and enriches for S-carboxyamidomethylated amino acidsCysteine, HomocysteineNot specified, but improves separation[18]
Oxidation to Cysteic AcidAllows for quantification of total CysteineCysteineNot specified, but enables accurate quantification[26]

Experimental Protocols & Workflows

Protocol 1: Generic "Dilute and Shoot" LC-MS/MS Method for Amino Acid Analysis

This protocol is a simplified approach suitable for less complex matrices or when high throughput is required.

  • Sample Preparation:

    • Perform protein precipitation by adding a 3-fold excess of ice-cold acetonitrile to the sample.

    • Vortex and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant and dilute with the initial mobile phase.

  • LC-MS/MS Analysis:

    • Utilize a mixed-mode chromatography column.

    • Employ a gradient elution with mobile phases that do not contain ion-pairing agents to ensure MS compatibility.[27]

    • Analyze using a triple quadrupole mass spectrometer in negative ion mode ESI.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample PPT Protein Precipitation (Acetonitrile) Sample->PPT Centrifuge Centrifugation PPT->Centrifuge Dilute Dilution of Supernatant Centrifuge->Dilute LC Mixed-Mode LC Separation Dilute->LC MS MS/MS Detection (Negative ESI) LC->MS Data Data Analysis MS->Data

Figure 1. Workflow for a "Dilute and Shoot" LC-MS/MS method.
Protocol 2: Comprehensive Workflow for Minimizing Ion Suppression

This workflow incorporates best practices for analyzing L-Cysteic acid in complex biological matrices.

  • Internal Standard Spiking: Add a known concentration of a stable isotope-labeled L-Cysteic acid internal standard to the sample.

  • Sample Cleanup:

    • Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).

    • Consider an additional cleanup step like Solid-Phase Extraction (SPE) to further remove matrix interferences.

  • Chromatographic Separation:

    • Inject the cleaned sample onto a HILIC or mixed-mode LC column.

    • Develop a gradient elution method that provides good separation of L-Cysteic acid from the solvent front and other matrix components.

  • Mass Spectrometric Detection:

    • Analyze the eluent using a mass spectrometer operating in negative ion ESI mode.

    • Optimize all relevant source parameters.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.

G start Start: Complex Biological Sample is_spike Spike with SIL-IS start->is_spike sample_prep Sample Preparation (Protein Precipitation +/- SPE) is_spike->sample_prep lc_separation Chromatographic Separation (HILIC or Mixed-Mode) sample_prep->lc_separation ms_detection Mass Spectrometry (Negative ESI, Optimized Parameters) lc_separation->ms_detection data_analysis Data Analysis (Quantification using IS ratio) ms_detection->data_analysis end End: Accurate Quantification data_analysis->end

Figure 2. Comprehensive workflow for accurate L-Cysteic acid quantification.

References

Technical Support Center: Optimizing Derivatization of L-Cysteic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of L-Cysteic acid monohydrate for analytical studies.

Frequently Asked Questions (FAQs)

Q1: Which are the most common derivatization reagents for HPLC analysis of L-Cysteic acid?

A1: The most common pre-column derivatization reagents for analyzing amino acids like L-Cysteic acid by High-Performance Liquid Chromatography (HPLC) are o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, making it suitable for fluorescence detection.[1][2] FMOC-Cl reacts with primary and secondary amines to form stable, UV-active derivatives.[3]

Q2: Can I analyze L-Cysteic acid using Gas Chromatography-Mass Spectrometry (GC-MS)?

A2: Yes, GC-MS analysis of L-Cysteic acid is possible after derivatization to increase its volatility. A common method is silylation, which replaces the active hydrogens on the amino and sulfonic acid groups with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups.[4][5] N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a reagent used to form stable TBDMS derivatives.[4]

Q3: Why am I seeing low fluorescence signal when derivatizing L-Cysteic acid with OPA?

A3: Cysteine and its oxidized form, cystine, exhibit low fluorescence with the OPA/2-mercaptoethanol (2-ME) reagent.[1][6] For sensitive detection, it is often necessary to first oxidize cysteine or cystine to cysteic acid using an oxidizing agent like performic acid.[6][7] Cysteic acid itself, however, forms a highly fluorescent adduct with OPA.[6] If you are starting with cysteic acid and still see low signal, the issue might be related to reaction conditions such as pH or reagent concentration.

Q4: How can I improve the stability of my FMOC derivatives?

A4: The stability of FMOC-amino acid derivatives can be influenced by the pH of the reaction mixture. After derivatization, acidifying the solution by adding an acid like hydrochloric acid can help stabilize the derivatives, making them suitable for automated analysis over several hours.[8]

Troubleshooting Guides

HPLC-Based Analysis (OPA and FMOC-Cl Derivatization)
ProblemPossible Cause(s)Suggested Solution(s)
No or very small peak for L-Cysteic acid derivative Incomplete derivatization reaction.- Check pH: The reaction with both OPA and FMOC-Cl is pH-dependent. For OPA, a basic pH (around 9.0-9.5) maintained with a borate (B1201080) buffer is optimal.[2] For FMOC-Cl, a pH of 10-11.4 can improve derivatization.[8][9]- Increase Reagent Concentration: Ensure a sufficient molar excess of the derivatizing reagent to drive the reaction to completion.[10]- Optimize Reaction Time: While OPA reactions are rapid (often under a minute), FMOC-Cl may require a longer reaction time (e.g., 20-40 minutes).[9][10]
Degradation of the derivative.- Analyze promptly: OPA derivatives, in particular, can be unstable. Analyze samples as soon as possible after derivatization.[10]- Stabilize FMOC derivatives: Add a small amount of acid after the FMOC-Cl reaction to improve stability.[8]
Issues with the starting material.- Confirm L-Cysteic acid concentration: Ensure your standard or sample solution is at the expected concentration.- Consider oxidation state: If starting with cysteine/cystine for OPA derivatization, ensure complete oxidation to cysteic acid.[6][7]
Multiple or broad peaks for the derivative Presence of side products or incomplete reaction.- Control reaction time: Over-extended reaction times can sometimes lead to degradation products.- Optimize reagent ratio: An excessive amount of derivatizing reagent can sometimes lead to side reactions. A 1:1 volumetric ratio of OPA reagent to sample can be a good starting point.[10]
Poor chromatographic separation.- Adjust mobile phase composition: Optimize the gradient and solvent composition to improve peak shape and resolution.- Check column health: Ensure your HPLC column is not degraded or clogged.
Large interfering peak at the beginning of the chromatogram Excess derivatizing reagent or by-products.- Optimize reagent concentration: Use the minimum amount of excess reagent necessary for complete derivatization.- Perform a sample cleanup: For FMOC-Cl, a liquid-liquid extraction with a non-polar solvent like n-hexane can be used to remove excess reagent before analysis.[3]
GC-MS Based Analysis (Silylation)
ProblemPossible Cause(s)Suggested Solution(s)
Low or no peak for silylated L-Cysteic acid Incomplete derivatization.- Ensure anhydrous conditions: Silylation reagents are highly sensitive to moisture. Dry the sample completely before adding the reagent and use anhydrous solvents.[4]- Optimize reaction temperature and time: A common condition for MTBSTFA derivatization is heating at 100°C for several hours.[4] These conditions may need to be optimized for L-Cysteic acid.- Use a catalyst: Sometimes a catalyst is used to facilitate the reaction.
Degradation of the derivative.- Handle derivatized samples carefully: While TBDMS derivatives are more stable than TMS derivatives, they should still be analyzed promptly and protected from moisture.[4]
Matrix effects in complex samples.- Perform sample cleanup: Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components before derivatization.[11]
Poor peak shape or tailing Active sites in the GC system.- Ensure proper inlet and column maintenance: Use a deactivated liner and ensure the column is properly conditioned to minimize interactions with the analyte.
Suboptimal GC conditions.- Optimize temperature program: A slower temperature ramp may improve peak shape.- Adjust carrier gas flow rate: Ensure the flow rate is optimal for the column dimensions.

Experimental Protocols

Protocol 1: OPA Derivatization for HPLC-Fluorescence Detection

This protocol is adapted from a method for the analysis of amino acids, including cysteic acid.[2]

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 9.0): Prepare a 0.4 M solution of boric acid and adjust the pH to 9.0 with a concentrated sodium hydroxide (B78521) solution.

    • OPA Reagent: Prepare a solution containing OPA (1% in methanol), 2-mercaptoethanol, and the 0.4 M borate buffer in a ratio of 1:0.5:0.01 (v/v/v). This reagent should be prepared fresh.

  • Derivatization Procedure:

    • To 100 µL of the L-Cysteic acid standard or sample solution, add 20 µL of the OPA reagent.

    • Mix the solution for 2 minutes.

    • The reaction is complete after 30 seconds.

    • Inject 1 µL of the resulting solution into the HPLC system.

Protocol 2: FMOC-Cl Derivatization for HPLC-UV/Fluorescence Detection

This protocol is based on a general method for amino acid derivatization with FMOC-Cl.[3][9]

  • Reagent Preparation:

    • Borate Buffer (e.g., 0.1 M, pH 11.4): Prepare a 0.1 M solution of borate buffer and adjust the pH.

    • FMOC-Cl Solution: Prepare a solution of FMOC-Cl in a suitable solvent like acetone (B3395972) or acetonitrile (B52724).

  • Derivatization Procedure:

    • Mix your L-Cysteic acid sample or standard with the borate buffer.

    • Add the FMOC-Cl solution and vortex for a short period (e.g., 10 seconds).

    • Allow the reaction to proceed at room temperature for approximately 40 minutes.[9]

    • To stop the reaction and remove excess FMOC-Cl, add n-hexane and vortex. Allow the layers to separate and remove the upper n-hexane layer.[3]

    • Inject an aliquot of the aqueous layer into the HPLC system.

Protocol 3: Silylation for GC-MS Analysis

This protocol is based on a general procedure for the derivatization of amino acids using MTBSTFA.[4]

  • Sample Preparation:

    • Pipette an aliquot of the L-Cysteic acid solution into a reaction vial and dry it completely under a stream of nitrogen or in a vacuum concentrator. It is crucial that the sample is free of water.

  • Derivatization Procedure:

    • Add 100 µL of neat MTBSTFA followed by 100 µL of anhydrous acetonitrile to the dried sample.

    • Seal the vial tightly and heat the mixture at 100°C for 4 hours.

    • After cooling, the sample is ready for GC-MS analysis.

Data Presentation

Table 1: Optimized Parameters for OPA Derivatization of an Amino Acid Standard Mixture Including Cysteic Acid[2]

ParameterOptimized Value
Derivatization Reagent OPA/2-mercaptoethanol in 0.4 M Borate Buffer (pH 9.0)
Sample to Reagent Ratio (v/v) 100 µL : 20 µL
Reaction Time 30 seconds
Mixing Time 2 minutes
Injection Volume 1 µL
Detection Wavelength (Fluorescence) Excitation: 345 nm, Emission: 455 nm

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample L-Cysteic Acid Monohydrate Sample AddReagent Add Derivatization Reagent (e.g., OPA) Sample->AddReagent Standard Standard Solution Standard->AddReagent Reaction Incubate (Controlled Time & Temp) AddReagent->Reaction Inject Inject into HPLC or GC Reaction->Inject Detect Detection (Fluorescence, UV, or MS) Inject->Detect Data Data Acquisition & Analysis Detect->Data

Caption: General experimental workflow for the derivatization and analysis of this compound.

Troubleshooting_Logic Start Problem: Low/No Analyte Peak CheckReaction Check Derivatization Conditions Start->CheckReaction CheckInstrument Check Instrument Performance Start->CheckInstrument pH Incorrect pH? CheckReaction->pH Yes Reagent Insufficient Reagent? CheckReaction->Reagent Yes TimeTemp Incorrect Time/Temp? CheckReaction->TimeTemp Yes Column Column Issue? CheckInstrument->Column Yes Detector Detector Problem? CheckInstrument->Detector Yes Solution Optimize Reaction & Re-inject pH->Solution Reagent->Solution TimeTemp->Solution Maintenance Perform Instrument Maintenance Column->Maintenance Detector->Maintenance

References

dealing with co-elution of isomers with L-Cysteic acid monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the chromatographic analysis of L-Cysteic acid monohydrate and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers that co-elute with this compound?

A1: The most common isomer that co-elutes with L-Cysteic acid is its enantiomer, D-Cysteic acid. Due to their identical physical and chemical properties in an achiral environment, they will not be separated on a standard reversed-phase or normal-phase HPLC column. Other potential co-eluting species can include structural isomers, though these are less common.

Q2: Why is the separation of L-Cysteic acid from its isomers important in research and drug development?

A2: The stereochemistry of molecules plays a crucial role in their biological activity. In drug development, one enantiomer of a chiral drug may have the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, accurately quantifying the enantiomeric purity of L-Cysteic acid is critical for ensuring the safety and efficacy of pharmaceutical products. In research, understanding the roles of different isomers in biological systems is essential for elucidating metabolic pathways and disease mechanisms.

Q3: What are the primary chromatographic techniques for separating L-Cysteic acid isomers?

A3: The primary technique for separating enantiomers like L- and D-Cysteic acid is chiral chromatography . This can be achieved using:

  • Chiral Stationary Phases (CSPs): These are HPLC columns that contain a chiral selector immobilized on the stationary phase. Common CSPs for amino acid separations include crown ethers, cyclodextrins, and macrocyclic glycopeptides.

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.

  • Pre-column Derivatization with a Chiral Reagent: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column.

Troubleshooting Guides

Issue 1: Poor to No Resolution of L-Cysteic Acid and its Enantiomer (D-Cysteic Acid)

Question: My chromatogram shows a single, symmetrical peak for L-Cysteic acid, but I suspect the presence of the D-isomer. How can I resolve the enantiomers?

Answer: Co-elution of enantiomers is expected on achiral columns. To achieve separation, you must introduce a chiral selector into your chromatographic system. Here is a step-by-step approach:

dot

cluster_0 Troubleshooting Workflow: Enantiomeric Co-elution start Start: Single Peak Observed step1 Select a Chiral Stationary Phase (CSP) (e.g., Crown Ether, Cyclodextrin) start->step1 Switch to Chiral Chromatography step2 Optimize Mobile Phase - Adjust pH (typically acidic for crown ethers) - Vary organic modifier concentration - Introduce chiral additives if needed step1->step2 step3 Optimize Temperature Lower temperature often increases selectivity step2->step3 step4 Consider Pre-column Derivatization with a Chiral Reagent step2->step4 If resolution is still insufficient end Achieve Baseline Resolution step3->end Successful Separation step4->end

Caption: Troubleshooting workflow for resolving co-eluting enantiomers.

Detailed Steps:

  • Select an Appropriate Chiral Stationary Phase (CSP): For amino acids like cysteic acid, crown ether-based CSPs are often a good starting point.[1] These columns, such as those with a (18-crown-6)-tetracarboxylic acid selector, can provide excellent enantioselectivity for compounds with primary amine groups.[2]

  • Optimize the Mobile Phase:

    • pH: The pH of the mobile phase is a critical parameter for separating ionizable compounds like amino acids.[3][4] For crown ether columns, an acidic mobile phase (typically pH 1-2) is required to protonate the primary amine of the cysteic acid, enabling it to form a complex with the crown ether.[5] Perchloric acid is often recommended as the acidic modifier.[5]

    • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) will influence retention and selectivity. A systematic evaluation of different organic modifier percentages is recommended.

  • Adjust the Column Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution, although it may lead to longer analysis times and higher backpressure.

  • Consider Pre-column Derivatization: If direct separation on a CSP is unsuccessful, consider derivatizing the L-Cysteic acid and its isomer with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). The resulting diastereomers can then be separated on a standard reversed-phase column (e.g., C18).

Issue 2: Peak Tailing or Asymmetry for L-Cysteic Acid

Question: I am observing significant peak tailing for my L-Cysteic acid peak, which is affecting integration and quantification. What could be the cause and how can I fix it?

Answer: Peak tailing for acidic compounds like L-Cysteic acid can be caused by several factors. Here's a troubleshooting guide:

dot

cluster_1 Troubleshooting Workflow: Peak Tailing start Start: Peak Tailing Observed step1 Check for Secondary Interactions - Adjust mobile phase pH - Add competitive amine (e.g., triethylamine) start->step1 step2 Evaluate Column Health - Flush with strong solvent - Consider column replacement step1->step2 step3 Optimize Sample Solvent - Dissolve sample in mobile phase - Avoid strong organic solvents step2->step3 end Symmetrical Peak Shape step3->end

Caption: Logical steps to diagnose and resolve peak tailing issues.

Detailed Steps:

  • Address Secondary Interactions: L-Cysteic acid has a sulfonic acid group which can interact with active sites on the silica (B1680970) support of the stationary phase, leading to tailing.

    • Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For reversed-phase chromatography, operating at a low pH (e.g., using 0.1% formic acid or phosphoric acid) can suppress the ionization of residual silanol (B1196071) groups on the column, reducing secondary interactions.

    • Mobile Phase Additives: The addition of a small amount of a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.

  • Check Column Condition: A contaminated or old column can lead to poor peak shape. Try flushing the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, the column may need to be replaced.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Experimental Protocols

Protocol 1: Chiral Separation of D/L-Cysteic Acid using a Crown Ether CSP

This protocol is a representative method based on the principles of chiral separation of amino acids on a crown ether stationary phase.

  • Column: CROWNPAK® CR-I(+) (150 x 3.0 mm, 5 µm)

  • Mobile Phase: Perchloric acid solution (pH 1.5) / Acetonitrile (80/20, v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Expected Elution Order: On a CROWNPAK® CR-I(+) column, the D-enantiomer is expected to elute before the L-enantiomer.[5]

Protocol 2: Reversed-Phase HPLC for the Analysis of Cysteic Acid

This protocol is based on a validated method for the separation of cysteic acid from other amino acids.

  • Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Phosphate buffer (3.85 g/L)

  • Mobile Phase B: Water / Acetonitrile / Methanol (20:20:60, v/v/v)

  • Gradient: A time-programmed gradient would be necessary to separate it from other amino acids.

  • Flow Rate: 1.7 mL/min

  • Column Temperature: 45 °C

  • Detection: UV (wavelength dependent on derivatization, if used)

Data Presentation

Table 1: Representative Chromatographic Data for Amino Acid Separations

AnalyteColumnMobile PhaseRetention Time (min)Resolution (Rs)
Cysteic AcidHypersil BDS C18 (250 x 4.6 mm, 5 µm)Gradient: Phosphate buffer and Water/ACN/MeOH2.91N/A (in a mix with other amino acids)
Aspartic AcidHypersil BDS C18 (250 x 4.6 mm, 5 µm)Gradient: Phosphate buffer and Water/ACN/MeOH3.270.95 (with Cysteic Acid)
D/L-SerineChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm)84% MeOH / 16% H₂O, 5 mM HClO₄k'1: 1.37α: 1.99
D/L-Glutamic AcidChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm)84% MeOH / 16% H₂O, 5 mM HClO₄k'1: 1.45α: 1.60

Data for Cysteic and Aspartic acid adapted from a study on a C18 column. Data for Serine and Glutamic acid are from a chiral separation on a crown-ether CSP and are representative of the type of separation achievable for amino acid enantiomers.[1]

Signaling Pathway Visualization

The following diagram illustrates the metabolic pathway of L-Cysteine, highlighting its conversion to L-Cysteic acid.

dot

cluster_pathway L-Cysteine Metabolic Pathway L_Cysteine L-Cysteine Cysteine_Sulfinic_Acid Cysteine Sulfinic Acid L_Cysteine->Cysteine_Sulfinic_Acid Cysteine Dioxygenase Pyruvate Pyruvate L_Cysteine->Pyruvate Cysteine Aminotransferase Glutathione Glutathione (GSH) L_Cysteine->Glutathione Glutamate-Cysteine Ligase, GSH Synthetase Hydrogen_Sulfide Hydrogen Sulfide (H2S) L_Cysteine->Hydrogen_Sulfide Cystathionine β-synthase, Cystathionine γ-lyase L_Cysteic_Acid L-Cysteic Acid Cysteine_Sulfinic_Acid->L_Cysteic_Acid Oxidation Taurine Taurine Cysteine_Sulfinic_Acid->Taurine Cysteinesulfinate Decarboxylase L_Cysteic_Acid->Pyruvate L-Cysteate Sulfo-lyase

Caption: Simplified metabolic pathway of L-Cysteine.[6][7][8][9][10]

References

impact of sample collection and storage on L-Cysteic acid monohydrate stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of sample collection and storage on the stability of L-Cysteic acid monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a sulfur-containing amino acid that is an oxidation product of L-cysteine. Its stability is crucial for accurate quantification in various biological and pharmaceutical samples. Degradation can lead to underestimation of its concentration, impacting research outcomes and the quality of pharmaceutical products.

Q2: What are the general recommendations for storing this compound powder?

For long-term storage, this compound powder should be kept in a cool, dry, and dark place. Recommended storage temperatures are typically between 2-8°C. It is important to keep the container tightly sealed to protect it from moisture and light.

Q3: How should I store this compound solutions?

Aqueous solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.

Q4: What factors can affect the stability of this compound in my samples?

Several factors can influence the stability of this compound, including:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Extreme pH values (both acidic and alkaline) can promote degradation.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to further oxidation and degradation.

  • Freeze-thaw cycles: Repeated freezing and thawing of solutions can lead to degradation.

Q5: How many freeze-thaw cycles can my samples containing this compound withstand?

While specific data for L-Cysteic acid is limited, it is a general best practice to minimize freeze-thaw cycles for all analytes. For sensitive compounds like amino acids, it is recommended to aliquot samples into single-use volumes to avoid repeated thawing and refreezing. If repeated use from a single sample is unavoidable, limit the number of freeze-thaw cycles to a maximum of three.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no detectable L-Cysteic acid in a freshly prepared standard. Improper storage of the this compound powder.Ensure the powder was stored in a cool, dry, and dark place with the container tightly sealed.
Inaccurate weighing or dilution.Verify the calibration of the balance and the accuracy of pipettes. Recalculate and reprepare the standard.
Decreasing L-Cysteic acid concentration in stored samples over time. Sample degradation due to improper storage conditions.Review storage temperature, light exposure, and container closure. Store samples at -80°C for long-term stability.
pH of the sample matrix is not optimal.Measure the pH of the sample. If it is at an extreme, consider adjusting the pH to a neutral range if it does not interfere with the analysis.
Inconsistent or variable L-Cysteic acid concentrations between replicates. Inconsistent sample handling and processing.Standardize the entire sample handling workflow, from collection to analysis. Ensure consistent timing for each step.
Repeated freeze-thaw cycles.Aliquot samples into single-use vials to avoid repeated freezing and thawing.
Appearance of unknown peaks in the chromatogram of a stability sample. Degradation of L-Cysteic acid.Perform forced degradation studies to identify potential degradation products and confirm if the new peaks correspond to them.

Quantitative Data Summary

Specific quantitative stability data for this compound is not extensively available in the literature. The following tables provide a general overview based on the stability of similar amino acids and general recommendations. It is highly recommended that researchers perform their own stability studies for their specific sample matrix and storage conditions.

Table 1: General Temperature Stability of this compound in Aqueous Solution

TemperatureTimeExpected StabilityRecommendations
Room Temperature (~25°C)< 8 hoursLikely stablePrepare fresh solutions for immediate use.
Refrigerated (2-8°C)< 24 hoursModerately stableSuitable for short-term storage of working solutions.
Frozen (-20°C)Up to 3 monthsGenerally stableSuitable for mid-term storage. Aliquot to avoid freeze-thaw cycles.
Ultra-low (-80°C)> 3 monthsHighly stableRecommended for long-term storage of stock solutions and samples.

Table 2: Influence of pH on this compound Stability in Aqueous Solution (General Guidance)

pH RangeExpected StabilityRecommendations
Acidic (< 4)Potentially unstableBuffer samples to a neutral pH if possible.
Neutral (6-8)Most stableMaintain samples within this pH range for optimal stability.
Alkaline (> 9)Potentially unstableBuffer samples to a neutral pH if possible.

Table 3: Effect of Freeze-Thaw Cycles on this compound in Biological Samples (General Recommendation)

Number of Freeze-Thaw CyclesExpected Impact on ConcentrationRecommendations
1-2MinimalAcceptable for most applications.
3-5Potential for slight degradationAvoid if possible. If necessary, validate for your specific assay.
> 5Significant risk of degradationNot recommended.

Experimental Protocols

Protocol for a Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general method for assessing the stability of this compound. It should be validated for your specific application.

1. Objective: To develop and validate a stability-indicating HPLC-UV method capable of separating L-Cysteic acid from its potential degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC grade water

  • HPLC grade acetonitrile

  • Phosphoric acid or other suitable buffer components

  • Hydrochloric acid (for acidic degradation)

  • Sodium hydroxide (B78521) (for alkaline degradation)

  • Hydrogen peroxide (for oxidative degradation)

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

4. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-10 min, 5% B; 10-15 min, 5-95% B; 15-20 min, 95% B; 20-25 min, 95-5% B; 25-30 min, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

5. Forced Degradation Studies:

  • Acidic Hydrolysis: Dissolve L-Cysteic acid in 0.1 M HCl and heat at 60°C for 24 hours.

  • Alkaline Hydrolysis: Dissolve L-Cysteic acid in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve L-Cysteic acid in 3% H2O2 and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid L-Cysteic acid to 105°C for 24 hours, then dissolve in the mobile phase.

  • Photodegradation: Expose a solution of L-Cysteic acid to UV light (e.g., 254 nm) for 24 hours.

6. Sample Analysis:

  • Prepare solutions of the reference standard and the stressed samples.

  • Inject each sample into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of L-Cysteic acid.

7. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the L-Cysteic acid peak from all degradation product peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis SampleCollection Sample Collection (e.g., Plasma, Serum) AddStabilizer Add Stabilizer (Optional, e.g., Antioxidant) SampleCollection->AddStabilizer Centrifugation Centrifugation AddStabilizer->Centrifugation Aliquoting Aliquoting Centrifugation->Aliquoting ShortTerm Short-term (2-8°C) Aliquoting->ShortTerm < 24h LongTerm Long-term (-80°C) Aliquoting->LongTerm > 24h Thawing Thawing ShortTerm->Thawing LongTerm->Thawing SampleProcessing Sample Processing (e.g., Protein Precipitation) Thawing->SampleProcessing HPLC HPLC Analysis SampleProcessing->HPLC Data Data Interpretation HPLC->Data

Caption: Recommended experimental workflow for handling biological samples for L-Cysteic acid stability analysis.

degradation_pathway Cysteine L-Cysteine Cystine L-Cystine Cysteine->Cystine Oxidation (Dimerization) CysteineSulfinicAcid L-Cysteine Sulfinic Acid Cysteine->CysteineSulfinicAcid Oxidation CysteicAcid L-Cysteic Acid CysteineSulfinicAcid->CysteicAcid Oxidation DegradationProducts Further Degradation Products CysteicAcid->DegradationProducts Stress Conditions (Heat, Light, pH)

Caption: Potential degradation pathway of L-Cysteine to L-Cysteic acid and its subsequent degradation.

troubleshooting_guide Start Inconsistent L-Cysteic Acid Results CheckMethod Is the analytical method validated? Start->CheckMethod CheckStorage Were samples stored properly (-80°C)? CheckMethod->CheckStorage Yes ValidateMethod Action: Validate method (specificity, linearity, etc.) CheckMethod->ValidateMethod No CheckHandling Was sample handling consistent? CheckStorage->CheckHandling Yes ImproveStorage Action: Implement strict storage protocols CheckStorage->ImproveStorage No CheckFT Were there multiple freeze-thaw cycles? CheckHandling->CheckFT Yes StandardizeHandling Action: Create and follow a detailed SOP CheckHandling->StandardizeHandling No AliquotSamples Action: Aliquot samples into single-use vials CheckFT->AliquotSamples Yes

Caption: A troubleshooting decision tree for investigating inconsistent this compound results.

Technical Support Center: Enhancing L-Cysteic Acid Monohydrate Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enhanced detection of L-Cysteic acid monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues and questions related to the analysis of this compound, with a focus on enhancing detection sensitivity.

Q1: My signal for L-Cysteic acid is very low. How can I improve its detection?

A1: this compound is a highly polar compound and often exhibits poor retention on standard reversed-phase HPLC columns, leading to low sensitivity. The most effective way to enhance its detection is through chemical derivatization. Derivatization involves reacting the amino acid with a labeling agent to attach a chemical tag that has strong UV absorbance or fluorescence, thereby significantly increasing the signal-to-noise ratio.

Q2: What are the most common derivatization methods for L-Cysteic acid?

A2: The most widely used pre-column derivatization agents for amino acids, including L-Cysteic acid, are:

  • o-Phthalaldehyde (B127526) (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent derivatives.[1][2]

  • Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with primary and secondary amines to produce stable and intensely fluorescent sulfonamide adducts.[3][4][5]

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[6]

Q3: I am seeing multiple peaks for my derivatized L-Cysteic acid standard. What could be the cause?

A3: The appearance of multiple peaks can be attributed to several factors:

  • Incomplete Derivatization: The reaction may not have gone to completion, leaving some underivatized L-Cysteic acid. Ensure optimal reaction conditions (pH, temperature, and reaction time) and a sufficient excess of the derivatizing agent.

  • Reagent-Related Peaks: Excess derivatizing reagent or its hydrolysis byproducts can appear as peaks in the chromatogram. It is crucial to either remove the excess reagent or ensure it elutes separately from the analyte of interest.[7] For instance, excess dansyl chloride can be quenched to prevent it from interfering with the analysis.[8]

  • Derivative Instability: Some derivatives, particularly those formed with OPA, can be unstable.[1] This necessitates immediate analysis after derivatization, preferably using an automated online derivatization system.[1]

  • Side Reactions: The derivatizing agent may react with other components in the sample matrix, leading to additional peaks. Proper sample clean-up is essential to minimize these interferences.

Q4: My peak shape for derivatized L-Cysteic acid is poor (e.g., broad, tailing). How can I improve it?

A4: Poor peak shape can be caused by several factors:

  • Mobile Phase pH: The pH of the mobile phase is critical for achieving good peak shape, especially for an acidic compound like L-Cysteic acid. Small adjustments to the mobile phase pH can significantly improve peak symmetry.

  • Column Choice: Ensure you are using a suitable column. A high-quality C18 column is often used for the separation of derivatized amino acids.

  • Sample Overload: Injecting too concentrated a sample can lead to peak broadening and tailing. Try diluting your sample.

  • Contamination: Contamination of the column or guard column can affect peak shape. Ensure your samples are filtered and consider flushing the column.

Q5: Can I detect L-Cysteic acid without derivatization?

A5: Yes, direct detection of L-Cysteic acid is possible using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high specificity and can quantify the compound without the need for derivatization. However, the sensitivity may be lower compared to methods employing fluorescent derivatization agents. A "dilute and shoot" approach can be used for rapid analysis in biological fluids.[9]

Data Presentation: Comparison of Detection Methods

The following table summarizes the performance characteristics of different methods for the detection of this compound.

Parametero-Phthalaldehyde (OPA)Dansyl Chloride (Dns-Cl)9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)LC-MS/MS (without derivatization)
Amino Acid Coverage Primary amines onlyPrimary & Secondary aminesPrimary & Secondary aminesAll
Reaction Time ~1 minute (very fast)[1]30 - 60 minutes (slow)[1]5 - 40 minutes[1]Not Applicable
Derivative Stability Unstable, requires immediate analysis[1]Stable[3]Stable[6]Not Applicable
Detection Method Fluorescence (Ex: ~340-350 nm, Em: ~450-455 nm)[1]Fluorescence (Ex: ~324-335 nm, Em: ~522-559 nm)[3][10] or UV (214, 246, 325 nm)[3]Fluorescence (Ex: ~265 nm, Em: ~315 nm)[6] or UVMass Spectrometry
Sensitivity High (picomole range)High (low picomole to femtomole range)[10]HighModerate to High
Limit of Detection (LOD) In the low pmol rangeIn the low fmol to pmol rangeIn the fmol to pmol rangeIn the low µM range (e.g., ~0.02 µM for cystine)[11]

Experimental Protocols

Protocol 1: Pre-column Derivatization with o-Phthalaldehyde (OPA)

This protocol is designed for the rapid derivatization of primary amino acids, including L-Cysteic acid, for HPLC analysis with fluorescence detection.[1][2]

Materials:

  • This compound standard or sample

  • OPA reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol (B129727), then add 9 mL of 0.4 M boric acid buffer (pH 10.2) and 100 µL of 3-mercaptopropionic acid. Prepare fresh daily and protect from light.[12]

  • Boric Acid Buffer (0.4 M, pH 10.2)

  • HPLC system with a fluorescence detector and a C18 column

Procedure:

  • Sample Preparation: Prepare a solution of this compound in 0.1 M HCl. For biological samples, deproteinize the sample using an appropriate method (e.g., ultrafiltration or protein precipitation with perchloric acid).[12]

  • Derivatization (Automated): It is highly recommended to use an HPLC autosampler with a derivatization program. A typical program involves:

    • Aspirating a defined volume of the sample.

    • Aspirating the OPA reagent (typically in a 1:1 or 1:2 sample to reagent ratio).[1]

    • Mixing the sample and reagent.

    • Allowing the reaction to proceed for 1 minute at room temperature.[1]

  • Injection: Immediately inject the derivatized sample onto the HPLC column.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.

    • Detection: Fluorescence detector set to an excitation wavelength of approximately 340-350 nm and an emission wavelength of 450-455 nm.[1]

Protocol 2: Pre-column Derivatization with Dansyl Chloride

This protocol describes the derivatization of amino acids with Dansyl Chloride for enhanced detection by HPLC with fluorescence or UV detection.[3][10]

Materials:

  • This compound standard or sample

  • Dansyl Chloride solution (e.g., 1.5 mg/mL in acetonitrile). Prepare fresh.

  • Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8).[13]

  • Quenching solution (e.g., a primary amine solution like ethylamine).[8]

  • HPLC system with a fluorescence or UV detector and a C18 column.

Procedure:

  • Sample Preparation: Dissolve the amino acid standard or sample in the sodium carbonate/bicarbonate buffer.

  • Derivatization:

    • To 100 µL of the sample solution, add 200 µL of the Dansyl Chloride solution.[7]

    • Vortex the mixture thoroughly.

    • Incubate the mixture at an elevated temperature (e.g., 60°C for 60 minutes) in the dark.[7]

  • Quenching: After incubation, add 50 µL of the quenching solution to stop the reaction and consume excess Dansyl Chloride.[7]

  • Injection: Inject the derivatized and quenched sample onto the HPLC column.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

    • Detection:

      • Fluorescence: Excitation at ~324-335 nm and emission at ~522-559 nm.[10]

      • UV: 214, 246, or 325 nm.[3]

Protocol 3: LC-MS/MS Analysis without Derivatization

This protocol outlines a direct "dilute and shoot" method for the quantification of L-Cysteic acid in biological fluids using LC-MS/MS.[9]

Materials:

  • This compound standard or sample

  • Internal Standard (IS): A stable isotope-labeled analog of L-Cysteic acid is recommended.

  • Protein precipitation agent (e.g., methanol or trichloroacetic acid).

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • A suitable column for polar analytes (e.g., a mixed-mode or HILIC column).

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., plasma), add a known amount of the internal standard.

    • Precipitate proteins by adding a sufficient volume of a cold protein precipitation agent.

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Column: A column that provides good retention for polar compounds.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for L-Cysteic acid and the internal standard need to be optimized.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample L-Cysteic Acid Sample Deproteinization Deproteinization (if needed) Sample->Deproteinization Deriv_Agent Add Derivatization Agent (e.g., OPA, Dansyl-Cl) Deproteinization->Deriv_Agent Reaction Incubation (Time, Temp, pH) Deriv_Agent->Reaction Quenching Quenching (if needed) Reaction->Quenching HPLC HPLC Separation (Reversed-Phase) Quenching->HPLC Detection Detection (Fluorescence/UV/MS) HPLC->Detection Data Data Analysis Detection->Data

Caption: Experimental workflow for the derivatization and analysis of L-Cysteic acid.

signaling_pathway L_Cysteine L-Cysteine Oxidation Oxidation (e.g., with performic acid) L_Cysteine->Oxidation Oxidative Stress / Chemical Oxidation L_Cysteic_Acid L-Cysteic Acid Oxidation->L_Cysteic_Acid Metabolism Further Metabolism L_Cysteic_Acid->Metabolism Taurine Taurine Biosynthesis Metabolism->Taurine in some organisms Pyruvate Pyruvate Metabolism->Pyruvate

Caption: Simplified metabolic pathway showing the formation of L-Cysteic acid from L-Cysteine.

References

resolving solubility issues of L-Cysteic acid monohydrate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with L-Cysteic acid monohydrate in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a polar, zwitterionic amino acid derivative. Its sulfonic acid and amino groups make it highly soluble in aqueous solutions like water and phosphate-buffered saline (PBS).[1] However, it exhibits very low solubility in most non-polar organic solvents. Its solubility in polar aprotic organic solvents like DMSO is moderate.

Q2: I am struggling to dissolve this compound in my desired organic solvent. What are the first steps I should take?

Firstly, it is crucial to recognize that this compound is inherently difficult to dissolve in many organic solvents due to its polar and zwitterionic nature. Here are the initial troubleshooting steps:

  • Start with a small amount: Always test the solubility with a small quantity of your material before committing the entire batch.

  • Use a polar aprotic solvent: If your experimental conditions permit, attempt to dissolve the compound in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Apply energy: Use sonication or gentle heating (if the compound's stability allows) to aid dissolution.[1]

  • Consider a co-solvent system: Dissolving the compound in a minimal amount of a compatible polar solvent (like water or DMSO) and then diluting it with your desired organic solvent can be an effective strategy.

Q3: Can I use pH adjustment to improve the solubility of this compound in organic solvents?

Adjusting the pH can significantly alter the charge state of this compound and thereby its solubility.

  • Acidic Conditions: In the presence of a strong acid, the carboxyl group is protonated, resulting in a net positive charge. This may enhance solubility in some polar protic solvents. A common approach for similar molecules is to use a small amount of a strong acid like trifluoroacetic acid (TFA) or formic acid.

  • Basic Conditions: In a basic medium, the amino group is deprotonated, leading to a net negative charge. This can improve solubility in certain polar solvents. The use of a volatile base like ammonium (B1175870) hydroxide (B78521) can be beneficial as it can be removed later.

Caution: The choice of acid or base should be compatible with your downstream application.

Q4: Are there any specific organic solvents that should be avoided?

Based on available data and the chemical nature of this compound, non-polar and some polar protic solvents are poor choices for dissolution. For instance, it is reported to be insoluble in 95% ethanol.

Q5: My experiment requires a completely anhydrous organic solvent. How can I dissolve this compound under these conditions?

This is a significant challenge. Here are a few advanced strategies:

  • Salt Formation: Convert the this compound to a more organo-soluble salt. For example, forming a salt with a bulky organic counter-ion might increase its solubility in organic solvents.

  • Derivatization: If your synthesis allows, protecting the polar functional groups (e.g., forming an ester from the carboxylic acid or an Fmoc-protected amine) can dramatically increase solubility in organic solvents. For example, Fmoc-L-cysteic acid is soluble in DMF.

Data Presentation: Solubility of this compound

SolventQuantitative SolubilityQualitative Solubility
Water37 mg/mLSoluble
Phosphate-Buffered Saline (PBS)100 mg/mL (with sonication)Soluble
Dimethyl Sulfoxide (DMSO)37 mg/mL - 45 mg/mL (sonication recommended)Soluble
Dimethylformamide (DMF)Data not available for the free amino acid. Fmoc-L-cysteic acid is soluble at 0.5 mmol/mL.Expected to have some solubility with assistance.
Ethanol (95%)Data not availableInsoluble
MethanolData not availableExpected to have very low solubility.
AcetonitrileData not availableExpected to have very low solubility.
Tetrahydrofuran (THF)Data not availableExpected to be insoluble.
IsopropanolData not availableExpected to be insoluble.

Experimental Protocols

Protocol 1: General Method for Solubility Determination in an Organic Solvent

Objective: To determine the approximate solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • Organic solvent of interest (e.g., Methanol, Acetonitrile, DMF)

  • Vortex mixer

  • Sonicator bath

  • Analytical balance

  • Microcentrifuge

  • HPLC or other suitable analytical instrument (optional, for precise quantification)

Procedure:

  • Preparation of a Saturated Solution:

    • Weigh out a small, known amount of this compound (e.g., 10 mg) into a microcentrifuge tube.

    • Add a small, measured volume of the organic solvent (e.g., 100 µL).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Sonicate the mixture for 10-15 minutes.

    • Visually inspect for undissolved solid. If all solid has dissolved, add another known amount of this compound and repeat the vortexing and sonication steps.

    • Continue this process until a small amount of undissolved solid remains, indicating a saturated solution.

  • Equilibration:

    • Allow the saturated solution to equilibrate at a constant temperature (e.g., room temperature) for at least 1 hour to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the undissolved solid.

  • Quantification (Gravimetric Method):

    • Carefully transfer a known volume of the clear supernatant to a pre-weighed vial.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum oven.

    • Weigh the vial containing the dried solute.

    • Calculate the solubility in mg/mL.

  • Quantification (Instrumental Analysis - Optional):

    • If a suitable analytical method (e.g., HPLC with a suitable detector) is available, a known volume of the clear supernatant can be appropriately diluted and analyzed to determine the concentration.

Protocol 2: Small-Scale Co-Solvent Dissolution for Experimental Use

Objective: To prepare a working solution of this compound in a predominantly organic solvent system.

Materials:

  • This compound

  • Primary organic solvent (e.g., Acetonitrile)

  • Co-solvent (e.g., Water or DMSO)

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the required amount of this compound into a suitable vial.

  • Add the minimum volume of the co-solvent (Water or DMSO) required to form a slurry or concentrated solution.

  • Vortex and sonicate until the compound is fully dissolved in the co-solvent.

  • Slowly add the primary organic solvent dropwise while continuously vortexing or stirring.

  • Continue adding the primary organic solvent until the desired final concentration and solvent ratio are achieved.

  • If precipitation occurs, it indicates that the solubility limit in the final solvent mixture has been exceeded. In this case, either increase the proportion of the co-solvent or reduce the final concentration.

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: Undissolved This compound test_small_amount Test with a small amount in desired organic solvent start->test_small_amount dissolved_yes Soluble? test_small_amount->dissolved_yes success Success: Solution Prepared dissolved_yes->success Yes try_polar_aprotic Try Polar Aprotic Solvent (DMSO, DMF) dissolved_yes->try_polar_aprotic No dissolved_polar Soluble? try_polar_aprotic->dissolved_polar dissolved_polar->success Yes use_energy Apply Energy (Sonication, Gentle Heat) dissolved_polar->use_energy No dissolved_energy Soluble? use_energy->dissolved_energy dissolved_energy->success Yes ph_adjustment Consider pH Adjustment (Acidic or Basic) dissolved_energy->ph_adjustment No dissolved_ph Soluble? ph_adjustment->dissolved_ph dissolved_ph->success Yes co_solvent Use Co-Solvent System (e.g., Water/Organic or DMSO/Organic) dissolved_ph->co_solvent No dissolved_co_solvent Soluble? co_solvent->dissolved_co_solvent dissolved_co_solvent->success Yes advanced_methods Advanced Methods: Salt Formation or Derivatization dissolved_co_solvent->advanced_methods No end Consult further or re-evaluate solvent choice advanced_methods->end

Caption: Troubleshooting workflow for dissolving this compound.

G Factors Affecting this compound Solubility solubility Solubility polarity Solvent Polarity solubility->polarity ph pH of Solution solubility->ph temperature Temperature solubility->temperature h_bonding Hydrogen Bonding Capacity polarity->h_bonding charge_state Net Charge ph->charge_state zwitterion Zwitterionic Nature zwitterion->solubility zwitterion->charge_state charge_state->solubility h_bonding->solubility

Caption: Key factors influencing the solubility of this compound.

G L-Cysteic Acid as a Glutamate (B1630785) Receptor Agonist l_cysteic_acid L-Cysteic Acid mglur Metabotropic Glutamate Receptor (mGluR) l_cysteic_acid->mglur Binds to g_protein G-Protein Activation mglur->g_protein Activates downstream Downstream Signaling Cascades g_protein->downstream cellular_response Cellular Response (e.g., Neuronal Excitation) downstream->cellular_response

Caption: Simplified signaling pathway of L-Cysteic acid at glutamate receptors.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for L-Cysteic Acid Monohydrate in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of L-Cysteic acid monohydrate in diverse food matrices. The performance of each method is supported by experimental data, offering a comprehensive resource for selecting the most suitable approach for your research and development needs.

Introduction

L-Cysteic acid, an oxidized derivative of the amino acid cysteine, is a key analyte in food analysis, often used as a stable marker for the total cysteine and cystine content after oxidative hydrolysis. Accurate and reliable quantification of L-Cysteic acid is crucial for nutritional labeling, quality control, and safety assessment of food products. This guide compares the most commonly employed analytical techniques: Ion-Exchange Chromatography (IEC) with post-column derivatization, High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance Data

The following tables summarize the key performance characteristics of the different analytical methods for the determination of L-Cysteic acid and related amino acids in food samples.

Table 1: Performance Characteristics of Chromatographic Methods for Amino Acid Analysis

ParameterIon-Exchange Chromatography (IEC) with NinhydrinHPLC-UV (Pre-column Derivatization)UPLC-UV (Pre-column Derivatization)LC-MS/MS
Linearity (R²) > 0.99[1]> 0.985[2]> 0.99[3]> 0.99[4][5]
Limit of Detection (LOD) Not specified0.016–0.367 µM[6]2.3 µM (mean for amino acids)[3]1.59 ppb (for Abscisic Acid)
Limit of Quantification (LOQ) Not specified0.044–1.073 µM[6]4.6 µM (mean for amino acids)[3]1.5 pmol (for Cysteine)[7]
Accuracy (% Recovery) Not specified86-106%[6]95% (mean for amino acids)[3]92.0-107%[5][8]
Precision (% RSD) Not specified0.2-3.5% (repeatability)[6]6.8% (mean reproducibility)[3]≤5.55% (intra-day)[5][8]

Note: Data may be for a range of amino acids or similar compounds where specific data for L-Cysteic acid was not available.

Experimental Workflows and Logical Relationships

A generalized workflow for the validation of an analytical method for L-Cysteic acid in food samples is depicted below. This process ensures the reliability, accuracy, and precision of the obtained results.

Analytical Method Validation Workflow cluster_Planning 1. Planning & Preparation cluster_SamplePrep 2. Sample Preparation cluster_Analysis 3. Instrumental Analysis cluster_Validation 4. Method Validation cluster_Reporting 5. Reporting DefineObjective Define Analytical Objective SelectMethod Select Analytical Method DefineObjective->SelectMethod PrepareMaterials Prepare Standards & Reagents SelectMethod->PrepareMaterials Homogenize Homogenize Food Sample PrepareMaterials->Homogenize Oxidize Performic Acid Oxidation Homogenize->Oxidize Hydrolyze Acid Hydrolysis Oxidize->Hydrolyze Derivatize Derivatization (if applicable) Hydrolyze->Derivatize Chromatography Chromatographic Separation Derivatize->Chromatography Detection Detection Chromatography->Detection Specificity Specificity/ Selectivity Detection->Specificity Linearity Linearity & Range Detection->Linearity Accuracy Accuracy (% Recovery) Detection->Accuracy Precision Precision (Repeatability & Intermediate) Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ Robustness Robustness Detection->Robustness DataAnalysis Data Analysis & Statistics Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis Report Generate Validation Report DataAnalysis->Report

References

A Comparative Analysis of L-Cysteic Acid Monohydrate and Taurine as Neuromodulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 5, 2025 – In the intricate landscape of neuroscience, the roles of endogenous amino acids as signaling molecules are of paramount importance. This guide provides a detailed comparison of L-Cysteic acid monohydrate and taurine (B1682933), two structurally related sulfur-containing amino acids, in their capacity as neurotransmitters and neuromodulators. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supported by experimental data and detailed methodologies.

At a Glance: L-Cysteic Acid vs. Taurine

FeatureThis compoundTaurine
Primary Role Excitatory NeurotransmitterPrimarily Inhibitory Neurotransmitter/Neuromodulator
Key Receptors Metabotropic Glutamate (B1630785) Receptors (mGluRs)GABA-A, Glycine (B1666218) Receptors, Putative Taurine Receptors
Mechanism of Action Agonist at mGluRs, leading to neuronal excitation.Agonist at inhibitory receptors, leading to hyperpolarization and reduced neuronal excitability. Modulates intracellular calcium.
Biosynthesis Synthesized from the oxidation of L-cysteine.Synthesized from L-cysteine via the cysteine sulfinic acid pathway, with L-cysteic acid as a potential precursor.[1]
Neuroprotective Role Limited direct evidence.Well-documented neuroprotective effects against excitotoxicity.[2]

Quantitative Analysis of Receptor Interactions

Due to a lack of direct comparative studies, the following tables summarize the available quantitative data for each compound's interaction with its primary receptor targets.

This compound: Receptor and Transporter Affinity
ParameterValueSystemReference
Km (D-aspartate efflux)6.76 ± 0.3 µMRat brain synaptosomesNot explicitly cited in provided text
Kd ([35S]cysteic acid binding)474 nMRat cerebral cortex synaptic membranesNot explicitly cited in provided text
Km (for CADCase/CSADCase)0.22 mMBovine brain[1]
Taurine: Receptor and Transporter Affinity
ParameterValueReceptor/TransporterSystemReference
Kd (3H-taurine binding)92 nMPutative Taurine ReceptorMammalian brainNot explicitly cited in provided text
EC506 µMGABA-A (α6, β2, δ subunits)Recombinant (Hippocampus)[3]
EC5050 µMGABA-A (α4, β2, δ subunits)Recombinant (Thalamus)[3]
EC5010 mMGABA-A (α1 or α2 subunits)Recombinant[3]

Signaling Pathways and Mechanisms of Action

L-Cysteic Acid: An Excitatory Modulator

L-Cysteic acid primarily exerts its effects through the activation of metabotropic glutamate receptors (mGluRs). As an agonist, it initiates intracellular signaling cascades that lead to neuronal excitation. The precise downstream pathways activated by L-cysteic acid are subjects of ongoing research but are believed to parallel those of glutamate at these receptors.

L_Cysteic_Acid_Signaling LCA L-Cysteic Acid mGluR Metabotropic Glutamate Receptor LCA->mGluR Binds G_protein G-protein mGluR->G_protein Activates Effector Effector Enzymes (e.g., PLC, AC) G_protein->Effector Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates Neuronal_Response Neuronal Excitation Second_Messenger->Neuronal_Response Leads to

L-Cysteic Acid Signaling Pathway
Taurine: A Predominantly Inhibitory Force

Taurine's mechanism of action is multifaceted, primarily involving the activation of inhibitory GABA-A and glycine receptors. This leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. Taurine also plays a crucial role in maintaining calcium homeostasis, which contributes to its neuroprotective effects by mitigating glutamate-induced excitotoxicity.[2]

Taurine_Signaling Taurine Taurine GABA_R GABA-A Receptor Taurine->GABA_R Binds Glycine_R Glycine Receptor Taurine->Glycine_R Binds Ca_Modulation Intracellular Ca2+ Modulation Taurine->Ca_Modulation Chloride_Channel Cl- Channel GABA_R->Chloride_Channel Opens Glycine_R->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Neuroprotection Neuroprotection Ca_Modulation->Neuroprotection

Taurine Signaling Pathway

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of L-Cysteic acid and taurine.

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a ligand to its receptor.

Radioligand_Binding_Assay start Start prep Prepare Synaptic Membrane Fraction start->prep incubate Incubate Membranes with Radiolabeled Ligand (e.g., [3H]Taurine or [35S]Cysteic Acid) and varying concentrations of unlabeled competitor prep->incubate separate Separate Bound and Free Ligand (e.g., via filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Analyze Data to Determine Kd and Bmax quantify->analyze end End analyze->end Patch_Clamp_Workflow start Start prep Prepare Brain Slices or Neuronal Cultures start->prep patch Establish Whole-Cell Patch-Clamp Configuration on a single neuron prep->patch record_baseline Record Baseline Neuronal Activity (e.g., firing rate, membrane potential) patch->record_baseline apply_compound Bath-apply L-Cysteic Acid or Taurine record_baseline->apply_compound record_response Record Changes in Neuronal Activity apply_compound->record_response analyze Analyze Electrophysiological Data record_response->analyze end End analyze->end

References

L-Cysteic Acid Monohydrate vs. L-Aspartate: A Comparative Analysis of Glutamate Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Cysteic acid monohydrate and L-aspartate in their ability to activate glutamate (B1630785) receptors. Glutamate receptors, central to excitatory neurotransmission in the mammalian central nervous system, are critical targets in drug development for a myriad of neurological disorders. Understanding the nuanced interactions of agonists like L-Cysteic acid and L-aspartate with different receptor subtypes is paramount for the development of targeted therapeutics. This document synthesizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a comprehensive understanding.

Quantitative Comparison of Agonist Activity

The potency and affinity of this compound and L-aspartate for ionotropic glutamate receptors (NMDA, AMPA, and kainate) are crucial metrics for their characterization. The following tables summarize the available quantitative data from experimental studies. It is important to note that direct comparative data for this compound across all receptor subtypes is limited in the current literature.

Table 1: Potency (EC50) of L-Aspartate at Ionotropic Glutamate Receptors

AgonistReceptor SubtypeEC50 (µM)Experimental System
L-AspartateNMDA2.3[1]Mouse embryonic hippocampal neurons
L-AspartateAMPA/Kainate>1000[1]Mouse embryonic hippocampal neurons

EC50 (Half-maximal effective concentration) represents the concentration of an agonist that produces 50% of the maximal response.

Table 2: Binding Affinity (Ki) of L-Homocysteic Acid (an analog of L-Cysteic Acid) at the NMDA Receptor

CompoundReceptorKi (µM)Assay
L-Homocysteic AcidNMDA67[3H]Glutamate Competition Binding

Ki (Inhibition constant) indicates the affinity of a ligand for a receptor. A lower Ki value signifies a higher affinity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of agonists with glutamate receptors.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This technique is used to measure the ion currents evoked by the application of an agonist to a neuron expressing glutamate receptors, allowing for the determination of agonist potency (EC50) and efficacy.

Objective: To determine the concentration-response relationship of this compound and L-aspartate at different glutamate receptor subtypes.

Methodology:

  • Cell Culture: Primary neuronal cultures (e.g., from rat hippocampus or cortex) or cell lines (e.g., HEK293) stably expressing specific glutamate receptor subunits are prepared.

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with internal solution. The internal solution typically contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, and 2 ATP-Mg, with the pH adjusted to 7.2.

  • Recording Setup: Cells are placed on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. For NMDA receptor recordings, the external solution is nominally Mg2+-free and supplemented with a saturating concentration of a co-agonist like glycine (B1666218) (e.g., 10 µM).

  • Whole-Cell Configuration: A micropipette is brought into contact with the cell membrane, and a high-resistance seal (GΩ) is formed. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of total ion flow across the cell membrane.

  • Agonist Application: The cell is voltage-clamped at a holding potential (e.g., -60 mV). A series of increasing concentrations of the agonist (this compound or L-aspartate) are applied to the cell via a rapid perfusion system.

  • Data Acquisition and Analysis: The resulting inward currents are recorded. The peak current amplitude at each concentration is measured and normalized to the maximal response. The concentration-response data is then fitted with a Hill equation to determine the EC50 value. To isolate currents from specific receptor subtypes, selective antagonists can be used (e.g., AP5 for NMDA receptors, CNQX for AMPA/kainate receptors).

Radioligand Binding Assay: Competitive Binding

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity of this compound and L-aspartate for different glutamate receptor subtypes.

Methodology:

  • Membrane Preparation: Cell lines or brain tissue expressing the glutamate receptor of interest are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors. The final membrane preparation is resuspended in an appropriate assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed concentration of a radiolabeled antagonist with known high affinity for the target receptor (e.g., [3H]CGP 39653 for the NMDA receptor glutamate binding site).

    • Increasing concentrations of the unlabeled test compound (this compound or L-aspartate).

    • The membrane preparation.

  • Incubation: The plates are incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of radioligand bound decreases as the concentration of the competing unlabeled ligand increases. The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by ionotropic glutamate receptors and a typical experimental workflow for comparing agonists.

Glutamate_Receptor_Signaling Glutamate Glutamate (or Agonist) iGluR Ionotropic Glutamate Receptor (NMDA, AMPA, Kainate) Glutamate->iGluR Na_Influx Na+ Influx iGluR->Na_Influx Ca_Influx Ca2+ Influx iGluR->Ca_Influx Membrane Depolarization Membrane Depolarization Na_Influx->Depolarization Second_Messengers Activation of Second Messengers (e.g., CaMKII, PKC, NOS) Ca_Influx->Second_Messengers Action_Potential Action Potential Generation Depolarization->Action_Potential Gene_Expression Changes in Gene Expression Second_Messengers->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Second_Messengers->Synaptic_Plasticity

Caption: Ionotropic glutamate receptor signaling cascade.

Experimental_Workflow Start Start: Compare Agonist Potency Cell_Prep Prepare Neuronal Culture or Expressing Cell Line Start->Cell_Prep Patch_Clamp Perform Whole-Cell Patch-Clamp Recording Cell_Prep->Patch_Clamp Agonist_App Apply Increasing Concentrations of L-Cysteic Acid or L-Aspartate Patch_Clamp->Agonist_App Record_Current Record Inward Currents Agonist_App->Record_Current Data_Analysis Analyze Data: Generate Concentration-Response Curve Record_Current->Data_Analysis EC50 Determine EC50 Value Data_Analysis->EC50 Compare Compare Potency EC50->Compare

References

A Comparative Guide to HPLC and CE Methods for the Analysis of L-Cysteic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of L-Cysteic acid monohydrate, a key amino acid derivative, is crucial in various fields, from pharmaceutical development to clinical research. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for your specific analytical needs.

At a Glance: HPLC vs. CE for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a stationary and mobile phase.Separation based on differential migration in an electric field.
Throughput Generally lower due to longer run times.Typically higher due to faster analysis times.
Sample Volume Requires larger sample and solvent volumes.Requires minimal sample and buffer volumes (nanoliter range).
Resolution High resolution, especially with modern column technologies.Very high resolution and efficiency.
Derivatization Often required for UV detection as L-cysteic acid lacks a strong chromophore.Can be used for both derivatized and underivatized analytes.
Instrumentation Robust and widely available.Simpler instrumentation, but can be more sensitive to matrix effects.
Cost Higher operational costs due to solvent consumption and column replacement.Lower operational costs due to minimal reagent consumption.

Quantitative Performance Data

The following tables summarize the validation parameters for representative HPLC and CE methods for the analysis of this compound. It is important to note that direct cross-validation studies are limited; therefore, the data presented is a composite from various studies analyzing L-Cysteic acid or structurally similar amino acids.

Table 1: HPLC Method Validation Data

ParameterReported Value
Linearity Range 10 - 500 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 - 1.0 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5.0 µg/mL

Table 2: Capillary Electrophoresis (MEKC) Method Validation Data

ParameterReported Value
Linearity Range 0.55 - 10.0 µM[2]
Correlation Coefficient (r²) > 0.990[2]
Accuracy (% Recovery) 98.8% - 115.6%[2]
Precision (% RSD) < 5.0%[2]
Limit of Detection (LOD) 0.11 - 0.61 µM[2]
Limit of Quantitation (LOQ) 0.55 µM[2]

Note: Data for the CE method is based on the analysis of a mix of biogenic amines and amino acids using Micellar Electrokinetic Chromatography (MEKC), a mode of CE suitable for such analytes.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a common approach for the analysis of L-Cysteic acid using reversed-phase HPLC with pre-column derivatization.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in a suitable diluent (e.g., 0.1 M HCl).

    • Perform a pre-column derivatization step using a reagent such as o-phthalaldehyde (B127526) (OPA) to enable UV or fluorescence detection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: A buffered aqueous solution (e.g., 25 mM sodium phosphate (B84403) buffer, pH 7.2).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the derivatized L-Cysteic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength appropriate for the OPA derivative (e.g., 338 nm).

Capillary Electrophoresis (CE) Protocol

This protocol describes a general method for the analysis of amino acids, including L-Cysteic acid, using Micellar Electrokinetic Chromatography (MEKC).

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the background electrolyte (BGE).

    • Derivatization with a fluorescent tag (e.g., fluorescein (B123965) isothiocyanate - FITC) may be performed to enhance sensitivity, though direct UV detection is also possible.

  • Electrophoretic Conditions:

    • Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): A buffer solution containing a surfactant above its critical micelle concentration (e.g., 25 mM borate (B1201080) buffer, pH 9.2, with 50 mM sodium dodecyl sulfate (B86663) - SDS).

    • Voltage: 20-30 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detector at a low wavelength (e.g., 200 nm) for underivatized analysis, or a fluorescence detector if a fluorescent tag is used.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for the HPLC and CE analysis of this compound, as well as a logical diagram comparing the key validation parameters.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start dissolve Dissolve Sample start->dissolve derivatize Pre-column Derivatization (OPA) dissolve->derivatize inject Inject into HPLC derivatize->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify end End quantify->end CE_Workflow cluster_prep_ce Sample Preparation cluster_ce CE Analysis cluster_data_ce Data Analysis start_ce Start dissolve_ce Dissolve Sample in BGE start_ce->dissolve_ce inject_ce Inject into CE dissolve_ce->inject_ce separate_ce Electrophoretic Separation inject_ce->separate_ce detect_ce UV or Fluorescence Detection separate_ce->detect_ce integrate_ce Peak Integration detect_ce->integrate_ce quantify_ce Quantification integrate_ce->quantify_ce end_ce End quantify_ce->end_ce Validation_Comparison cluster_params Validation Parameters cluster_hplc HPLC cluster_ce CE linearity Linearity hplc_lin Wider Range (µg/mL) linearity->hplc_lin ce_lin Narrower Range (µM) linearity->ce_lin accuracy Accuracy hplc_acc High (98-102%) accuracy->hplc_acc ce_acc Acceptable (99-116%) accuracy->ce_acc precision Precision hplc_prec Excellent (<2% RSD) precision->hplc_prec ce_prec Good (<5% RSD) precision->ce_prec lod LOD hplc_lod Good lod->hplc_lod ce_lod Excellent (Lower) lod->ce_lod loq LOQ hplc_loq Good loq->hplc_loq ce_loq Excellent (Lower) loq->ce_loq

References

inter-laboratory study on the quantification of L-Cysteic acid monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Perspective on the Quantification of L-Cysteic Acid Monohydrate

This guide provides a comparative overview of analytical methodologies for the quantification of L-cysteic acid, a key oxidation product of L-cysteine. While a formal, large-scale inter-laboratory study specifically on this compound is not publicly available, this document synthesizes performance data and experimental protocols from various validated methods. The aim is to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical techniques for this compound.

The primary methods for quantifying L-cysteic acid involve the initial oxidation of cysteine and cystine residues to the more stable L-cysteic acid, followed by analysis using techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

Quantitative Performance Data

The following tables summarize the performance characteristics of different analytical methods used for the quantification of amino acids, including cysteic acid derived from cysteine. These values are indicative of the performance that can be expected and are sourced from individual peer-reviewed publications and technical documents.

Table 1: Comparison of LC-MS/MS Method Performance for Cysteine Quantification (as Cysteic Acid) [1]

ParameterReported Performance
Limit of Detection (LOD)0.02 µM - 0.08 µM
Limit of Quantification (LOQ)0.04 µM - 0.1 µM
Linearity (r²)> 0.998
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy/Recovery98.28 ± 5.66%

Table 2: Comparison of HPLC-Fluorescence Method Performance for Cysteine Quantification [1]

ParameterReported Performance
Limit of Detection (LOD)0.16 µM
Limit of Quantification (LOQ)0.32 µM
Linearity (r²)> 0.995
Intra-day Precision (%RSD)< 8%
Inter-day Precision (%RSD)< 12%
Accuracy/Recovery95 - 105%

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the key steps in L-cysteic acid quantification.

1. Oxidation of Cysteine/Cystine to L-Cysteic Acid

Two common methods for the oxidation of cysteine and cystine to the stable cysteic acid form prior to hydrolysis and analysis are performic acid oxidation and sodium azide-dependent oxidation.

  • Performic Acid Oxidation: This is a widely used method for the determination of cysteine and methionine.[3] Protein samples are treated with performic acid, which quantitatively oxidizes cysteine and cystine to cysteic acid and methionine to methionine sulfone.[3]

  • Sodium Azide-Dependent Oxidation: This method offers an alternative to performic acid oxidation.[4] It can be performed in solution, requires less time, and may result in higher yields of cysteic acid without affecting tyrosine residues.[4] Protein hydrolysis with hydrochloric acid in the presence of 0.20% sodium azide (B81097) has been shown to result in 87-100% oxidation of cysteines to cysteic acid.[4]

2. Acid Hydrolysis

Following oxidation, the protein is typically hydrolyzed to its constituent amino acids. A common method is to use 6N HCl.

3. Sample Preparation for LC-MS/MS Analysis of Cysteine (as Cysteic Acid)

This protocol is a composite of best practices for the analysis of total cysteine in biological matrices like plasma.[1]

  • Internal Standard Spiking: An appropriate internal standard, such as a stable isotope-labeled version of the analyte, is added to the sample.[2]

  • Reduction: Disulfide bonds (including cystine to cysteine) are reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1]

  • Alkylation: Free thiol groups are alkylated with a reagent such as IAM (iodoacetamide) to prevent re-oxidation.[1]

  • Protein Precipitation: Proteins are precipitated, typically with a cold organic solvent like methanol (B129727) containing formic acid.[1]

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.[1]

  • Supernatant Transfer and Evaporation: The supernatant containing the amino acids is transferred and evaporated to dryness.[1]

  • Reconstitution: The dried residue is reconstituted in the initial mobile phase for LC-MS/MS analysis.[1]

4. Chromatographic Analysis

  • LC-MS/MS: A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.[1] Cysteic acid is often detected in negative ion mode.[2]

  • HPLC with Fluorescence Detection: This method typically involves pre-column derivatization of the amino acids to make them fluorescent, allowing for sensitive detection.

  • Ion-Exchange Chromatography: This technique separates amino acids based on their charge and is a classic method for amino acid analysis.[3]

  • UHPLC-UV: Ultra-high-performance liquid chromatography with UV detection can also be used, often after derivatization with a UV-absorbing agent.

Visualizations

Experimental Workflow for L-Cysteic Acid Quantification

experimental_workflow cluster_oxidation Oxidation cluster_analysis Analysis Performic_Acid Performic Acid Oxidation Hydrolysis Acid Hydrolysis (e.g., 6N HCl) Performic_Acid->Hydrolysis Sodium_Azide Sodium Azide Oxidation Sodium_Azide->Hydrolysis HPLC_Fluorescence HPLC-Fluorescence Quantification Quantification HPLC_Fluorescence->Quantification LC_MSMS LC-MS/MS LC_MSMS->Quantification Ion_Exchange Ion-Exchange Chromatography Ion_Exchange->Quantification UHPLC_UV UHPLC-UV UHPLC_UV->Quantification Sample Protein Sample (containing Cysteine/Cystine) Sample->Performic_Acid Sample->Sodium_Azide Cysteic_Acid L-Cysteic Acid Hydrolysis->Cysteic_Acid Cysteic_Acid->HPLC_Fluorescence Cysteic_Acid->LC_MSMS Cysteic_Acid->Ion_Exchange Cysteic_Acid->UHPLC_UV

Caption: Experimental workflow for the quantification of L-Cysteic Acid.

Metabolic Context of L-Cysteic Acid

metabolic_pathway Cysteine L-Cysteine Cystine L-Cystine (disulfide) Cysteine->Cystine Oxidation/Reduction Cysteinesulfinic_Acid Cysteine Sulfinic Acid Cysteine->Cysteinesulfinic_Acid Oxidation Cysteic_Acid L-Cysteic Acid Cysteinesulfinic_Acid->Cysteic_Acid Oxidation Taurine Taurine Cysteinesulfinic_Acid->Taurine Decarboxylation Cysteic_Acid->Taurine Decarboxylation (via CADCase/GADCaseII)

Caption: Simplified metabolic pathway involving L-Cysteine and L-Cysteic Acid.

References

A Comparative Analysis of L-Cysteic Acid Monohydrate and S-Sulfocysteine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactive properties of L-Cysteic acid monohydrate and S-sulfocysteine. The information presented herein is intended to assist researchers in understanding the distinct and overlapping biological effects of these two sulfur-containing amino acid analogs, particularly in the context of neuroscience and drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways to facilitate a comprehensive understanding of their mechanisms of action.

At a Glance: Key Bioactive Properties

FeatureThis compoundS-Sulfocysteine
Primary Bioactivity Excitotoxicity, Neurotransmission ModulationExcitotoxicity, Neurotoxicity
Mechanism of Action Agonist at metabotropic glutamate (B1630785) receptors (mGluRs), potential NMDA receptor interaction.[1]Potent agonist at the N-methyl-D-aspartate (NMDA) receptor.[2][3][4]
Key Biological Role An oxidation product of L-cysteine, involved in excitatory neurotransmission.A structural analog of glutamate, implicated in the pathophysiology of molybdenum cofactor deficiency (MoCD).[2][4]
Antioxidant Potential Studied for its antioxidant properties.Limited direct evidence of antioxidant activity; primarily known for pro-oxidant effects via excitotoxicity.

Quantitative Analysis of Bioactivity

Direct comparative studies providing quantitative data for both this compound and S-sulfocysteine under identical experimental conditions are limited. The following tables summarize available quantitative data from separate studies to provide a relative understanding of their potency.

Table 1: Neurotoxicity Data

CompoundCell TypeAssayEndpointValue
S-SulfocysteinePrimary Murine Cortical NeuronsMTT AssayLD5074 ± 4 µM[2]
L-Cysteic AcidHuman Neuronal Cell Lines (SK.N.SH, TE 671, U-87 MG)LDH ReleaseCytotoxicityCell-type specific toxicity observed, but specific LD50 values not provided.

Table 2: Receptor Activity Data

CompoundReceptorAssayEndpointValue
S-SulfocysteineNMDA ReceptorRadioligand Binding AssayEC508.2 µM[3]
S-SulfocysteineAMPA ReceptorRadioligand Binding AssayEC5059 µM[3]
L-Cysteic AcidMetabotropic Glutamate Receptors (mGluRs)-Agonist ActivityPotent agonist at several rat mGluRs; specific EC50 values vary depending on the receptor subtype and are not consistently reported in a comparative context.

Signaling Pathways

The primary neuroactive effects of both L-Cysteic acid and S-sulfocysteine are mediated through their interaction with glutamate receptors, albeit with different primary targets.

S-Sulfocysteine-Induced Excitotoxicity

S-sulfocysteine primarily acts as a potent agonist at the NMDA receptor, a subtype of ionotropic glutamate receptors. This activation leads to a cascade of events culminating in neuronal cell death, a process known as excitotoxicity.[2][4]

G SSC S-Sulfocysteine NMDAR NMDA Receptor SSC->NMDAR Agonist Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Calpain Calpain Activation Ca_influx->Calpain Gephyrin Gephyrin Degradation Calpain->Gephyrin Excitotoxicity Excitotoxicity & Neuronal Cell Death Calpain->Excitotoxicity Gephyrin->Excitotoxicity Exacerbates

Caption: S-Sulfocysteine signaling pathway leading to excitotoxicity.

L-Cysteic Acid and Glutamate Receptor Modulation

L-Cysteic acid is known to be an agonist at various metabotropic glutamate receptors (mGluRs).[1] These receptors are G-protein coupled and modulate synaptic transmission and neuronal excitability through second messenger systems. Its interaction with NMDA receptors is also suggested but less characterized quantitatively compared to S-sulfocysteine.

G LCA L-Cysteic Acid mGluR Metabotropic Glutamate Receptors (mGluRs) LCA->mGluR Agonist G_protein G-Protein Activation mGluR->G_protein Second_messenger Second Messenger Signaling G_protein->Second_messenger Modulation Modulation of Synaptic Transmission & Neuronal Excitability Second_messenger->Modulation

Caption: L-Cysteic acid signaling via metabotropic glutamate receptors.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the comparative analysis of this compound and S-sulfocysteine bioactivity.

Neurotoxicity Assessment: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Workflow Diagram:

G start Seed Neuronal Cells in 96-well plate treat Treat cells with L-Cysteic Acid or S-Sulfocysteine start->treat incubate Incubate for desired time period treat->incubate supernatant Collect supernatant incubate->supernatant reagent Add LDH reaction mixture supernatant->reagent incubate2 Incubate at room temperature (dark) reagent->incubate2 stop Add stop solution incubate2->stop read Measure absorbance at 490 nm stop->read

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Plating: Seed primary neurons or neuronal cell lines in a 96-well plate at a density of 1-5 x 10^4 cells/well and culture for 24 hours.

  • Treatment: Prepare serial dilutions of this compound and S-sulfocysteine in culture medium. Replace the existing medium with the treatment solutions. Include a vehicle control (medium only) and a positive control for maximum LDH release (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 1M acetic acid) to each well.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] * 100

Antioxidant Capacity Assessment: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.

Workflow Diagram:

G start Prepare samples, controls (Trolox), and blank plate Add fluorescein (B123965) and samples/controls to 96-well plate start->plate incubate Incubate at 37°C plate->incubate aaph Add AAPH to initiate reaction incubate->aaph read Measure fluorescence kinetically (e.g., every 2 min for 2 h) aaph->read auc Calculate Area Under the Curve (AUC) read->auc compare Compare sample AUC to Trolox standard curve auc->compare

Caption: Workflow for the ORAC antioxidant capacity assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate (B84403) buffer (75 mM, pH 7.4).

    • Prepare a solution of the peroxyl radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in phosphate buffer.

    • Prepare a series of Trolox (a vitamin E analog) standards to create a standard curve.

    • Prepare solutions of this compound and S-sulfocysteine at various concentrations.

  • Assay Procedure:

    • To each well of a black 96-well microplate, add 25 µL of the sample, standard, or blank (phosphate buffer).

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Fluorescence Measurement:

    • Immediately begin kinetic measurement of fluorescence intensity (excitation: 485 nm, emission: 520 nm) every 1-2 minutes for at least 60 minutes.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.

    • Determine the ORAC value of the samples, expressed as Trolox equivalents (TE), by comparing their net AUC to the standard curve.

Conclusion

This compound and S-sulfocysteine, while both being sulfur-containing amino acid derivatives with neuroactive properties, exhibit distinct primary mechanisms of action. S-sulfocysteine is a potent NMDA receptor agonist, and its bioactivity is strongly linked to excitotoxicity, particularly in the context of metabolic disorders like MoCD.[2][4] L-Cysteic acid, on the other hand, primarily interacts with metabotropic glutamate receptors, suggesting a more modulatory role in neurotransmission, though it can also contribute to excitotoxicity.[1]

The quantitative data available, although not from direct comparative studies, suggests that S-sulfocysteine is a highly potent neurotoxin through its action on NMDA receptors.[2][3] Further research involving direct comparative studies is warranted to fully elucidate the relative potencies and specificities of these two compounds. Such studies would be invaluable for researchers in the fields of neuroscience and pharmacology, aiding in the development of novel therapeutic strategies and providing a deeper understanding of the roles of these endogenous molecules in health and disease.

References

Confirming the Identity of L-Cysteic Acid Monohydrate: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) and other analytical techniques for the definitive identification of L-Cysteic acid monohydrate. Experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate method for their specific needs.

High-Resolution Mass Spectrometry: The Gold Standard for Identification

High-resolution mass spectrometry offers unparalleled accuracy and specificity for the structural elucidation and confirmation of compounds like this compound. By providing a highly accurate mass measurement of the molecular ion and its fragments, HRMS significantly reduces ambiguity and increases confidence in identification.

Expected Mass and Fragmentation Data

The identity of this compound can be confidently confirmed by matching the experimentally observed accurate mass and fragmentation pattern with theoretical values.

ParameterTheoretical ValueObserved Value (from database)
Molecular Formula C₃H₉NO₆S-
Molecular Weight 187.17 g/mol -
Monoisotopic Mass 187.01505818 Da-
Precursor Ion ([M+H]⁺) 170.0114 Da (for anhydrous form)170.0108 Da[1]
Key Fragment Ions (m/z) -124.00537, 105.9942, 124.08196[1]

Note: The observed precursor ion corresponds to the anhydrous form of L-Cysteic acid, as the water molecule is typically lost in the ion source.

Experimental Workflow for HRMS Analysis

The following diagram outlines a typical workflow for the analysis of this compound using LC-HRMS.

LC-HRMS Workflow for this compound Analysis A Sample Preparation (Dissolution in Mobile Phase) B LC Separation (Reversed-Phase or HILIC) A->B C Electrospray Ionization (ESI) (Positive Ion Mode) B->C D Full Scan HRMS (Accurate Mass of Precursor) C->D E Tandem MS (MS/MS) (Fragmentation of Precursor) D->E F Data Analysis (Mass Accuracy and Fragment Matching) E->F

Caption: A typical workflow for identifying this compound.

Detailed Experimental Protocol: LC-HRMS

This protocol is a general guideline and may require optimization based on the specific instrumentation used.

1. Sample Preparation:

  • Accurately weigh a small amount of this compound standard.

  • Dissolve in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL.

  • Vortex to ensure complete dissolution.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a common choice. Alternatively, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used for this polar analyte.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Full Scan (MS1) Parameters:

    • Mass Range: m/z 50-300.

    • Resolution: >60,000 FWHM.

    • AGC Target: 1e6.

    • Maximum Injection Time: 50 ms.

  • Tandem MS (MS/MS) Parameters:

    • Precursor Ion: m/z 170.0114.

    • Collision Energy: 20-40 eV (optimization may be required).

    • Resolution: >60,000 FWHM.

    • AGC Target: 1e5.

    • Maximum Injection Time: 100 ms.

Alternative Analytical Methods

While HRMS is the most definitive method, other techniques can be employed for the analysis of this compound, often with different strengths and weaknesses.

Comparison of Analytical Techniques
TechniquePrincipleProsCons
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with high accuracy and provides fragmentation data.High specificity and sensitivity, definitive identification.Higher instrument cost and complexity.
HPLC with UV Detection Separates the analyte by liquid chromatography and detects it using UV absorbance. L-Cysteic acid itself has a poor chromophore, necessitating derivatization.Widely available, relatively low cost.Low sensitivity and specificity without derivatization, indirect analysis.
HPLC with Fluorescence Detection Similar to HPLC-UV, but uses a fluorescent derivatizing agent for enhanced sensitivity.High sensitivity.Requires a derivatization step which can be complex and introduce variability.
Gas Chromatography-Mass Spectrometry (GC-MS) Analyte is derivatized to increase volatility, separated by gas chromatography, and detected by a mass spectrometer.High chromatographic resolution.Requires a derivatization step, not suitable for non-volatile compounds without it.
Signaling Pathway of Derivatization for HPLC-Fluorescence

For enhanced detection in HPLC, a common approach is to derivatize the primary amine of L-Cysteic acid with a fluorescent tag, such as 9-fluorenylmethyl chloroformate (FMOC-Cl).

Derivatization of L-Cysteic Acid with FMOC-Cl A L-Cysteic Acid (Primary Amine) C FMOC-Cysteic Acid (Fluorescent Product) A->C + B FMOC-Cl (Derivatizing Agent) B->C D HPLC Separation C->D E Fluorescence Detection D->E

Caption: Reaction scheme for fluorescent labeling of L-Cysteic acid.

Experimental Protocol: HPLC with Fluorescence Detection (Post-Derivatization)

1. Derivatization:

  • Prepare a solution of this compound in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5).

  • Add a solution of FMOC-Cl in acetonitrile.

  • Allow the reaction to proceed at room temperature for a specified time.

  • Quench the reaction with an amine-containing reagent (e.g., glycine).

2. HPLC Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase A: Aqueous buffer (e.g., sodium acetate).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A suitable gradient to separate the derivatized analyte from excess reagent and byproducts.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the FMOC tag (e.g., Ex: 265 nm, Em: 315 nm).

Conclusion

High-resolution mass spectrometry stands out as the most robust and reliable method for the unequivocal identification of this compound. Its ability to provide accurate mass measurements for both the precursor and fragment ions offers a level of certainty that is unmatched by other techniques. While alternative methods like HPLC with fluorescence detection can offer high sensitivity for quantification, they rely on indirect analysis through derivatization and lack the structural confirmation power of HRMS. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for definitive identification versus high-throughput quantification, and the available instrumentation.

References

performance comparison of different derivatization reagents for L-Cysteic acid monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-Cysteic acid monohydrate is crucial for various applications, from metabolic studies to pharmaceutical quality control. Due to its polar nature and lack of a strong chromophore, direct analysis of L-Cysteic acid is often challenging. Derivatization, a process of chemically modifying the analyte to enhance its detectability and chromatographic properties, is a key step in achieving sensitive and reliable quantification.

This guide provides an objective comparison of the performance of common derivatization reagents for the analysis of this compound by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your specific analytical needs.

Performance Comparison of Derivatization Reagents

The choice of a derivatization reagent is a critical decision that impacts sensitivity, selectivity, and throughput. The following tables summarize the key performance characteristics of commonly used reagents for the analysis of amino acids, including L-Cysteic acid.

For HPLC Analysis
ReagentDetection MethodReaction Time & ConditionsDerivative StabilityKey AdvantagesLimitations
o-Phthalaldehyde (OPA) FluorescenceRapid (seconds to minutes) at room temperature in the presence of a thiol.Derivatives can be unstable, requiring immediate analysis or stabilization.High sensitivity, suitable for automated pre-column derivatization.Reacts only with primary amines; requires a thiol co-reagent.
9-Fluorenylmethyl chloroformate (FMOC-Cl) Fluorescence, UVRapid (minutes) at room temperature.Derivatives are generally stable for over 48 hours.[1]Reacts with both primary and secondary amines, high sensitivity.Can form multiple derivatives with some amino acids; reagent can interfere if not removed.
Dansyl Chloride Fluorescence, UVSlower (30-60 minutes) at room temperature or elevated temperatures.Derivatives are stable.[2]Reacts with primary and secondary amines, robust and well-established method.Long reaction time, potential for reagent interference.
Phenylisothiocyanate (PITC) UV5-10 minutes at room temperature.[3]Phenylthiocarbamyl (PTC) derivatives are stable, especially between pH 5-7.5.[3]Reacts with both primary and secondary amines, stable derivatives.Requires removal of excess reagent, which can be complex.
For GC-MS Analysis
ReagentPrincipleReaction ConditionsDerivative StabilityKey AdvantagesLimitations
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) SilylationHeating required (e.g., 100°C for 1-4 hours).[4]TBDMS derivatives are more stable to moisture than TMS derivatives.Forms stable and volatile derivatives suitable for GC-MS.Sensitive to moisture, requires anhydrous conditions for optimal reaction.
Ethyl Chloroformate (ECF) AcylationRapid at room temperature.Derivatives are stable for GC-MS analysis.Fast reaction, suitable for a wide range of amino acids.Can be sensitive to reaction conditions, potential for side products.

Quantitative Performance Data

The following table presents a summary of reported quantitative performance data for the discussed derivatization reagents. It is important to note that these values are often determined for a range of amino acids and can vary depending on the specific analytical instrumentation and conditions used.

ReagentLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (Correlation Coefficient, r²)
OPA 20 pM/L (for general amino acids)[5]->0.99 (for general amino acids)
FMOC-Cl Femtomole range (for general amino acids)[1]1-10 pmol (for general amino acids)[6]>0.999 (for general amino acids)
Dansyl Chloride -->0.9999 (for L-Cysteine and L-Cystine)[7]
PITC 0.02 - 0.17 pmol/ml (for general amino acids)[8]->0.999 (for general amino acids)[8]
MTBSTFA ---
ECF ---

Experimental Protocols

Detailed and optimized experimental protocols are essential for achieving reproducible and accurate results. Below are representative protocols for the derivatization of L-Cysteic acid using selected reagents.

Protocol 1: PITC Derivatization for HPLC-UV Analysis

This protocol is adapted from a method for the quantification of cysteine residues after oxidation to cysteic acid.[9]

Materials:

  • This compound standard or sample

  • Redrying solution: Methanol:Water:Triethylamine (TEA) (2:2:1 v/v/v)

  • Derivatizing reagent: Methanol:TEA:Water:PITC (7:1:1:1 v/v/v)

  • Disodium (B8443419) hydrogen phosphate (B84403) buffer (5 mM, pH 7.4) containing 5% acetonitrile

Procedure:

  • Transfer an appropriate amount of the L-Cysteic acid sample or standard to a reaction vial and dry completely in a vacuum centrifuge.

  • Add 50 µL of the redrying solution, vortex for 10 seconds, and dry down in a vacuum centrifuge.

  • Add 50 µL of the derivatizing reagent to the dried sample, vortex for 10 seconds, and incubate at room temperature for 20 minutes.

  • Dry the derivatized sample completely in a vacuum centrifuge.

  • Reconstitute the dried derivative in a known volume of the disodium hydrogen phosphate buffer.

  • Inject an aliquot of the reconstituted sample into the HPLC system for analysis.

Protocol 2: OPA Derivatization for HPLC-Fluorescence Analysis

This is a general protocol for the pre-column derivatization of primary amino acids with OPA.[10]

Materials:

  • This compound standard or sample

  • Borate (B1201080) buffer (0.4 M, pH 9.0)

  • OPA reagent: 1% OPA in methanol

  • 2-Mercaptoethanol (B42355)

  • Derivatization solution (prepare fresh): Mix borate buffer, OPA reagent, and 2-mercaptoethanol in a ratio of 1:0.5:0.01 (v/v/v).

Procedure:

  • Mix 100 µL of the L-Cysteic acid sample or standard solution with 20 µL of the derivatization solution.

  • Allow the reaction to proceed for 30 seconds at room temperature.

  • Immediately inject a 1 µL aliquot of the reaction mixture into the HPLC system.

Protocol 3: MTBSTFA Derivatization for GC-MS Analysis

This is a general protocol for the silylation of amino acids.[4]

Materials:

  • This compound standard or sample

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile

Procedure:

  • Place a known amount of the dried L-Cysteic acid sample or standard in a reaction vial.

  • Add 100 µL of MTBSTFA and 100 µL of acetonitrile.

  • Seal the vial and heat at 100°C for 1 to 4 hours.

  • Cool the vial to room temperature.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

Visualizing Key Processes

To further clarify the experimental and logical frameworks, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing sample L-Cysteic Acid Sample reagent Derivatization Reagent (e.g., PITC, OPA, FMOC-Cl) sample->reagent standard L-Cysteic Acid Standard standard->reagent reaction Reaction Incubation reagent->reaction hplc_gcms HPLC or GC-MS reaction->hplc_gcms detection Detection (UV, Fluorescence, MS) hplc_gcms->detection quantification Quantification detection->quantification results Results quantification->results

General workflow for the derivatization and analysis of L-Cysteic acid.

reagent_selection_logic start Start: Need to analyze L-Cysteic Acid instrument Available Instrumentation? start->instrument hplc HPLC instrument->hplc HPLC gcms GC-MS instrument->gcms GC-MS hplc_detector HPLC Detector? hplc->hplc_detector silylation Consider Silylation (e.g., MTBSTFA) gcms->silylation fluorescence Fluorescence hplc_detector->fluorescence Fluorescence uv UV hplc_detector->uv UV opa_fmoc Consider OPA or FMOC-Cl fluorescence->opa_fmoc pitc_dansyl Consider PITC or Dansyl Chloride uv->pitc_dansyl

Decision tree for selecting a derivatization reagent for L-Cysteic acid.

Biological Role of L-Cysteic Acid

L-Cysteic acid is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. It is a naturally occurring derivative of the amino acid cysteine, characterized by a sulfonic acid group. L-Cysteic acid plays a role in various biochemical processes, including the metabolism of sulfur-containing amino acids. It can also act as an excitatory amino acid neurotransmitter, interacting with glutamate (B1630785) receptors in the nervous system.

cysteic_acid_role cluster_downstream Biological Functions cysteine L-Cysteine oxidation Oxidation cysteine->oxidation cysteic_acid L-Cysteic Acid oxidation->cysteic_acid neurotransmitter Excitatory Neurotransmitter (Glutamate Receptor Agonist) cysteic_acid->neurotransmitter metabolism Sulfur Amino Acid Metabolism cysteic_acid->metabolism

Simplified overview of the formation and biological roles of L-Cysteic acid.

References

Distinguishing L-Cysteic Acid from L-Cysteinesulfinic Acid: A Chromatographic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate differentiation and quantification of L-cysteic acid and L-cysteinesulfinic acid, two closely related oxidized forms of the amino acid L-cysteine, are critical in various fields of research, including neuroscience and protein chemistry. Their structural similarity presents a significant analytical challenge. This guide provides an objective comparison of chromatographic methods for their effective separation, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization

A sensitive and specific method for the simultaneous determination of L-cysteic acid (CA) and L-cysteinesulfinic acid (CSA) utilizes high-performance liquid chromatography (HPLC) with a strong-base anion exchange column, followed by post-column derivatization.[1] This approach leverages the difference in the acidic properties of the sulfonic acid group in L-cysteic acid and the sulfinic acid group in L-cysteinesulfinic acid to achieve separation.

Experimental Data
ParameterL-Cysteinesulfinic Acid (CSA)L-Cysteic Acid (CA)
Linearity Range 20 pmol - 5 nmol10 pmol - 5 nmol

Table 1: Linearity ranges for the determination of CSA and CA using HPLC with post-column derivatization.[1]

Experimental Protocol

1. Chromatographic System:

  • Column: A strong-base anion exchange resin column (e.g., ISA-07/S2504, Shimadzu Scientific Instruments) is used for the separation of CSA and CA.[1] For general separation of other amino acids, a cation-exchange resin column (e.g., ISC-07/S1504, Shimadzu) can be employed beforehand.[1]

2. Mobile Phase:

  • Specific buffer systems and gradient conditions suitable for anion exchange chromatography of amino acids should be optimized. The exact composition and gradient will depend on the specific column and instrumentation used.

3. Post-Column Derivatization:

  • After separation on the column, the eluent is mixed with a derivatization reagent.

  • Reagent: o-phthalaldehyde (B127526) (OPA) in the presence of 2-mercaptoethanol.[1]

  • This reaction forms fluorescent derivatives of the amino acids, allowing for sensitive detection.

4. Detection:

  • A fluorescence detector is used to measure the derivatized analytes.

Experimental Workflow

G cluster_sample Sample Preparation cluster_chromatography HPLC System cluster_derivatization Post-Column Derivatization cluster_detection Detection Sample Biological Sample (e.g., Rat Brain) Injection Inject Sample Sample->Injection AnionExchange Strong-Base Anion Exchange Column (e.g., ISA-07/S2504) Injection->AnionExchange Separation Separation of L-Cysteic Acid & L-Cysteinesulfinic Acid AnionExchange->Separation Mixing Mix with OPA/ 2-Mercaptoethanol Separation->Mixing Reaction Formation of Fluorescent Derivatives Mixing->Reaction Fluorescence Fluorescence Detector Reaction->Fluorescence Data Data Acquisition and Quantification Fluorescence->Data

Caption: Workflow for HPLC separation of L-Cysteic and L-Cysteinesulfinic acids.

Alternative and Complementary Techniques

While anion exchange chromatography with post-column derivatization is a robust method, other techniques can also be employed or adapted for the analysis of these compounds.

  • Pre-column Derivatization: This involves derivatizing the amino acids before they are introduced into the HPLC system.[2] Reagents such as o-phthalaldehyde (OPA) can also be used for pre-column derivatization.[3][4] This approach can offer high sensitivity but may require additional sample clean-up steps to remove excess derivatizing reagent.

  • Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) provides high selectivity and sensitivity for the detection and quantification of L-cysteic acid and L-cysteinesulfinic acid.[5][6] MS detection can provide structural confirmation of the analytes, which is particularly valuable in complex biological matrices.

The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine and quantitative analysis, the described HPLC method with post-column derivatization offers a reliable and validated approach. For applications requiring the highest specificity and structural confirmation, LC-MS would be the preferred technique.

References

Safety Operating Guide

Navigating the Safe Disposal of L-Cysteic Acid Monohydrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. L-Cysteic acid monohydrate, a compound utilized in various research applications, requires careful handling and disposal. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate its responsible management.

Key Safety and Handling Information

While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate that it can be harmful if swallowed and may cause skin, eye, and respiratory irritation[1][2]. Therefore, it is prudent to handle this chemical with appropriate personal protective equipment (PPE) and adhere to safety protocols.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

Physical and Chemical Properties Relevant to Disposal

Understanding the physical and chemical properties of this compound is essential for its safe disposal.

PropertyValueReference
Physical StateSolid (Powder)[1]
AppearanceWhite to off-white[1]
Melting Point253 - 254.5 °C[1]
SolubilitySlightly soluble in water and methanol[3]
Incompatible MaterialsStrong oxidizing agents, strong acids, strong bases[1][4]

Step-by-Step Disposal Procedures

The following procedures are based on guidelines found in safety data sheets and are intended to provide a clear, step-by-step process for the disposal of this compound.

Small Spills

In the event of a small spill, the following steps should be taken:

  • Ensure Adequate Ventilation: Work in a well-ventilated area to avoid inhalation of any dust.

  • Wear Appropriate PPE: At a minimum, wear safety glasses, gloves, and a lab coat.

  • Contain the Spill: Use an absorbent material, such as diatomite or universal binders, to absorb any solutions[2]. For solid spills, carefully sweep or vacuum the material, avoiding dust generation[4][5].

  • Collect the Material: Place the swept or absorbed material into a suitable, labeled container for disposal.

  • Decontaminate the Area: Clean the spill area with alcohol or soap and water[2].

  • Dispose of Contaminated Materials: All contaminated materials, including PPE, should be placed in a sealed container and disposed of according to local regulations.

Unused or Waste Product

For the disposal of unused or waste this compound:

  • Consult Local Regulations: Always adhere to local, state, and federal regulations for chemical waste disposal.

  • Licensed Waste Disposal Company: It is recommended to entrust the disposal to a licensed waste disposal company[6].

  • Containerization: Keep the chemical in its original or a suitable, tightly closed container. Ensure the container is properly labeled.

  • Storage Before Disposal: Store the waste material in a cool, dry, and well-ventilated area away from incompatible materials[1][4].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound for Disposal spill Is it a spill? start->spill small_spill Small Spill spill->small_spill Yes large_spill Large Spill spill->large_spill Yes (Large) unused_product Unused/Waste Product spill->unused_product No ppe Wear appropriate PPE small_spill->ppe evacuate Evacuate area large_spill->evacuate consult_regulations Consult local regulations unused_product->consult_regulations ventilate Ensure adequate ventilation ppe->ventilate absorb Absorb with inert material ventilate->absorb collect Collect in a suitable container absorb->collect decontaminate Decontaminate spill area collect->decontaminate store_properly Store in a labeled, sealed container in a cool, dry, ventilated area decontaminate->store_properly contact_ehs Contact Environmental Health & Safety evacuate->contact_ehs licensed_disposal Entrust to a licensed disposal company contact_ehs->licensed_disposal consult_regulations->licensed_disposal licensed_disposal->store_properly end Proper Disposal store_properly->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling L-Cysteic acid monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling L-Cysteic acid monohydrate. The following procedural steps outline the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified with several hazards requiring careful handling.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] However, it's important to note that at least one supplier does not classify it as hazardous under the 2012 OSHA Hazard Communication Standard.[4] Given the conflicting information, it is prudent to adhere to the more stringent safety precautions.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety goggles with side-shields.[1][2]Protects against splashes and dust that can cause serious eye irritation.[1][2]
Hand Protection Protective, impervious gloves.[1][2]Prevents skin contact which can cause irritation.[1][2]
Skin and Body Protection Impervious, long-sleeved clothing.[1][2]Minimizes skin exposure to the chemical.
Respiratory Protection A suitable respirator should be used when dust is generated or if ventilation is inadequate.[1][5] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or irritation is experienced.[4][5]Prevents respiratory tract irritation from inhaling dust.[1][2]

Operational Plan: Handling and Storage

Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a laboratory fume hood, to minimize dust inhalation.[1][2][6]

  • Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.[2][4]

  • Dust Prevention: Avoid the formation of dust and aerosols during handling.[1]

  • Personal Hygiene: Wash hands thoroughly after handling the substance.[1][2] Do not eat, drink, or smoke in the work area.[1][2]

Storage Protocol:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][4]

  • The recommended storage temperature is 4°C.[1]

  • Keep the substance away from strong oxidizing agents, strong acids, and strong bases.[4]

Emergency and First Aid Procedures

In case of accidental exposure, follow these first aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, seek medical attention.[1][7]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][3][7] Contaminated clothing should be removed and washed before reuse.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][7][8]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician if you feel unwell.[1][3]

Disposal Plan

All waste disposal must be conducted in accordance with local, state, and federal regulations.

Spill and Waste Disposal:

  • Containment: For spills, sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[5][7] Avoid generating dust.[5]

  • Environmental Precautions: Prevent the product from entering drains, surface water, or ground water.[1][9]

  • Final Disposal: Dispose of the waste material and containers at an approved waste disposal facility.[3]

Physical and Chemical Properties

PropertyValue
Appearance White to off-white powder or crystals.[4]
Melting Point 253 - 254.5 °C[4] / 267 °C (decomposes)
Solubility Soluble in water.
Stability Stable under recommended storage conditions.[1][4]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Goggles, Gloves, Lab Coat) prep_setup 2. Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh 3. Weigh Compound (Avoid Dust Generation) prep_setup->handle_weigh Proceed to Handling handle_exp 4. Perform Experiment handle_weigh->handle_exp cleanup_decon 5. Decontaminate Work Area & Equipment handle_exp->cleanup_decon Proceed to Cleanup cleanup_waste 6. Dispose of Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_ppe 7. Doff PPE cleanup_waste->cleanup_ppe cleanup_wash 8. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Cysteic acid monohydrate
Reactant of Route 2
L-Cysteic acid monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.